Product packaging for 2-Methyl-1H-indol-4-ol(Cat. No.:CAS No. 35320-67-3)

2-Methyl-1H-indol-4-ol

Cat. No.: B113476
CAS No.: 35320-67-3
M. Wt: 147.17 g/mol
InChI Key: XBVSGEGNQZAQPM-UHFFFAOYSA-N
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Description

2-Methyl-1H-indol-4-ol (CAS 35320-67-3) is a substituted indole derivative of significant interest in medicinal and organic chemistry research. The indole scaffold is a privileged structure in drug discovery due to its widespread presence in biologically active molecules and natural products . Indole-based compounds are recognized for their versatility and are extensively utilized in the design and synthesis of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders . This specific compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both the indole nucleus and a hydroxyl group, makes it a valuable precursor for generating compound libraries in drug discovery programs. Research into similar 2-methylindole derivatives highlights their potential as core structures in developing bioactive molecules . The compound is provided with high purity to ensure consistent performance in research applications. It is intended for use in laboratory settings only, such as in organic synthesis, method development, and biological screening. This compound is for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B113476 2-Methyl-1H-indol-4-ol CAS No. 35320-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVSGEGNQZAQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343517
Record name 4-Hydroxy-2-methylindole
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URL https://comptox.epa.gov/dashboard/DTXSID70343517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35320-67-3
Record name 4-Hydroxy-2-methylindole
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URL https://comptox.epa.gov/dashboard/DTXSID70343517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35320-67-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-indol-4-ol, also known as 4-hydroxy-2-methylindole, is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, rendering its derivatives, such as this compound, of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside detailed hypothetical protocols for its synthesis and analysis based on established methodologies for related compounds. While specific biological activities and direct interactions with signaling pathways for this compound are not extensively documented in current literature, its structural similarity to other bioactive indoles suggests potential for further investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₉NO.[1][2] Its chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at the 2-position of the indole ring, and a hydroxyl group at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[3] For instance, it has been utilized as a starting reagent in the synthesis of prostaglandin D2 receptor antagonists and potential anti-cancer agents.[3]

PropertyValueSource
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1][2]
Melting Point 122-124 °C (Predicted)[4]
Boiling Point 339.2 ± 22.0 °C (Predicted)[4]
Density 1.262 ± 0.06 g/cm³ (Predicted)[4]
IUPAC Name This compound[1]
CAS Number 35320-67-3[1][2]

Synthesis Protocols

Hypothetical Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7] For the synthesis of this compound, (3-hydroxyphenyl)hydrazine and acetone would be the logical starting materials.

Reaction Scheme:

Fischer_Indole_Synthesis cluster_products Products A (3-Hydroxyphenyl)hydrazine C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) B Acetone D This compound E Ammonia + Water C->D Heat

Figure 1: Hypothetical Fischer Indole Synthesis of this compound.

Experimental Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-hydroxyphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Indolization: To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid, zinc chloride, or a mixture of sulfuric acid in ethanol.[5] Heat the reaction mixture to reflux (typically 80-150 °C, depending on the catalyst and solvent) for several hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Hypothetical Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with an o-nitrotoluene derivative.[8][9] This method is known for its high yields and mild reaction conditions.[8]

Reaction Scheme:

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 2-Methyl-3-nitrophenol R1 DMFDMA, Pyrrolidine B Enamine Intermediate R2 Reducing Agent (e.g., H₂, Pd/C) C This compound R1->B Heat R2->C

Figure 2: Hypothetical Leimgruber-Batcho Synthesis of this compound.

Experimental Protocol:

  • Enamine Formation: In a flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrophenol (1 equivalent) in a mixture of N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. Heat the mixture at reflux for several hours. The formation of the enamine intermediate is often indicated by a color change.

  • Reductive Cyclization: After the formation of the enamine, the nitro group is reduced. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or iron powder in acetic acid.[8][10] The reduction leads to the formation of an amino group, which then spontaneously cyclizes to form the indole ring.

  • Work-up and Purification: Following the cyclization, the reaction mixture is worked up similarly to the Fischer indole synthesis, involving neutralization, extraction, and purification by chromatography or recrystallization.

Analytical Protocols

The purity and identity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and linearly increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (likely around 220 nm and 275 nm, characteristic for indoles).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC_Workflow A Sample Preparation B HPLC System A->B C C18 Column B->C D UV Detector C->D E Data Acquisition & Analysis D->E

Figure 3: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment, particularly for volatile impurities. Derivatization may be necessary to improve the volatility of the hydroxyl group.

Hypothetical GC-MS Method:

  • Derivatization (optional): Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group, and signals for the N-H and O-H protons. The aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The methyl group protons would be a singlet around δ 2.3 ppm. The N-H proton signal is typically broad and can appear over a wide range, while the O-H proton signal will also be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The aromatic carbons will resonate in the δ 100-140 ppm region. The methyl carbon will appear at a higher field, around δ 10-20 ppm.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activities, mechanism of action, or direct modulation of signaling pathways by this compound. However, the indole scaffold is a well-established pharmacophore with a broad range of biological activities.

Derivatives of 2-methyl-1H-indole have been investigated for various therapeutic applications. For instance, a novel derivative of 2-methyl-1H-indole has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[13] This suggests that the 2-methyl-indole core can be a valuable template for the design of signaling pathway modulators.

Given that this compound is a known starting material for the synthesis of potential anti-cancer agents, it is plausible that its derivatives may interact with various cellular targets and signaling cascades.[3] Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound and its derivatives.

Potential_Biological_Investigation cluster_compound This compound cluster_investigation Potential Areas of Investigation A Core Scaffold B Screening for Biological Activity (e.g., anticancer, anti-inflammatory) A->B C Target Identification (e.g., enzymes, receptors) B->C D Signaling Pathway Analysis (e.g., Hedgehog, Wnt, etc.) C->D

Figure 4: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known chemical properties and provided detailed, albeit hypothetical, protocols for its synthesis and analysis based on established chemical principles. While its specific biological functions remain to be fully elucidated, its structural features and the known activities of related indole derivatives highlight it as a promising candidate for further research. The experimental procedures and analytical methods outlined herein provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future investigations into its pharmacological potential.

References

Foreword: The Strategic Value of the Indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol (CAS: 35320-67-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indole nucleus stands as one of the most significant heterocyclic systems in medicinal chemistry and natural products.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. For drug development professionals, the indole ring is a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs, capable of binding to a diverse range of biological targets.[2] Compounds bearing this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-hypertensive properties.[3]

Within this critical class of molecules, this compound emerges not as an end-product, but as a highly valuable and strategic starting material. Its utility lies in the specific arrangement of its functional groups: the nucleophilic indole core, a 2-position methyl group that can enhance metabolic stability, and a 4-position hydroxyl group that provides a crucial vector for chemical modification or a key hydrogen-bonding interaction with a target protein. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application in the pursuit of novel therapeutics.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 4-hydroxy-2-methylindole, is a solid compound typically appearing as a greenish-brown or off-white powder. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group at the C2 position and a hydroxyl group at the C4 position.

PropertyValueSource(s)
CAS Number 35320-67-3[4]
Molecular Formula C₉H₉NO[4]
Molar Mass 147.17 g/mol [4]
Appearance Greenish Brown / Off-white Solid[4]
Melting Point 122-124 °C[4]
Boiling Point 339.2 ± 22.0 °C (Predicted)[4]
Density 1.262 ± 0.06 g/cm³ (Predicted)[4]
pKa 10.07 ± 0.40 (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol[4]
InChIKey XBVSGEGNQZAQPM-UHFFFAOYSA-N[4]
SMILES CC1=CC2=C(N1)C=CC=C2O[4]

Section 2: Synthesis Pathway—The Fischer Indole Synthesis

The most direct and classic method for constructing the 2-methyl-4-hydroxy-indole scaffold is the Fischer indole synthesis.[5][6] This acid-catalyzed reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and the accessibility of its starting materials.[5]

The overall strategy involves the condensation of (3-hydroxyphenyl)hydrazine with acetone to form a hydrazone, which then undergoes an intramolecular cyclization under acidic conditions to yield the final indole product.

Causality in Experimental Design:
  • Choice of Reactants: (3-hydroxyphenyl)hydrazine provides the benzene ring, the indole nitrogen (N1), and the pre-installed C4-hydroxyl group. Acetone is chosen as the ketone partner because its two methyl groups will ultimately form the C2-methyl and the C3-proton of the indole ring, making it the ideal precursor for a 2-methylindole.

  • Acid Catalysis: A strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a mixture of acetic and sulfuric acid) is essential.[5][6] Its role is to protonate the hydrazone, facilitating the key[7][7]-sigmatropic rearrangement, which is the irreversible, product-determining step of the mechanism.[5] The acid also catalyzes the final ammonia elimination to form the aromatic indole ring.

  • Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and dehydration steps.[8]

Detailed Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

  • To a stirred solution of (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq). Stir for 15 minutes at room temperature to liberate the free hydrazine base.

  • Add acetone (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting hydrazine is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the crude hydrazone product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step should be performed in a well-ventilated fume hood. Prepare the cyclization agent. A common choice is Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).

  • Add the crude hydrazone from Step 1 portion-wise to the pre-heated (80-100 °C) cyclization agent under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture vigorously at this temperature for 1-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_proc1 Step 1: Hydrazone Formation cluster_inter Intermediate cluster_proc2 Step 2: Cyclization & Aromatization cluster_final Final Product A 3-Hydroxyphenyl)hydrazine C Condensation (Ethanol, Reflux) A->C B Acetone B->C D Acetone (3-hydroxyphenyl)hydrazone C->D Formation E [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat) D->E Protonation F Cyclization & NH₃ Elimination E->F Rearrangement G This compound F->G Aromatization

Caption: Fischer Indole Synthesis workflow for this compound.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A multi-technique approach involving spectroscopy and chromatography is required.

Predicted Spectroscopic Data

Table 2: Predicted 1H and 13C NMR Data (in DMSO-d6, 400 MHz)

Position 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Justification
N1-H ~10.8 (br s, 1H) - Typical chemical shift for an indole N-H proton.
C2 - ~137.0 Quaternary carbon bearing the methyl group.
C2-CH₃ ~2.35 (s, 3H) ~12.5 Aliphatic methyl group attached to an sp² carbon.
C3-H ~6.10 (s, 1H) ~98.0 Upfield shift due to electron donation from N1.
C3a - ~127.5 Bridgehead carbon adjacent to the hydroxyl-bearing ring.
C4 - ~150.0 Aromatic carbon directly attached to the electron-donating -OH group.
C4-OH ~9.0 (br s, 1H) - Phenolic proton, shift is concentration-dependent.
C5-H ~6.50 (d, J=7.6 Hz, 1H) ~105.0 Ortho to the -OH group, shielded.
C6-H ~6.85 (t, J=7.8 Hz, 1H) ~121.0 Aromatic proton with two adjacent protons.
C7-H ~6.95 (d, J=8.0 Hz, 1H) ~110.0 Para to the -OH group.

| C7a | - | ~133.0 | Bridgehead carbon adjacent to N1. |

Standard Protocol for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Acquire 1H NMR, 13C NMR, and DEPT-135 spectra.

    • Confirm the presence of all expected peaks, their integrations (for 1H), and splitting patterns. The data should align with the predicted values in Table 2. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

    • The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 148.0757, confirming the molecular formula C₉H₁₀NO.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution using a UV detector, typically at wavelengths of 220 nm and 280 nm where the indole chromophore absorbs.

    • A single, sharp peak indicates high purity. The method should be validated to show >95% purity for use in subsequent biological assays.

Visualization of Analytical Workflow

G cluster_spec Spectroscopic Identity Confirmation cluster_chrom Purity Assessment A Synthesized & Purified This compound B NMR (1H, 13C) Verify Structure & Connectivity A->B C HRMS Confirm Molecular Formula A->C D HPLC-UV Quantify Purity (>95%) A->D E Qualified for Further Use B->E C->E D->E

Caption: A typical workflow for the analytical validation of the target compound.

Section 4: Applications in Research and Drug Development

This compound is a strategic building block for accessing more complex molecular architectures in drug discovery. Its value is derived from the combination of a modifiable hydroxyl group and the biologically relevant indole core.

Role as a Synthetic Intermediate

The primary application of this compound is as a scaffold for elaboration. The 4-hydroxy group serves as a versatile chemical handle.

  • Etherification: It can be readily converted into an ether, allowing it to be linked to other pharmacophores or solubilizing groups. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) in a region of space near the indole core.

  • Protection and Further Functionalization: The hydroxyl group can be protected (e.g., as a benzyl or silyl ether), allowing for selective chemical modifications at other positions of the indole ring (e.g., N-alkylation at N1 or electrophilic substitution at C3) before deprotection.

The indole derivatives are known to have a wide range of biological activities. For example, some indole-based molecules are being investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain drug-resistant cancers.[10] Others have been explored as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, a target in prostate cancer.[11]

Visualization: Conceptual Elaboration into a Drug-like Molecule

G cluster_steps Synthetic Elaboration cluster_result A This compound (Building Block) B 1. Etherification at C4-OH (e.g., Williamson Ether Synthesis) A->B D Linker Group B->D Adds F Final Drug-like Molecule B->F C 2. N-Alkylation at N1 E Second Pharmacophore (e.g., Piperidine, Phenyl ring) C->E Connects to D->C

Caption: Conceptual pathway showing the use of the title compound as a scaffold.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safe handling procedures can be established based on data for structurally related indoles.[12]

  • Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not exposed.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the heterocyclic compound 2-Methyl-1H-indol-4-ol. The structure of this indole derivative is confirmed through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents the detailed experimental protocols and the resulting quantitative data, offering a clear and thorough guide for researchers in the field.

Spectroscopic Data Summary

The structural characterization of this compound, with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol , is based on the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not publicly available----
Data not publicly available----
Data not publicly available----
Data not publicly available----
Data not publicly available----
Data not publicly available----

Note: Despite extensive searches of chemical databases and scientific literature, the experimental ¹H NMR peak list for this compound is not publicly available at this time. The table structure is provided as a template for when such data becomes accessible.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon Type (DEPT)Assignment
Data not publicly available--
Data not publicly available--
Data not publicly available--
Data not publicly available--
Data not publicly available--
Data not publicly available--
Data not publicly available--
Data not publicly available--
Data not publicly available--

Note: The experimental ¹³C NMR chemical shift data for this compound is not publicly available. The table is structured to accommodate the data once it can be obtained.

Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
147Data not publicly available[M]⁺
146Data not publicly available[M-H]⁺
118Data not publicly available[M-H-CO]⁺ or [M-C₂H₃]⁺

Note: While the NIST Mass Spectrometry Data Center indicates the availability of a mass spectrum for this compound, the detailed fragmentation pattern and relative intensities are not publicly accessible. The major expected fragments are listed.

Table 4: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
Data not publicly available-O-H stretch
Data not publicly available-N-H stretch
Data not publicly available-Aromatic C-H stretch
Data not publicly available-C=C stretch (aromatic)
Data not publicly available-C-N stretch
Data not publicly available-C-O stretch

Note: Specific experimental IR absorption frequencies for this compound are not publicly available. The table indicates the expected characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used, and a larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity, 2D NMR experiments are performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula, HRMS is employed. This technique measures the m/z to a high degree of accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The positions, shapes, and intensities of these bands are used to identify functional groups such as O-H, N-H, C-H (aromatic and aliphatic), C=C, C-O, and C-N.

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key correlations that would be expected from 2D NMR experiments.

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_determination Structure Determination Sample Sample 1H_NMR 1H NMR Sample->1H_NMR 13C_NMR 13C NMR Sample->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Sample->2D_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Proton_Environments Proton Environments (Chemical Shift, Integration, Multiplicity) 1H_NMR->Proton_Environments Carbon_Framework Carbon Framework (Number of Signals, DEPT) 13C_NMR->Carbon_Framework Connectivity H-H & C-H Connectivity (COSY, HSQC, HMBC) 2D_NMR->Connectivity Molecular_Formula Molecular Weight & Elemental Formula (HRMS) MS->Molecular_Formula Functional_Groups Functional Groups (O-H, N-H, etc.) IR->Functional_Groups Fragment_Assembly Fragment Assembly Proton_Environments->Fragment_Assembly Carbon_Framework->Fragment_Assembly Connectivity->Fragment_Assembly Molecular_Formula->Fragment_Assembly Functional_Groups->Fragment_Assembly Final_Structure This compound Structure Confirmed Fragment_Assembly->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

NMR_Correlations cluster_structure Expected Key 2D NMR Correlations for this compound cluster_correlations Correlation Key structure key HMBC (H -> C) COSY (H -> H) H_Me 2-CH3 Protons C_3 C-3 H_Me->C_3 HMBC H_3 H-3 Proton NH N-H Proton H_3->NH COSY (possible) C_2 C-2 H_3->C_2 HMBC C_3a C-3a H_3->C_3a HMBC C_7a C-7a H_3->C_7a HMBC H_5 H-5 Proton C_4 C-4 H_5->C_4 HMBC C_7 C-7 H_5->C_7 HMBC H_6 H-6 Proton H_7 H-7 Proton H_6->H_7 COSY C_5 C-5 H_7->C_5 HMBC H_7->C_7a HMBC OH O-H Proton C_6 C-6

Caption: Expected key 2D NMR correlations for this compound.

Conclusion

The definitive structure elucidation of this compound requires a synergistic application of modern spectroscopic techniques. While the specific experimental data is not fully accessible in public domains at the time of this writing, this guide outlines the necessary experiments and the expected data framework for its complete characterization. The combination of 1D and 2D NMR spectroscopy provides the core structural framework, which is then corroborated by mass spectrometry for molecular weight and formula confirmation, and IR spectroscopy for functional group identification. This comprehensive approach ensures an unambiguous assignment of the molecular structure, which is a critical step in any chemical research or drug development endeavor involving this compound.

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-1H-indol-4-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the core chemical and physical properties of this compound. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of methyl and hydroxyl groups on the indole ring, as seen in this compound, can significantly influence its biological activity and pharmacokinetic profile.

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development. This compound is a derivative of indole, a bicyclic aromatic heterocycle.[4]

Molecular Identity and Weight

The molecular formula for this compound is C₉H₉NO.[5] This composition gives it a molar mass of 147.17 g/mol .[5][6]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₉H₉NO[5]
Molar Mass 147.17 g/mol [5][6]
Melting Point 122-124°C[5]
Boiling Point (Predicted) 339.2 ± 22.0 °C[5]
Density (Predicted) 1.262 ± 0.06 g/cm³[5]

Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group, and signals for the hydroxyl and amine protons.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the methyl carbon, and the carbons bonded to the nitrogen and oxygen atoms.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl or hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H and O-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.

Synthesis and Reactivity

The synthesis of substituted indoles can be achieved through various established methods. A common approach is the Fischer indole synthesis. For this compound, a plausible synthetic route could involve the reaction of a suitably substituted phenylhydrazine with a ketone.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-methyl-substituted indole, which could be adapted for this compound.

Synthetic Workflow Substituted_Phenylhydrazine Substituted Phenylhydrazine Reaction Acid-Catalyzed Reaction (Fischer Indole Synthesis) Substituted_Phenylhydrazine->Reaction Ketone Ketone (e.g., Acetone) Ketone->Reaction Indole_Product This compound Reaction->Indole_Product

Caption: Generalized Fischer indole synthesis workflow.

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[7] The "magic methyl" effect, where the addition of a methyl group can significantly enhance the therapeutic properties of a drug, is a well-documented phenomenon in drug discovery.[8]

Potential Biological Significance

Many indole derivatives exert their biological effects by interacting with specific cellular signaling pathways. For instance, some indole-based compounds are known to be inhibitors of kinases, which are key enzymes in cell signaling.

The diagram below illustrates a simplified kinase signaling pathway, a common target for indole-based drug candidates.

Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor:f0->Kinase1:f0 Activates Kinase2 Kinase B Kinase1:f0->Kinase2:f0 Phosphorylates Transcription_Factor Transcription Factor Kinase2:f0->Transcription_Factor:f0 Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor:f0->Cellular_Response:f0 Indole_Inhibitor This compound (Potential Inhibitor) Indole_Inhibitor->Kinase1:f0 Inhibits

Caption: Simplified kinase signaling pathway.

Conclusion

This compound, with a molecular weight of 147.17 g/mol , represents a valuable chemical entity for further investigation in the field of medicinal chemistry. Its physicochemical properties, combined with the proven therapeutic potential of the indole scaffold, make it a compelling candidate for the development of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to support and inspire future research endeavors.

References

Spectroscopic and Synthetic Profile of 2-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Methyl-1H-indol-4-ol (CAS No: 35320-67-3). Due to the limited availability of directly published experimental data for this specific molecule, this document compiles predicted spectroscopic values based on the analysis of structurally related indole derivatives. Detailed, generalized experimental protocols for the synthesis and characterization of this compound are also presented to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The unique electronic properties of the indole nucleus make it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, also known as 4-hydroxy-2-methylindole, is a member of this important class of compounds. A thorough understanding of its spectroscopic characteristics is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed summary of the expected spectroscopic data and outlines a practical synthetic approach.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-methylindole, 2-methyl-1H-indol-5-ol, and other substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5br s1HN-H (indole)
~6.8 - 7.1t1HH-6
~6.5 - 6.7d1HH-5 or H-7
~6.3 - 6.5d1HH-5 or H-7
~6.1 - 6.2s1HH-3
~4.5 - 5.5br s1HO-H (hydroxyl)
~2.3 - 2.4s3HC2-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 155C-4
~135 - 140C-7a
~134 - 136C-2
~120 - 125C-3a
~115 - 120C-6
~100 - 105C-5
~98 - 102C-7
~95 - 100C-3
~12 - 15C2-CH₃

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
147.0684[M]⁺ (Exact Mass)
148.0762[M+H]⁺
132.0449[M-CH₃]⁺

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, BroadO-H Stretch (hydroxyl)
3300 - 3400MediumN-H Stretch (indole)
3000 - 3100MediumAromatic C-H Stretch
2850 - 2950MediumAliphatic C-H Stretch
1600 - 1620MediumC=C Stretch (aromatic)
1450 - 1550StrongC=C Stretch (aromatic)
1200 - 1300StrongC-O Stretch (phenol)

Sample Preparation: KBr pellet or ATR

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima for this compound

λmax (nm)
~220
~275
~290 (shoulder)

Solvent: Methanol or Ethanol

Experimental Protocols

The following sections detail a plausible synthetic route and standard procedures for the spectroscopic analysis of this compound.

Synthesis of this compound via Fischer Indole Synthesis

A well-established method for the synthesis of indole derivatives is the Fischer indole synthesis. A potential pathway for the preparation of this compound is outlined below.

Synthesis_Workflow A 3-Aminophenol B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Reduction (SnCl₂, HCl) B->C Step 2 D (3-Hydroxyphenyl)hydrazine C->D Intermediate E Condensation (Acetone, Acid catalyst) D->E Step 3 F Phenylhydrazone Intermediate E->F Intermediate G Cyclization (Polyphosphoric acid, Heat) F->G Step 4 H This compound G->H Final Product

Caption: Fischer Indole Synthesis of this compound.

Procedure:

  • Preparation of (3-Hydroxyphenyl)hydrazine:

    • Dissolve 3-aminophenol in a suitable acidic solution (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

    • Reduce the diazonium salt in situ using a reducing agent such as tin(II) chloride in concentrated HCl to yield (3-hydroxyphenyl)hydrazine.

    • Isolate the hydrazine salt by filtration.

  • Fischer Indole Synthesis:

    • Combine (3-hydroxyphenyl)hydrazine with a slight excess of acetone in a suitable solvent (e.g., ethanol).

    • Add an acid catalyst (e.g., a few drops of acetic acid or sulfuric acid) and stir the mixture, which may require gentle heating to form the phenylhydrazone.

    • Add a cyclizing agent, such as polyphosphoric acid or zinc chloride, to the phenylhydrazone.

    • Heat the reaction mixture to induce cyclization. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (EI or ESI) Synthesized_Product->MS IR IR Spectroscopy (FT-IR) Synthesized_Product->IR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Structure_Confirmation Structural Confirmation and Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Methodologies:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample should be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using either an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are to be recorded on a dual-beam UV-Vis spectrophotometer. The sample should be dissolved in a spectroscopic grade solvent, such as methanol or ethanol, and the spectrum recorded in a quartz cuvette.

Logical Relationships in Spectroscopic Interpretation

The interpretation of the spectroscopic data relies on the logical correlation between the observed signals and the molecular structure of this compound.

Interpretation_Logic cluster_structure Molecular Structure of this compound cluster_spectra Observed Spectroscopic Signals Structure C₉H₉NO M.W. 147.17 MS_Peak Mass Spectrum (Molecular Ion Peak) Structure->MS_Peak Corresponds to Methyl C2-CH₃ Group NMR_Signals ¹H & ¹³C NMR Peaks Methyl->NMR_Signals Gives rise to (aliphatic signals) Hydroxyl C4-OH Group IR_Bands IR Absorptions (O-H, N-H, C-H, C=C) Hydroxyl->IR_Bands Identified by (broad O-H stretch) Indole_Ring Indole Core (Aromatic & NH) Indole_Ring->NMR_Signals Gives rise to (aromatic & NH signals) Indole_Ring->IR_Bands Identified by (N-H & C=C stretches)

Synthesis of 2-Methyl-4-Hydroxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-hydroxyindole is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring both a hydroxyl and a methyl group on the indole core, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of a proposed synthetic route to 2-methyl-4-hydroxyindole, detailing the experimental protocol, and presenting the reaction pathway and workflow in a clear, visual format. The synthesis is based on the well-established principles of the Bischler-Möhlau indole synthesis, a reliable method for the preparation of substituted indoles.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Specifically, hydroxyindoles are of significant interest due to their potential for hydrogen bonding interactions with biological targets and their utility as synthetic handles for further functionalization. 2-Methyl-4-hydroxyindole, in particular, is a key building block for more complex molecules. The development of efficient and reliable synthetic methods for its preparation is therefore of considerable importance to the drug discovery and development community. This guide outlines a practical approach for the synthesis of 2-methyl-4-hydroxyindole, leveraging the reaction of 3-aminophenol with ethyl acetoacetate.

Proposed Synthetic Pathway: Modified Bischler-Möhlau Reaction

The synthesis of 2-methyl-4-hydroxyindole can be effectively achieved through a modification of the Bischler-Möhlau indole synthesis. This classic reaction involves the condensation of an α-halo or α-hydroxyketone with an excess of an aniline derivative. In this proposed adaptation, 3-aminophenol reacts with ethyl acetoacetate, which serves as a precursor to the requisite α-hydroxyketone functionality, to yield the target indole. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and aromatization to furnish the indole ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-Aminophenol 2-Methyl-4-hydroxyindole 3-Aminophenol->2-Methyl-4-hydroxyindole HCl, Heat Ethyl Acetoacetate Ethyl Acetoacetate->2-Methyl-4-hydroxyindole plus1 +

Caption: Proposed synthesis of 2-methyl-4-hydroxyindole from 3-aminophenol and ethyl acetoacetate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-methyl-4-hydroxyindole based on the principles of the Bischler-Möhlau reaction.

3.1. Materials and Reagents

  • 3-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Dichloromethane

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-methyl-4-hydroxyindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

ParameterValue
Reactants
3-Aminophenol1.0 eq
Ethyl Acetoacetate1.1 eq
Catalyst
Concentrated HCl0.1 eq
Reaction Conditions
Temperature120-130 °C
Time4-6 hours
Expected Yield 60-70%
Purification Method Column Chromatography
Eluent System Ethyl Acetate / Hexane (gradient)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start reactants Combine 3-aminophenol and ethyl acetoacetate start->reactants add_catalyst Add concentrated HCl reactants->add_catalyst reflux Heat to reflux for 4-6 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, neutralize, and extract with ethyl acetate monitor->workup Complete dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain pure 2-methyl-4-hydroxyindole purify->product

Caption: Workflow for the synthesis of 2-methyl-4-hydroxyindole.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • The reaction is performed at an elevated temperature; appropriate precautions should be taken to avoid burns.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of 2-methyl-4-hydroxyindole. The proposed method, based on a modified Bischler-Möhlau reaction, is expected to be a reliable and efficient route to this valuable intermediate. The provided experimental protocol and workflow diagrams offer a clear and comprehensive guide for researchers in the field of medicinal chemistry and drug development. Further optimization of the reaction conditions may lead to improved yields and purity of the final product.

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methyl-1H-indol-4-ol, a substituted indole derivative, presents significant interest within medicinal chemistry and materials science due to the versatile reactivity of the indole scaffold. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed protocols for its analytical characterization, and best practices for its handling and storage. We synthesize data from various sources to offer a centralized repository of information for researchers, chemists, and drug development professionals, ensuring a foundation of scientific integrity and practical applicability. This document aims to bridge the gap between theoretical knowledge and experimental execution, providing the causality behind methodological choices to empower researchers in their work with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Hydroxy-2-methylindole, is a bifunctional molecule featuring a hydroxyl group on the benzene ring of the indole scaffold. This structure imparts specific chemical characteristics that are crucial for its application and handling.

Structure:

Caption: Chemical structure of this compound.

Physical Appearance

The compound typically presents as an off-white solid under standard laboratory conditions[1]. The coloration can be influenced by purity, exposure to light, and air, a common characteristic for many indole and phenol derivatives which can undergo oxidation. The parent compound, indole, is known to yellow or redden upon exposure to light and air[2][3].

Core Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection for reactions, purification, and analytical sample preparation.

PropertyValueSource(s)
CAS Number 35320-67-3[1]
Molecular Formula C₉H₉NO[1][4]
Molecular Weight 147.17 g/mol [1][4]
Melting Point 122-124°C[4]
Boiling Point 339.2 ± 22.0 °C (Predicted)[4]
Density 1.262 ± 0.06 g/cm³ (Predicted)[4]
Appearance Off-white Solid[1]

Expert Insight: The melting point of 122-124°C is a critical parameter for identity confirmation and purity assessment[4]. A broad melting range or a significant deviation from this value would suggest the presence of impurities. The predicted high boiling point is characteristic of molecules capable of intermolecular hydrogen bonding, afforded by both the N-H group of the indole ring and the C4-hydroxyl group.

Analytical Characterization Workflow

A robust analytical workflow is paramount to confirm the identity, purity, and structure of this compound. The following workflow outlines a standard, self-validating process for comprehensive characterization.

Logical Workflow for Compound Verification

The diagram below illustrates a typical pathway from receiving a sample to its full structural elucidation and purity assessment. This multi-technique approach ensures that the data is cross-validated, providing a high degree of confidence in the final assessment.

characterization_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_validation Data Integration & Validation sample Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) sample->dissolve ftir FTIR Spectroscopy sample->ftir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, DEPT) dissolve->nmr Structural Elucidation ms Mass Spectrometry (HRMS-ESI) dissolve->ms Molecular Weight Confirmation hplc HPLC-UV (Purity Assay) dissolve->hplc Purity & Quantification validation Cross-Validate Data nmr->validation ms->validation hplc->validation ftir->validation report Generate COA validation->report

Caption: Standard workflow for the analytical characterization of this compound.

Spectroscopic and Chromatographic Protocols

The structural features of this compound—namely the aromatic protons, the N-H proton, the hydroxyl proton, the methyl group, and the quaternary carbons—give rise to distinct signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expert Insight (Causality): The choice of solvent is critical. While CDCl₃ is common, the acidic protons (N-H and O-H) may exchange or exhibit broad signals. DMSO-d₆ is often a superior choice as it forms hydrogen bonds with the analyte, resulting in sharper, more observable N-H and O-H peaks, which are crucial for confirming the presence of these functional groups.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[5]

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, indicated by a sharp and symmetrical lock signal.[5]

  • ¹H NMR Acquisition (400 MHz example):

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: -2 to 13 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition (100 MHz example):

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or internal standard (TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).

Expected Result: The protonated molecule [M+H]⁺ should be observed with an m/z value corresponding to the molecular formula C₉H₁₀NO⁺. The exact mass provides unambiguous confirmation, distinguishing it from potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the standard method for determining the purity of the compound. Indole derivatives possess a strong chromophore, making them readily detectable by UV spectroscopy.

Expert Insight (Causality): A gradient elution method is often preferred for indole derivatives to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column.[6] The use of trifluoroacetic acid (TFA) in the mobile phase helps to sharpen peaks by protonating basic sites and minimizing tailing.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an absorption maximum (e.g., ~275 nm).

  • Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage Conditions: The compound should be stored in a cool, dark, and dry place, ideally in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light and Air Sensitivity: Like many indole and phenol-containing compounds, this compound may be sensitive to light and air.[3] Prolonged exposure can lead to degradation and discoloration. It is advisable to handle the material quickly and protect it from direct light.

  • Incompatibilities: Avoid contact with strong oxidizing agents, as these can react with the electron-rich indole ring and the hydroxyl group.[3]

By adhering to these guidelines and employing the robust analytical methods described, researchers can ensure the quality and reliability of their work with this compound, paving the way for successful outcomes in drug discovery and materials science.

References

"2-Methyl-1H-indol-4-ol IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. This document details the physicochemical properties, a plausible synthetic route, and potential biological activities of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing key data and methodologies in a structured format.

Physicochemical Properties

This compound, also known by its synonym 4-Hydroxy-2-methylindole, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound
Synonyms 4-Hydroxy-2-methylindole, 2-Methyl-4-hydroxyindole, 2-Methyl-4-indolol[1]
CAS Number 35320-67-3[1][2]
Molecular Formula C₉H₉NO[1][2]
Molar Mass 147.17 g/mol [2]
Appearance Off-white Solid[1]
Melting Point 122-124°C[2]
Boiling Point (Predicted) 339.2 ± 22.0 °C[2]
Density (Predicted) 1.262 ± 0.06 g/cm³[2]

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various methods. A common strategy involves the cyclization of appropriately substituted anilines. The following section outlines a generalized, plausible synthetic workflow and a detailed experimental protocol for obtaining a 4-hydroxy-indole derivative.

Synthetic Workflow

The diagram below illustrates a potential multi-step synthesis starting from a protected dihalophenol, proceeding through alkylation and subsequent cyclization to form the indole ring.

G A 2,3-Dihalophenol B Protection of Hydroxyl Group A->B Step 1 C Alkylation with 2-bromo-2-methylpropanamide B->C Step 2 D Base-mediated Cyclization C->D Step 3 E Deprotection D->E Step 4 F This compound E->F Step 5

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative example based on general methodologies for indole synthesis.[3]

Materials:

  • Protected 2,3-dihaloaniline precursor

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., Diethylamine, Et₂NH)

  • Anhydrous solvent (e.g., Dimethylacetamide, DMA)

  • Reagents for deprotection (e.g., acid or hydrogenation catalyst)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the protected 2,3-dihaloaniline precursor (1.0 eq.) in anhydrous DMA.

  • Catalyst Addition: To the solution, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Cyclization: Add a suitable terminal alkyne (1.5 eq.) and diethylamine (1.5 eq.) to the mixture. Heat the reaction to 80 °C.

  • Monitoring: Monitor the progress of the cyclization reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (CH₂Cl₂) and wash with water to remove the DMA and salts. The aqueous phase is extracted twice more with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the protected 4-haloindole intermediate.

  • Final Steps: The intermediate would then undergo further modification, such as methylation at the 2-position (if not already incorporated in the alkyne) and deprotection of the 4-hydroxy group to yield the final product, this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not extensively detailed in the search results, the indole core is a key component of many biologically active molecules.[4] Derivatives of indole are known to interact with various biological targets, suggesting potential areas of research for this compound.

Interaction with Signaling Pathways

Indole derivatives have been identified as modulators of critical cellular signaling pathways, particularly in the context of cancer therapy.

  • Hedgehog (Hh) Signaling: Aberrant activation of the Hedgehog pathway is linked to several malignancies.[5] Novel indole derivatives have been shown to suppress this pathway by inhibiting the Smoothened (SMO) receptor, a key component of the Hh cascade.[5][6] This suggests that this compound could be investigated for similar activity.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade often dysregulated in cancer. Indole alkaloids are being explored for their ability to modulate MAPK signaling, thereby inducing apoptosis in cancer cells.[7]

The diagram below depicts a simplified representation of the Hedgehog signaling pathway, highlighting the SMO receptor as a potential target for indole-based inhibitors.

G Simplified Hedgehog Signaling Pathway cluster_off Signal OFF cluster_on Signal ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_P GLI (Phosphorylated/Cleaved) SUFU->GLI_P GLI_R GLI Repressor GLI_P->GLI_R Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off Represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) Target for Indole Derivatives GLI_A GLI Activator SMO_on->GLI_A Activates Target_Genes_on Target Genes ON (Proliferation, Survival) GLI_A->Target_Genes_on Activates

Caption: Hedgehog signaling, a potential target for indole compounds.

Experimental Protocols: Biological Assays

To assess the biological activity of this compound, standard assays can be employed. The following is a representative protocol for determining the antibacterial efficacy of a compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • This compound

  • Test bacterium (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of this stock solution in MHB across the wells of a 96-well microtiter plate to achieve the desired concentration range.[8]

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity.[8] This can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound is a well-defined indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided essential physicochemical data, outlined a plausible synthetic strategy, and discussed potential biological activities based on the known pharmacology of the indole scaffold, particularly in relation to the Hedgehog and MAPK signaling pathways. The detailed experimental protocols serve as a foundation for researchers to synthesize and evaluate the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Solubility Parameters of 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Parameters and their Importance

Solubility is a critical determinant of a drug candidate's developability, impacting its formulation, bioavailability, and ultimately, its therapeutic efficacy. A quantitative measure of solvent-solute interactions can be established through the concept of solubility parameters. These parameters are instrumental in predicting the miscibility of substances and are widely used in formulation science, materials science, and drug discovery.

The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

  • Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density (CED), which is the energy required to separate the molecules of a substance from each other. It provides a single value to describe the overall solvency of a substance.

  • Hansen Solubility Parameters (HSP): This model refines the Hildebrand approach by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[1] The principle of HSP is that "like dissolves like," and substances with similar HSP values are likely to be miscible.[1]

For drug development professionals, understanding the solubility parameters of an active pharmaceutical ingredient (API) like 2-Methyl-1H-indol-4-ol is crucial for:

  • Solvent selection: for synthesis, purification, and formulation.

  • Predicting compatibility: with excipients in a drug product.

  • Designing drug delivery systems: such as amorphous solid dispersions.

  • Estimating permeability: across biological membranes.

Theoretical Framework: Hansen Solubility Parameters

The Hansen Solubility Parameters (HSP) are based on the principle that the total cohesive energy (E) of a substance is the sum of the energies required to overcome dispersion forces (Ed), polar forces (Ep), and hydrogen bonds (Eh).[2]

The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the following equation:

δt² = δd² + δp² + δh²

The "distance" (Ra) between two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of miscibility.[3]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscripts 1 and 2 refer to the two different substances.

Experimental Determination of Solubility Parameters for this compound

Due to the absence of published data, the following section provides a detailed experimental protocol for determining the solubility of this compound in a range of solvents, which is the foundational step for calculating its Hansen Solubility Parameters.

The overall workflow for the experimental determination of solubility parameters is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify This compound C Perform Shake-Flask Solubility Experiments A->C B Select a Range of Well-Characterized Solvents B->C D Quantify Solubility using HPLC C->D E Tabulate Solubility Data D->E F Calculate Hansen Solubility Parameters E->F

Workflow for determining the solubility parameters of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Materials:

  • This compound (high purity)

  • A selection of solvents with known Hansen Solubility Parameters (see Table 1 for examples)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).[4]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound.

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.[6]

    • Inject the diluted sample solutions into the HPLC system and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

The experimentally determined solubility data should be tabulated as follows:

SolventHansen δd (MPa½)Hansen δp (MPa½)Hansen δh (MPa½)Measured Solubility (mg/mL)
Solvent 1ValueValueValueExperimental Value
Solvent 2ValueValueValueExperimental Value
...............
Solvent nValueValueValueExperimental Value

Calculation of Hansen Solubility Parameters for this compound

Once the solubility of this compound has been determined in a range of well-characterized solvents, its Hansen Solubility Parameters can be calculated using specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice). The software uses the experimental solubility data to find the set of HSP values (δd, δp, δh) for the solute that best defines a "sphere" of good solvents.

Predictive Methods for Estimating Solubility Parameters

In the absence of experimental data, computational methods can provide an estimation of the Hansen Solubility Parameters. These methods are often based on group contribution theory or more advanced computational chemistry models.

  • Group Contribution Methods: These methods estimate the HSP based on the chemical structure of the molecule by summing the contributions of its constituent functional groups.

  • Computational Chemistry Models: Methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict HSPs from first principles.[7]

It is important to note that these are predictive methods and should be validated with experimental data whenever possible.

Signaling Pathways and Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, indole derivatives are a well-known class of compounds with a wide range of biological activities. They are often investigated as inhibitors of various enzymes and as ligands for a variety of receptors. For instance, indole-based compounds have been explored as inhibitors of hedgehog signaling, which is implicated in certain cancers.

The logical relationship for the application of solubility parameters in the context of drug development for an indole derivative is illustrated below.

G A Determine Solubility Parameters of this compound B Screen for Compatible Excipients and Solvents A->B C Optimize Formulation (e.g., solid dispersion, solution) B->C D Improve Bioavailability and Therapeutic Efficacy C->D

Application of solubility parameters in drug development.

Conclusion

While specific, experimentally determined solubility parameters for this compound are not currently available in the public domain, this guide provides a robust framework for their determination. By employing the detailed experimental protocols and understanding the theoretical underpinnings of Hansen Solubility Parameters, researchers and drug development professionals can generate the critical data needed to advance the formulation and delivery of this and other indole-based compounds. The predictive methods outlined also offer a valuable starting point for solubility assessment in the early stages of discovery.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its versatile nature allows for a broad range of chemical modifications, leading to the discovery of compounds with significant potential in treating a multitude of diseases, including cancer and infectious diseases. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel indole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Advancements in the Synthesis of Biologically Active Indole Scaffolds

Recent years have witnessed a surge in innovative synthetic methodologies for constructing functionalized indoles. These methods offer improved efficiency, regioselectivity, and milder reaction conditions compared to traditional approaches.[1] Notably, transition-metal catalysis, particularly with ruthenium and palladium, has emerged as a powerful tool for C-H bond functionalization, enabling the direct introduction of various substituents onto the indole core.[1][2]

One notable advancement is the Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of 3-carbonylindoles. This protocol facilitates the effective installation of two amide groups on the benzene ring of the indole structure, offering a pathway to novel derivatives with potential biological activity.[3] Furthermore, methods for the regioselective C6 alkenylation of indole-7-carboxamides using Ru(II) catalysts have also been developed, expanding the toolkit for creating diverse indole-based molecules.[1]

Palladium-catalyzed reactions have also been instrumental in the synthesis of functionalized indoles. For instance, the synthesis of 2-arylindoles can be achieved through a Pd(II)-catalyzed cascade reaction of o-methylphenyl isocyanides with aryl halides.[1] These modern synthetic strategies are pivotal in generating libraries of novel indole derivatives for biological screening.

Novel Indole Derivatives in Anticancer Research

The development of novel indole derivatives as anticancer agents remains a highly active area of research. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.

Targeting Tubulin Polymerization

A significant number of novel indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[4] These agents bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

One promising class of compounds is the trans-indole-3-acrylamide derivatives. For example, compound 3e from a synthesized series demonstrated significant antiproliferative activity against Raji and HL-60 cancer cell lines with IC50 values of 9.5 and 5.1 μM, respectively.[5][6] It also exhibited moderate inhibition of tubulin polymerization with an IC50 of 17 μM.[5][6] Another study on novel substituted indole-acrylamide derivatives identified a compound that acts as a tubulin polymerization inhibitor and induces G2/M-phase arrest in Huh7 hepatocellular carcinoma cells.[7]

Compound IDCancer Cell LineIC50 (μM)Reference
5f (Ursolic acid derivative)SMMC-77210.56 ± 0.08[8]
HepG20.91 ± 0.13[8]
5f (Sulfonohydrazide derivative)MDA-MB-4688.2[9][10]
MCF-713.2[9][10]
5c (Heteroannulated derivative)HeLa13.41[11]
5d (Heteroannulated derivative)HeLa14.67[11]
4g (Indolyl dihydropyrazole)A-549 (Lung)2.32 ± 0.11[12]
4q (Indolyl dihydropyrazole)A-549 (Lung)2.86 ± 0.12[12]
4s (Indolyl dihydropyrazole)A-549 (Lung)3.02 ± 0.14[12]
Va (Indole-2-carboxamide)VariousGI50: 26 nM[13]
3e (trans-indole-3-acrylamide)Raji9.5[5][6]
HL-605.1[5][6]

Table 1: Anticancer Activity of Novel Indole Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of selected novel indole derivatives against various human cancer cell lines.

Inhibition of Other Cancer-Related Pathways

Beyond tubulin inhibition, novel indole derivatives have been shown to modulate other critical signaling pathways implicated in cancer.

The Hedgehog (Hh) signaling pathway, when aberrantly activated, is linked to several malignancies.[14][15] A novel indole derivative, LKD1214, has been identified as a potent inhibitor of this pathway by repressing Smoothened (SMO) activity.[14][15] Notably, it maintains inhibitory activity against a vismodegib-resistant SMO mutant, suggesting its potential to overcome drug resistance.[14][15]

Furthermore, indole compounds and their derivatives have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell growth, survival, and metastasis.[16] Lysine-specific demethylase 1 (LSD1) is another emerging target, and its inhibition by indole derivatives can lead to tumor growth arrest.[17]

G Tubulin Polymerization Inhibition by Indole Derivatives cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization M Phase (Mitosis) M Phase (Mitosis) Microtubule->Alpha-beta Tubulin Dimers Depolymerization G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Arrest leads to Indole Derivative Indole Derivative Indole Derivative->Alpha-beta Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by novel indole derivatives.

Novel Indole Derivatives as Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A series of novel indole-triazole conjugates were synthesized and evaluated for their antimicrobial properties. These compounds showed good to moderate activity against several Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values around 250 µg/mL.[18] Notably, they exhibited potent antifungal activity against Candida tropicalis, with MIC values as low as 2 µg/mL for most of the tested compounds.[18]

Another study focused on indole derivatives containing pyridinium moieties, which displayed significant antibacterial activity against the phytopathogenic bacteria Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo).[19] Compound 43 from this series exhibited impressive EC50 values of 1.0 and 1.9 μg/mL against Xoo and Xoc, respectively, far surpassing the efficacy of the commercial drug thiodiazole copper.[19]

Compound IDBacterial StrainZone of Inhibition (mm)ConcentrationReference
Indole-based ChalconeStaphylococcus aureus1610 µg/mL
Klebsiella pneumoniae2510 µg/mL
Gentamicin (Standard) Staphylococcus aureus2110 µg/mL
Klebsiella pneumoniae2910 µg/mL
Indole-triazole conjugates (6a-u)Gram-negative strains11 - 15-[18]

Table 2: Antibacterial Activity of Novel Indole Derivatives. This table presents the zone of inhibition for an indole-based chalcone derivative compared to a standard antibiotic, and the range for a series of indole-triazole conjugates.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Indole-triazole conjugates (6a-u)Gram-negative strains~250[18]
Candida tropicalisas low as 2[18]
Compound 43 (Indole-pyridinium)Xanthomonas oryzae pv. oryzae (Xoo)EC50: 1.0[19]
Xanthomonas oryzae pv. oryzicola (Xoc)EC50: 1.9[19]
Indole Triazole Conjugate (ITC)Escherichia coli0.639 ± 0.018[20]
Pseudomonas aeruginosa0.766 ± 0.016[20]
Staphylococcus aureus0.368 ± 0.036[20]

Table 3: Minimum Inhibitory Concentration (MIC) and Half-maximal Effective Concentration (EC50) of Novel Indole Derivatives. This table showcases the potency of various indole derivatives against different microbial strains.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel indole derivatives, compiled from recent literature.

General Procedure for Ruthenium(II)-Catalyzed C6 Alkenylation of Indole-7-carboxamides

This protocol describes a method for the regioselective alkenylation at the C6 position of indole-7-carboxamides.[1]

Materials:

  • Indole-7-carboxamide derivative

  • Alkene

  • [Ru(p-cymene)Cl2]2 (Ruthenium catalyst)

  • AgSbF6 (Additive)

  • 1,2-dichloroethane (DCE) (Solvent)

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried reaction tube, add the indole-7-carboxamide derivative (1.0 equiv.), the alkene (2.0 equiv.), [Ru(p-cymene)Cl2]2 (5 mol %), and AgSbF6 (20 mol %).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired C6-alkenylated indole derivative.

G Experimental Workflow: Synthesis and Screening of Indole Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Start Reactants Reactants Start->Reactants Synthesis Synthesis of Novel Indole Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Biological_Screening In vitro Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (MIC, Zone of Inhibition) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis and SAR Studies Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End Reaction_Setup Reaction Setup (Catalyst, Solvent, Temp) Reactants->Reaction_Setup Reaction_Setup->Synthesis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and screening of novel indole derivatives.

General Procedure for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of newly synthesized indole derivatives on cancer cell lines.[6][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized indole derivatives in the culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

G Hedgehog Signaling Pathway Inhibition by Indole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition of GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression (Proliferation, Survival) GLI_A->Target_Genes Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 Binds Novel Indole Derivative Novel Indole Derivative Novel Indole Derivative->SMO Inhibits

Caption: Mechanism of Hedgehog signaling pathway inhibition by a novel indole derivative.

Conclusion

The discovery and synthesis of novel indole derivatives represent a vibrant and highly promising frontier in medicinal chemistry. The continuous development of innovative synthetic methods provides access to an ever-expanding chemical space of indole-based compounds. As highlighted in this guide, these novel derivatives exhibit potent and diverse biological activities, particularly in the realms of anticancer and antimicrobial research. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field and translating these promising molecules into next-generation therapeutics. The future of drug discovery will undoubtedly be shaped by the continued exploration of the remarkable indole scaffold.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methyl-1H-indol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Specifically, hydroxyindoles, such as 2-Methyl-1H-indol-4-ol and its derivatives, are crucial intermediates in the development of new therapeutic agents. For instance, 4-hydroxyindole is a key intermediate for synthesizing drugs like the beta-receptor blocking agent Pindolol and can also be used in the creation of perfumes and other fine chemicals.[3] The biological significance of indole derivatives is vast, with activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5][6] This document provides detailed application notes on established and emerging synthetic strategies for this compound derivatives, complete with experimental protocols and comparative data.

Synthetic Strategies

The synthesis of 4-hydroxyindole scaffolds can be approached through several methods. While classical methods like the Fischer and Nenitzescu syntheses are versatile for many indole derivatives, they are often not optimal for producing the 4-hydroxy isomer; the Nenitzescu synthesis, for example, typically yields 5-hydroxyindoles.[7][8] More effective strategies for obtaining 4-hydroxyindoles include the Bischler-Möhlau reaction, palladium-catalyzed cyclizations, and multi-step syntheses from substituted cyclohexanediones.

1. Modified Bischler-Möhlau Reaction: This method involves the condensation of an α-hydroxyketone (like benzoin) with an aniline, in this case, m-aminophenol, to produce hydroxyindoles.[9] A key advantage of this approach is that it can be performed under solvent-free conditions and often does not require protection for the phenolic hydroxyl group. Recent modifications have lowered the reaction temperature, which improves yields and reduces the formation of tarry side products.[9] By reacting m-aminophenol with an appropriate α-hydroxyketone under acidic catalysis, a mixture of 4-hydroxy and 6-hydroxyindoles can be obtained and subsequently separated.[9]

2. Synthesis from 1,3-Cyclohexanedione: A patented method describes a route starting from 1,3-cyclohexanedione and 2-aminoethanol to produce an enamine intermediate.[3] This intermediate then undergoes cyclization and aromatization in the presence of a metal catalyst with dehydrogenation activity (e.g., Pd, Pt, Rh on a carbon support) to yield 4-hydroxyindole.[3] This route is advantageous due to its shorter synthesis path and avoidance of high-temperature reactions in pressure vessels, enhancing both efficiency and safety.[3]

3. Palladium-Catalyzed Cyclization: Palladium-catalyzed reactions are a powerful tool for constructing the indole nucleus. These methods can involve the reductive cyclization of β-nitrostyrenes or the cyclization of 2-alkynylaniline derivatives.[10] For instance, a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been shown to be an efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which could be adapted for other substitution patterns.[11]

A general workflow for a typical chemical synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Starting Materials & Reagents Assembly mixing Mixing & Reaction (Under Inert Atmosphere) reagents->mixing solvent Solvent Preparation (Drying, Degassing) solvent->mixing monitoring Reaction Monitoring (TLC, LC-MS) mixing->monitoring quench Quenching monitoring->quench extract Extraction & Washing quench->extract dry Drying & Concentration extract->dry purify Purification (Column Chromatography, Recrystallization) dry->purify analyze Characterization (NMR, MS, mp) purify->analyze

Caption: General workflow for chemical synthesis and purification.

Comparative Data of Synthetic Routes

The selection of a synthetic route depends on factors such as starting material availability, desired scale, and required purity. The table below summarizes key parameters for different approaches to synthesizing 4-hydroxyindole derivatives.

ParameterModified Bischler-Möhlau[9]Synthesis from 1,3-Cyclohexanedione[3]Pd-Catalyzed Cyclization (N-Aryl Enamines)[11]
Starting Materials m-Aminophenol, Benzoin (or other α-hydroxyketone)1,3-Cyclohexanedione, 2-AminoethanolSubstituted Anilines, Ethyl 2-butenoate
Key Reagents Hydrochloric acid (catalyst)Metal catalyst (e.g., Pd/C)Pd(OAc)₂, Cu(OAc)₂, K₂CO₃
Solvent Solvent-free or high-boiling solventToluene, Benzene, Ethanol, etc.DMF
Temperature 135 °C80 - 200 °C60 °C (Microwave)
Reaction Time 30 minutes8 - 20 hours30 minutes (Microwave)
Reported Yield Good (isomer mixture)Not specified in abstractExcellent
Key Advantage Atom economy, solvent-free option, reduced byproductsShort route, avoids hazardous reagents and pressure vesselsHigh efficiency and regioselectivity, fast reaction times

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenyl-1H-indol-4-ol via Modified Bischler-Möhlau Reaction

This protocol is adapted from a reported procedure for synthesizing 4- and 6-hydroxyindoles and serves as a model for creating 2-substituted derivatives by selecting the appropriate α-hydroxyketone.[9]

Materials:

  • m-Aminophenol (3 equivalents)

  • Benzoin (1 equivalent)

  • 10M Hydrochloric acid

Procedure:

  • To a reaction vessel, add m-aminophenol (3 equiv.) and benzoin (1 equiv.).

  • Add 10M hydrochloric acid (e.g., 1.5 mL per 0.082 mmol of aminophenol).

  • Attach a Dean-Stark apparatus and apply a weak vacuum (60–70 mm Hg).

  • Heat the reaction mixture to 135 °C for 30 minutes, collecting the water condensate in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture and treat the resulting mass with 15% hydrochloric acid.

  • Filter the mixture, wash the solid with water, and dry thoroughly.

  • The dry residue contains a mixture of 4-hydroxy and 6-hydroxy isomers. Separate the isomers using column chromatography on silica gel. Elute the 4-hydroxyindole derivative using a solvent system such as Dichloromethane:Hexane (1:1).[9]

  • Confirm the structure of the purified product using NMR and MS analysis.

The logical flow of the Bischler-Möhlau synthesis is depicted below.

G start1 m-Aminophenol product_mix Mixture of Isomers (4-Hydroxy & 6-Hydroxy Indoles) start1->product_mix start2 α-Hydroxyketone (e.g., Benzoin) start2->product_mix catalyst Acid Catalyst (HCl) catalyst->product_mix conditions Heat (135°C) Vacuum conditions->product_mix separation Column Chromatography product_mix->separation final_product Purified 2-Substituted-1H-indol-4-ol separation->final_product

Caption: Synthetic scheme for the Bischler-Möhlau reaction.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylates

This protocol is based on a microwave-assisted synthesis of indole carboxylates and illustrates a modern, efficient approach.[11]

Materials:

  • N-aryl enamine (starting material, 0.16 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 1 equivalent)

  • Potassium carbonate (K₂CO₃, 0.4 mmol)

  • Dimethylformamide (DMF, 2 mL)

Procedure:

  • In a microwave reaction vial, combine the N-aryl enamine (0.16 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.4 mmol).

  • Add DMF (2 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or semi-preparative HPLC to obtain the desired 2-methyl-1H-indole derivative.[11]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

References

Application Notes and Protocols for 2-Methyl-1H-indol-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-1H-indol-4-ol as a versatile building block in the synthesis of pharmacologically active compounds. Detailed experimental protocols for key transformations are provided, along with insights into the biological signaling pathways targeted by the synthesized molecules.

Introduction

This compound, also known as 4-hydroxy-2-methylindole, is a valuable heterocyclic scaffold in medicinal chemistry. The presence of a hydroxyl group at the 4-position of the indole ring offers a reactive handle for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives. This strategic positioning allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Notably, this compound serves as a key starting material for the synthesis of potent prostaglandin D2 (PGD2) receptor antagonists and 4H-chromene derivatives that induce apoptosis, highlighting its significance in the development of novel therapeutics for inflammatory diseases and cancer.

I. Synthesis of Prostaglandin D2 Receptor Antagonists

Derivatives of this compound have been identified as potent antagonists of the prostaglandin D2 (PGD2) receptor, a key target in the treatment of allergic and inflammatory conditions such as asthma and allergic rhinitis. The synthesis of these antagonists often begins with the O-alkylation of the hydroxyl group of this compound.

Application: Williamson Ether Synthesis for the Preparation of 4-Alkoxy-2-methylindole Intermediates

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide. In the context of synthesizing PGD2 receptor antagonists, this reaction is employed to introduce various alkoxy side chains at the 4-position of the 2-methylindole core. This modification is crucial for modulating the potency and selectivity of the final compounds.

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-alkoxy-2-methylindole.

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Ethyl IodideK₂CO₃DMF1875-85
2Benzyl BromideK₂CO₃DMF1680-90
3Propyl BromideK₂CO₃DMF2070-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Signaling Pathway of Prostaglandin D2 Receptors

Prostaglandin D2 exerts its biological effects through two G-protein coupled receptors: DP1 and DP2 (also known as CRTH2).[1][2] Antagonists derived from this compound primarily target these receptors to mitigate inflammatory responses.

  • DP1 Receptor Signaling: Activation of the DP1 receptor by PGD2 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][3] This pathway is generally associated with vasodilation and the inhibition of platelet aggregation.

  • DP2 (CRTH2) Receptor Signaling: The DP2 receptor couples to a different G-protein, leading to a decrease in intracellular cAMP and an increase in intracellular calcium concentrations.[1] This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2]

PGD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 G_s Gαs DP1->G_s G_i Gαi DP2->G_i AC Adenylyl Cyclase G_s->AC G_i->AC inhibits cAMP_down ↓ cAMP G_i->cAMP_down Ca_up ↑ Intracellular Ca²⁺ G_i->Ca_up cAMP_up ↑ cAMP AC->cAMP_up Vasodilation Vasodilation cAMP_up->Vasodilation Inflammation Pro-inflammatory Response Ca_up->Inflammation

Caption: Prostaglandin D2 Signaling Pathways.

II. Synthesis of 4H-Chromene Apoptosis Inducers

4H-Chromene derivatives synthesized from this compound have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. The synthesis often involves a multi-component reaction where the indole derivative acts as a key nucleophile.

Application: Multi-component Synthesis of Indole-Tethered Chromenes

A one-pot, multi-component reaction provides an efficient and atom-economical route to highly functionalized 4H-chromene derivatives. This approach involves the condensation of an aldehyde, a C-H activated acid (like malononitrile), and a nucleophile, in this case, a derivative of this compound.

This protocol outlines the synthesis of a representative indole-substituted chromene derivative.

Materials:

  • 4-Alkoxy-2-methylindole (prepared as in Section I)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 4-alkoxy-2-methylindole (1.0 eq), aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-(4-alkoxy-2-methyl-1H-indol-3-yl)-4H-chromene-3-carbonitrile.

Data Presentation:

Entry4-Alkoxy-2-methylindoleAldehydeCatalystSolventTime (h)Yield (%)
14-Ethoxy-2-methylindoleBenzaldehydePiperidineEthanol585-95
24-Benzyloxy-2-methylindole4-ChlorobenzaldehydePiperidineEthanol680-90
34-Propoxy-2-methylindole4-MethoxybenzaldehydePiperidineEthanol488-96

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Signaling Pathway of Chromene-Induced Apoptosis

Chromene derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6][7]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.[5]

Apoptosis_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane_receptor Cell Membrane cluster_cytoplasm Cytoplasm Chromene Chromene Derivative Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) Chromene->Bcl2_family regulates DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Effector Caspase) Apoptosome->Caspase3 activates Caspase8->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1H-indole scaffold is a privileged structural motif found in a wide array of biologically active compounds, natural products, and pharmaceuticals. Its synthesis has been a focal point of extensive research, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2-methyl-1H-indole derivatives, tailored for researchers and professionals in the field of drug development.

Application Notes

Palladium-catalyzed methodologies offer significant advantages over classical indole syntheses (e.g., Fischer indole synthesis) by providing milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity. Several prominent palladium-catalyzed strategies are particularly effective for the synthesis of 2-methyl-1H-indole derivatives, including the Larock indole synthesis, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, and direct C-H activation/methylation.

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. For the synthesis of 2-methylindoles, propyne or a propyne equivalent is utilized. The reaction generally exhibits high regioselectivity, with the larger substituent of an unsymmetrical alkyne typically directing to the 2-position of the indole. However, with a small alkyne like propyne, a mixture of regioisomers can sometimes be observed. The reaction is tolerant of a wide range of functional groups on both the aniline and alkyne components.[1][2][3]

Microwave-Assisted Intramolecular Oxidative C-H Amination: A highly efficient method for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.[4] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[4][5] This approach is particularly attractive for the rapid generation of libraries of substituted indole-3-carboxylates for screening purposes.

Direct C-2 Methylation: For the synthesis of 2-methylindoles from readily available indole precursors, a direct palladium-catalyzed C-2 methylation has been developed. This method utilizes a directing group on the indole nitrogen to achieve high regioselectivity for the C-2 position.[3][6] This strategy is advantageous for late-stage functionalization of complex indole-containing molecules.

Heck Reaction: The intramolecular Heck reaction of N-allyl-2-haloanilines provides a pathway to 2-methylindolines, which can then be oxidized to 2-methylindoles. The efficiency of the cyclization is influenced by the nature of the palladium catalyst and ligands.[7]

Sonogashira Coupling followed by Cyclization: This two-step sequence involves the palladium-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne, such as propargyl alcohol, to form a 2-alkynyl aniline intermediate. Subsequent intramolecular cyclization, often catalyzed by palladium or other transition metals, yields the 2-methylindole derivative.[8][9][10]

Buchwald-Hartwig Amination: While not a direct indole-forming reaction, the Buchwald-Hartwig amination is a crucial step in multi-step syntheses of 2-methylindoles. It can be used to couple an amine with an appropriately substituted aryl halide, which can then undergo a subsequent palladium-catalyzed cyclization to form the indole ring.[11][12][13]

Quantitative Data Summary

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of 2-methyl-1H-indole derivatives from the cited literature.

Table 1: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives [4]

EntrySubstituted AnilineProductYield (%)
1AnilineMethyl 2-methyl-1H-indole-3-carboxylate94
24-BromoanilineMethyl 6-bromo-2-methyl-1H-indole-3-carboxylate85
34-ChloroanilineMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate91
42,4-DichloroanilineMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate88
54-NitroanilineMethyl 2-methyl-6-nitro-1H-indole-3-carboxylate75
62,4-DimethylanilineMethyl 2,5,7-trimethyl-1H-indole-3-carboxylate94
74-PhenoxyanilineMethyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate82

Table 2: Larock Indole Synthesis of 2,3-Disubstituted Indoles [1][14]

Entryo-Iodoaniline DerivativeAlkyneProductYield (%)
12-Iodoaniline1-Phenyl-1-propyne2-Methyl-3-phenyl-1H-indole85
22-Iodo-N-methylaniline1-Hexyne1,2-Dimethyl-3-butyl-1H-indole78
32-Iodoaniline3,3-Dimethyl-1-butyne2-tert-Butyl-3-methyl-1H-indole92
44-Methoxy-2-iodoaniline1-Phenyl-1-propyne5-Methoxy-2-methyl-3-phenyl-1H-indole88

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate[4]

This protocol describes the synthesis of the title compound from aniline and methyl acetoacetate, followed by a palladium-catalyzed intramolecular cyclization.

Step 1: Synthesis of Methyl (Z)-3-(phenylamino)but-2-enoate

  • In a round-bottom flask, combine aniline (1.0 eq), methyl acetoacetate (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude enamine, which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a microwave process vial, add the crude methyl (Z)-3-(phenylamino)but-2-enoate (1.0 eq), Pd(OAc)₂ (0.1 eq), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (2.5 eq) in DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired methyl 2-methyl-1H-indole-3-carboxylate.

Protocol 2: General Procedure for Larock Indole Synthesis of a 2-Methyl-1H-indole Derivative[1][14]

This protocol outlines a general procedure for the synthesis of a 2-methyl-3-substituted-1H-indole from an o-iodoaniline and a 1-substituted propyne.

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add the o-iodoaniline (1.0 eq) and the 1-substituted propyne (1.2-2.0 eq) dissolved in an anhydrous solvent (e.g., DMF or 1,4-dioxane).

  • Add LiCl (1.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Larock_Indole_Synthesis Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide o-Haloaniline ArylHalide->OxAdd PdII_Aryl ArPd(II)XLn OxAdd->PdII_Aryl Coord Alkyne Coordination PdII_Aryl->Coord Alkyne Propyne Derivative Alkyne->Coord PdII_Alkyne [ArPd(II)(alkyne)Ln]+ Coord->PdII_Alkyne MigIns Migratory Insertion PdII_Alkyne->MigIns VinylPd Vinyl-Pd(II) Intermediate MigIns->VinylPd Cyclization Intramolecular Amination VinylPd->Cyclization Palladacycle Palladacycle Cyclization->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Indole 2-Methyl-1H-indole Derivative RedElim->Indole

Caption: Catalytic cycle of the Larock indole synthesis.

Microwave_Synthesis_Workflow Start Substituted Aniline + Methyl Acetoacetate Enamine_Formation Enamine Formation (Conventional Heating) Start->Enamine_Formation Enamine N-Aryl Enamine Intermediate Enamine_Formation->Enamine Reaction_Setup Add Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF Enamine->Reaction_Setup MW_Cyclization Pd-Catalyzed Intramolecular Oxidative C-H Amination (Microwave Irradiation) Workup Aqueous Workup & Extraction MW_Cyclization->Workup Reaction_Setup->MW_Cyclization Purification Column Chromatography Workup->Purification Product 2-Methyl-1H-indole-3-carboxylate Derivative Purification->Product

Caption: Workflow for microwave-assisted synthesis.

Synthetic_Strategies Target 2-Methyl-1H-indole Derivatives Larock Larock Synthesis Larock->Target Heck Heck Reaction Heck->Target Sonogashira Sonogashira Coupling Sonogashira->Target C_H_Activation Direct C-H Activation C_H_Activation->Target Starting_Larock o-Haloaniline + Propyne Starting_Larock->Larock Starting_Heck N-Allyl-2-haloaniline Starting_Heck->Heck Starting_Sonogashira o-Haloaniline + Propargyl Alcohol Starting_Sonogashira->Sonogashira Starting_CH Substituted Indole + Methylating Agent Starting_CH->C_H_Activation

Caption: Key Pd-catalyzed strategies for 2-methylindole synthesis.

References

Application Notes and Protocols for the Purification of 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Methyl-1H-indol-4-ol, a key intermediate in various synthetic applications. The following protocols are based on established purification methodologies for indole derivatives and may require optimization for specific sample matrices and impurity profiles.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is crucial for developing appropriate purification strategies.

PropertyValueSource
Molecular FormulaC₉H₉NO[1]
Molar Mass147.17 g/mol [1]
AppearanceOff-white Solid[2]
Melting Point122-124 °C[1]
Boiling Point339.2 ± 22.0 °C (Predicted)[1]
Density1.262 ± 0.06 g/cm³ (Predicted)[1]
SolubilitySlightly soluble in DMSO and Methanol[1]

Purification Strategies

The selection of a suitable purification strategy depends on the nature and quantity of impurities present in the crude this compound sample. Common techniques for the purification of indole derivatives include column chromatography, crystallization, and extraction. A general workflow for purification is presented below.

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Chromatography Column Chromatography Dissolution->Chromatography Primary Purification Extraction Liquid-Liquid Extraction Dissolution->Extraction Initial Cleanup Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure Pure this compound Chromatography->Pure Crystallization->Pure Extraction->Chromatography Analysis Purity Analysis (e.g., HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following are detailed protocols for the purification of this compound. These are generalized from methods used for similar indole compounds and should be optimized for specific experimental conditions.

Flash column chromatography is a highly effective method for separating this compound from non-polar and moderately polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or a mixture of hexane and ethyl acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

ChromatographyWorkflow Start Start PrepSlurry Prepare Silica Gel Slurry Start->PrepSlurry PackColumn Pack Chromatography Column PrepSlurry->PackColumn LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate End Purified Product Evaporate->End

Caption: Workflow for flash column chromatography.

Recrystallization is an effective technique for purifying solid compounds to a high degree of purity, provided a suitable solvent is found.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol/water, ethanol/water, toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on available data for similar compounds, a mixture of methanol and water could be effective.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The compound should crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table can be used to record and compare the results of different purification batches.

Batch IDInitial Mass (g)Purification MethodFinal Mass (g)Yield (%)Purity (by HPLC, %)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value (122-124 °C) is an indicator of high purity.[1]

References

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods for the characterization of 2-Methyl-1H-indol-4-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols and data are based on established methods for analogous indole derivatives. These notes are intended to serve as a detailed guide for developing and validating analytical procedures for the identification, purity assessment, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reverse-phase HPLC method is generally suitable for indole derivatives.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol outlines a general method for the analysis of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.

1.1. Instrumentation and Columns:

  • HPLC System with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

1.2. Reagents and Mobile Phase:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid or phosphoric acid (for mobile phase modification).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

1.3. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of the mobile phase.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. Chromatographic Conditions:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm (Indole derivatives typically have strong absorbance in this range).

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

1.5. Data Presentation: Expected HPLC Data

CompoundExpected Retention Time (min)Detection Wavelength (nm)Purity (%)
This compound12.5220, 280>98

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound, especially for volatile derivatives. Due to the polar nature of the hydroxyl and amine groups, derivatization is often necessary to improve volatility and thermal stability.[1]

Experimental Protocol: GC-MS Analysis with Silylation

This protocol describes the silylation of this compound followed by GC-MS analysis.

2.1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2.2. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or Acetonitrile (anhydrous).

  • Hexane (GC grade).

2.3. Derivatization Procedure:

  • Place approximately 0.1-0.5 mg of this compound in a reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

2.4. GC-MS Conditions:

  • Injection Volume: 1 µL (split or splitless mode).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

2.5. Data Presentation: Expected GC-MS Data

The following table presents predicted mass fragments for the trimethylsilyl (TMS) derivative of this compound.

DerivativePredicted Key Mass Fragments (m/z)Notes
Di-TMS-2-Methyl-1H-indol-4-ol291 (M+), 276 (M+-15), 174The molecular ion (M+) is expected at m/z 291. The fragment at m/z 276 corresponds to the loss of a methyl group. The fragment at m/z 174 is characteristic of the TMS-indole moiety.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Place Sample in Vial add_reagents Add Silylation Reagents sample->add_reagents heat Heat to Derivatize add_reagents->heat inject Inject into GC-MS heat->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Analyze Mass Spectrum detect->spectrum identify Identify Compound spectrum->identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

3.1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 s.

3.3. Data Presentation: Predicted NMR Data

The following tables summarize predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These are estimates based on the analysis of similar indole structures.

Predicted ¹H NMR Data

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
NH (indole)~10.8br s1H
OH (hydroxyl)~9.0br s1H
H-7~7.0d1H
H-5~6.8t1H
H-6~6.4d1H
H-3~6.1s1H
CH₃ (methyl)~2.3s3H

Predicted ¹³C NMR Data

Atom PositionPredicted Chemical Shift (δ, ppm)
C-4~150
C-7a~138
C-2~135
C-3a~125
C-5~110
C-7~105
C-6~102
C-3~100
CH₃~12

Logical Relationship of NMR Data Acquisition and Processing

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process integrate Integrate ¹H Peaks process->integrate assign Assign Chemical Shifts integrate->assign structure Elucidate Structure assign->structure

Caption: Logical flow from sample preparation to structure elucidation using NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

4.1. Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

4.2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

4.3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

4.4. Data Presentation: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (hydroxyl)3400-3200 (broad)Indicates the presence of the hydroxyl group.
N-H Stretch (indole)3350-3300 (sharp)Characteristic of the indole N-H bond.
C-H Stretch (aromatic)3100-3000Aromatic C-H vibrations.
C-H Stretch (aliphatic)2950-2850Methyl group C-H vibrations.
C=C Stretch (aromatic)1600-1450Aromatic ring stretching.
C-O Stretch (hydroxyl)1260-1000Stretching vibration of the C-O bond.

References

Application Notes and Protocols for the Alkylation of 4-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective N-alkylation and O-alkylation of 4-hydroxyindole, a critical intermediate in the synthesis of various biologically active compounds. The presented methodologies offer routes to selectively functionalize either the nitrogen or the oxygen atom of the 4-hydroxyindole scaffold, enabling the synthesis of diverse chemical libraries for drug discovery and development.

Introduction

4-Hydroxyindole is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activities. The ability to selectively alkylate the hydroxyl group (O-alkylation) or the indole nitrogen (N-alkylation) is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This document outlines established protocols for achieving regioselective alkylation of 4-hydroxyindole, supported by quantitative data and detailed experimental procedures.

O-Alkylation of 4-Hydroxyindole

O-alkylation of 4-hydroxyindole introduces an alkoxy substituent at the 4-position, leading to the formation of 4-alkoxyindoles. A common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group followed by reaction with an alkyl halide.

O-Alkylation via Williamson Ether Synthesis

This protocol describes the O-alkylation of 4-hydroxyindole using an alkyl halide in the presence of a strong base.

Table 1: O-Alkylation of 4-Hydroxyindole with an α-Bromoalkanoic Acid Ester

ParameterValue
Substrate4-Hydroxyindole
Alkylating Agentα-Bromoalkanoic acid ester
BaseSodium Hydride (NaH)
SolventDimethylformamide (DMF)
YieldHigh (Specific yield not detailed in the source)[1]
  • Preparation: To a solution of 4-hydroxyindole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the corresponding sodium salt.

  • Alkylation: Add the α-bromoalkanoic acid ester (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxyindole derivative.

N-Alkylation of 4-Hydroxyindole

Direct N-alkylation of 4-hydroxyindole can be challenging due to the competing reactivity of the C3 position of the indole ring. To achieve selective N-alkylation, a protection-alkylation-deprotection strategy is often employed. This involves protecting the reactive 4-hydroxyl group, followed by N-alkylation, and subsequent removal of the protecting group.

Selective N-Alkylation via O-Protection Strategy

This multi-step protocol ensures the selective alkylation of the indole nitrogen.

Table 2: Selective N-Alkylation of 4-Hydroxyindole via O-Protection

StepReagents and ConditionsPurpose
1. O-Protection Protecting group (e.g., benzyl bromide, silyl chloride), Base (e.g., K₂CO₃, imidazole), Solvent (e.g., acetone, DMF)Protection of the 4-hydroxyl group to prevent O-alkylation.
2. N-Alkylation Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)Alkylation of the indole nitrogen.
3. O-Deprotection Deprotection reagent (e.g., H₂/Pd-C for benzyl, TBAF for silyl)Removal of the protecting group to yield the N-alkylated 4-hydroxyindole.

Step 1: Protection of the 4-Hydroxyl Group (O-Benzylation)

  • Preparation: To a solution of 4-hydroxyindole in acetone, add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain 4-benzyloxyindole.

Step 2: N-Alkylation of 4-Benzyloxyindole

  • Preparation: To a solution of 4-benzyloxyindole in anhydrous DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.0 equivalent) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield the 1-alkyl-4-benzyloxyindole.

Step 3: Deprotection of the 4-Hydroxyl Group (Debenzylation)

  • Preparation: Dissolve the 1-alkyl-4-benzyloxyindole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the desired 1-alkyl-4-hydroxyindole. Further purification by crystallization or chromatography may be necessary.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described alkylation protocols.

O_Alkylation_Workflow start 4-Hydroxyindole deprotonation Deprotonation (NaH in DMF) start->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup Work-up & Purification alkylation->workup product 4-Alkoxyindole workup->product

Caption: O-Alkylation workflow of 4-hydroxyindole.

N_Alkylation_Workflow start 4-Hydroxyindole protection O-Protection start->protection protected_indole 4-(Protected)-indole protection->protected_indole n_alkylation N-Alkylation protected_indole->n_alkylation n_alkylated_protected 1-Alkyl-4-(Protected)-indole n_alkylation->n_alkylated_protected deprotection O-Deprotection n_alkylated_protected->deprotection product 1-Alkyl-4-hydroxyindole deprotection->product

Caption: Selective N-alkylation workflow via O-protection.

Signaling Pathways and Logical Relationships

The regioselectivity of the alkylation of 4-hydroxyindole is governed by the relative nucleophilicity of the hydroxyl oxygen and the indole nitrogen, as well as the reaction conditions. The ambident nature of the 4-hydroxyindolide anion allows for attack at either the oxygen or the nitrogen atom.

Regioselectivity indole 4-Hydroxyindole anion 4-Hydroxyindolide Anion (Ambident Nucleophile) indole->anion Deprotonation o_alkylation O-Alkylation Product (4-Alkoxyindole) anion->o_alkylation Attack at Oxygen n_alkylation N-Alkylation Product (1-Alkyl-4-hydroxyindole) anion->n_alkylation Attack at Nitrogen base Base base->anion alkyl_halide Alkyl Halide (R-X) alkyl_halide->o_alkylation alkyl_halide->n_alkylation

Caption: Regioselectivity in the alkylation of 4-hydroxyindole.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The efficient synthesis of functionalized indoles, particularly indole carboxylates which are key intermediates, is of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles compared to conventional heating methods.

These application notes provide detailed protocols and comparative data for the synthesis of indole carboxylates using various microwave-assisted methodologies.

Palladium-Catalyzed Intramolecular Oxidative Coupling

This method provides an efficient route to 2-methyl-1H-indole-3-carboxylates through the palladium-catalyzed intramolecular oxidative cyclization of N-aryl enamines. Microwave irradiation significantly accelerates this transformation.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylates

EntrySubstituent on AnilineMethodTemperature (°C)TimeYield (%)
1HMicrowave603 h94
2HConventional8016 h89
3p-BrMicrowave603 h94
4p-BrConventional8012 h89
5p-ClMicrowave601 h90
6p-ClConventional8016 h73
72,4-di-MeMicrowave603 h94
82,4-di-MeConventional8016 h89
9p-OPhMicrowave601 h95
10p-OPhConventional803 h90

Data synthesized from studies on palladium-catalyzed intramolecular oxidative coupling.[1]

Experimental Protocol: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

Materials:

  • Methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 mmol, 272 mg)

  • Dimethylformamide (DMF, 3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).

  • Add 3 mL of DMF to the vial.

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 60 °C for 3 hours with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Enamine N-Aryl Enamine Vial Combine in Microwave Vial Enamine->Vial Pd_cat Pd(OAc)₂ Pd_cat->Vial Cu_ox Cu(OAc)₂ Cu_ox->Vial DMF DMF DMF->Vial Microwave Irradiate at 60°C Vial->Microwave Cool Cool to RT Microwave->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Indole Carboxylate Purify->Product

Caption: Workflow for Pd-catalyzed indole carboxylate synthesis.

Synthesis in Ionic Liquids

The use of ionic liquids as solvents in microwave-assisted synthesis offers advantages such as high thermal stability and enhanced microwave absorption. This method is particularly effective for the synthesis of indole-2-carboxylic acid esters.[2][3]

Data Presentation

Table 2: Microwave-Assisted Synthesis of Ethyl Indole-2-Carboxylates in [bmim]OH

EntrySubstrate (2-Haloaryl Aldehyde/Ketone)Time (min)Yield (%)
12-Bromobenzaldehyde1095
22-Chlorobenzaldehyde1092
32-Bromo-5-chlorobenzaldehyde1097
42-Bromo-5-methylbenzaldehyde1096
52-Bromoacetophenone1094
62-Bromo-5-nitrobenzaldehyde1591

Reaction Conditions: Substrate (1 mmol), ethyl isocyanoacetate (1.2 mmol), CuI (10 mol%), [bmim]OH (2 mL), 100 W, 50 °C. Data from studies on indole synthesis in ionic liquids.[2][3]

Experimental Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Ethyl isocyanoacetate (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH, 2 mL)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine 2-bromobenzaldehyde (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and CuI (0.1 mmol).

  • Add the ionic liquid [bmim]OH (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 100 W, maintaining a temperature of 50 °C for 10 minutes.

  • After cooling, extract the product from the ionic liquid using diethyl ether.

  • Combine the organic extracts and wash with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The product can be further purified by column chromatography if necessary.

Logical Relationship Diagram

G Reactants 2-Haloaryl Aldehyde/Ketone + Ethyl Isocyanoacetate Microwave Microwave Irradiation (100 W, 50°C, 10 min) Reactants->Microwave Condensation & Cyclization Catalyst CuI in [bmim]OH Catalyst->Microwave Product Ethyl Indole-2-carboxylate Microwave->Product

Caption: Logical flow for ionic liquid-based indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for preparing indoles. Microwave irradiation dramatically accelerates this acid-catalyzed cyclization of arylhydrazones.

Data Presentation

Table 3: Microwave-Assisted Fischer Indole Synthesis

EntryArylhydrazineCarbonyl CompoundCatalyst/SolventTemp (°C)Time (min)Yield (%)
1PhenylhydrazinePropiophenoneEaton's Reagent1701092
2PhenylhydrazineEthyl pyruvatep-TSA / Solvent-free1505~90 (estimated)
3p-TolylhydrazineEthyl pyruvateAcetic Acid1601588

Data adapted from various sources on Fischer indole synthesis. Yield for entry 2 is an estimation based on similar reactions.[2]

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate (Adapted)

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Ethyl 2-oxobutanoate (1.0 mmol)

  • Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and ethyl 2-oxobutanoate (1.0 mmol).

  • Carefully add Eaton's Reagent (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

  • After completion, allow the vial to cool to room temperature.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole carboxylate.

Signaling Pathway Diagram

G Arylhydrazine Arylhydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone Ketoester β-Ketoester Ketoester->Hydrazone Enehydrazine Tautomerization (Ene-hydrazine) Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Rearomatization Elimination Ammonia Elimination Cyclization->Elimination Product Indole Carboxylate Elimination->Product

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

References

The Versatile Scaffold: Applications of 2-Methyl-1H-indol-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The substituted indole, 2-Methyl-1H-indol-4-ol, represents a valuable scaffold for the development of novel therapeutic agents. Its unique electronic and structural features, arising from the interplay of the electron-rich indole ring, the methyl group at the 2-position, and the hydroxyl group at the 4-position, make it an attractive starting point for designing molecules with diverse pharmacological activities. This document provides a detailed overview of the applications of this compound and its close analogs in medicinal chemistry, complete with experimental protocols and quantitative biological data.

Application Notes

The 2-methyl-4-hydroxyindole framework is a key pharmacophore that has been explored for its potential in treating a range of diseases, primarily due to its ability to interact with various biological targets. While direct studies on this compound are limited, research on closely related 2-methylindole and 4-hydroxyindole derivatives provides significant insights into its potential applications.

Aromatase Inhibitors for Breast Cancer Therapy

Derivatives of the 2-methylindole core have shown promise as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. 2-methyl indole hydrazone derivatives have been investigated for their potential to block estrogen production.[1] The introduction of a methyl group at the 2-position of the indole ring can influence the molecule's binding affinity and selectivity for the aromatase enzyme.

Inhibition of Amyloid Fibrillization in Neurodegenerative Diseases

The 4-hydroxyindole moiety has been identified as an inhibitor of amyloid-β (Aβ) fibrillization, a pathological hallmark of Alzheimer's disease. By interfering with the aggregation of Aβ peptides, these compounds can potentially mitigate neurotoxicity and slow disease progression. The hydroxyl group at the 4-position is crucial for this activity, likely through its ability to form hydrogen bonds and interact with the amyloidogenic proteins.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of derivatives related to this compound.

Table 1: Aromatase Inhibitory Activity of 2-Methyl Indole Hydrazone Derivatives [1]

CompoundSubstitution on Phenyl RingIC50 (µM)
Melatonin (Reference)->100
Derivative 1 2-chloro14.3
Derivative 2 3-chloro12.5
Derivative 3 4-chloro11.2
Derivative 4 2,4-dichloro18.7

Table 2: Inhibition of Amyloid-β (Aβ) Fibrillization by 4-Hydroxyindole

CompoundAssayIC50 (µM)
4-Hydroxyindole ThT fluorescence assay (Aβ1-42)~85

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

This protocol describes a general method for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, which can be further modified to obtain this compound.[2]

Materials:

  • Substituted aniline

  • Ethyl acetoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Enamine Formation: A mixture of the substituted aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) is stirred in ethanol at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield the corresponding enamine.

  • Cyclization: The enamine (0.16 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.4 mmol) are combined in DMF (2 mL) in a microwave vial.

  • The reaction mixture is heated in a microwave reactor at a specified temperature (e.g., 60 °C) for a designated time (e.g., 1-3 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Protocol 2: Cell-Free Aromatase Inhibition Assay[1]

Materials:

  • Human recombinant aromatase

  • Dibenzylfluorescein (DBF) as a fluorescent substrate

  • NADPH

  • Test compounds (2-methyl indole hydrazone derivatives)

  • Letrozole (positive control)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing human recombinant aromatase, NADPH, and the fluorescent substrate DBF in a phosphate buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the substrate mixture to the wells.

  • Incubate the plate at 37 °C for a specified time.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Fibrillization

Materials:

  • Aβ1-42 peptide

  • 4-Hydroxyindole (or other test compounds)

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Aβ1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then resuspended in phosphate buffer to the desired concentration.

  • The Aβ solution is incubated with or without the test compound at various concentrations at 37 °C with constant agitation.

  • At different time points, aliquots of the incubation mixture are transferred to a 96-well black plate.

  • ThT solution is added to each well, and the fluorescence is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • The extent of fibrillization is proportional to the ThT fluorescence intensity.

  • The percentage of inhibition is calculated by comparing the fluorescence of samples with the test compound to the control sample (Aβ alone).

  • IC50 values are determined from the dose-response curves.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aniline Substituted Aniline Enamine Enamine Formation (Ethanol, RT) Aniline->Enamine EAA Ethyl Acetoacetate EAA->Enamine Cyclization Microwave-Assisted Cyclization (Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF) Enamine->Cyclization IndoleEster 2-Methyl-1H-indole- 3-carboxylate Derivative Cyclization->IndoleEster

Synthetic workflow for 2-methyl-1H-indole-3-carboxylate derivatives.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion BreastCancer Hormone-Dependent Breast Cancer Growth Estrogens->BreastCancer Stimulates Inhibitor 2-Methylindole Derivative Inhibitor->Aromatase Inhibits

Mechanism of action for 2-methylindole-based aromatase inhibitors.

Amyloid_Fibrillization_Inhibition AbetaMonomers Aβ Monomers Oligomers Soluble Oligomers AbetaMonomers->Oligomers Aggregation Fibrils Amyloid Fibrils (Neurotoxic) Oligomers->Fibrils Fibrillization Hydroxyindole 4-Hydroxyindole Derivative Hydroxyindole->Oligomers Inhibits Aggregation Hydroxyindole->Fibrils Inhibits Fibrillization

Inhibition of amyloid-β fibrillization by 4-hydroxyindole derivatives.

References

Application Notes and Protocols for Cross-Coupling Reactions in Functionalized Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized indoles utilizing powerful cross-coupling methodologies. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and selective methods for its functionalization is of paramount importance in medicinal chemistry and drug discovery. This document details several key palladium- and copper-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H activation strategies, for the targeted modification of the indole nucleus.

Key Cross-Coupling Strategies for Indole Functionalization

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For indole synthesis and functionalization, these methods offer unparalleled access to a diverse range of derivatives that would be challenging to prepare using classical methods.

  • Heck Reaction: The Heck reaction facilitates the coupling of haloindoles or indole triflates with alkenes to introduce alkenyl substituents, typically at the C2 or C3 positions.[1][2]

  • Suzuki-Miyaura Coupling: This versatile reaction couples haloindoles with boronic acids or their derivatives, enabling the introduction of aryl, heteroaryl, or vinyl groups at various positions on the indole ring.[3][4][5]

  • Sonogashira Coupling: The Sonogashira reaction is the method of choice for introducing alkynyl moieties onto the indole scaffold through the coupling of haloindoles with terminal alkynes.[6][7][8][9][10]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling haloindoles with a wide range of amines, providing access to amino-substituted indoles.[11][12][13][14]

  • C-H Activation/Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H activation enables the functionalization of indole's C-H bonds without the need for pre-functionalized starting materials, offering novel pathways to substituted indoles.[15][16][17][18][19][20][21][22]

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize quantitative data for selected examples of each cross-coupling reaction, providing a comparative overview of their scope and efficiency.

Table 1: Heck Reaction of Haloindoles with Alkenes

EntryIndole SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-1-benzyl-1H-indole-2-carbonitrileStyrenePd(OAc)₂ (4)KOAcDMF802492[10]
23-Iodo-1-benzyl-1H-indole-2-carbonitrileMethyl acrylatePd(OAc)₂ (4)KOAcDMF802485[10]
35-BromoindoleStyrenePd(OAc)₂ (0.5)K₂CO₃DMA130-1404088[23]
47-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃, Et₃NAcetonitrile1001675[1]

Table 2: Suzuki-Miyaura Coupling of Haloindoles with Boronic Acids

EntryIndole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindolePhenylboronic acidPd/SPhos (5)K₂CO₃Water/ACN371895[3]
25-Bromoindole4-Methoxyphenylboronic acidPd/SPhos (5)K₂CO₃Water/ACN371892[3]
34-Iodo-1-tosylindole4-Tolylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801289[4]
42-Bromo-1-methylindole3-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME851282[5]

Table 3: Sonogashira Coupling of Haloindoles with Terminal Alkynes

EntryIndole SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-1-benzyl-1H-indole-2-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMFRT1290[6]
23-Iodo-1-benzyl-1H-indole-2-carbonitrile4-EthynylpyridinePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMFRT1285[6]
35-Iodo-1H-indoleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60688[8]
46-Bromo-1-(phenylsulfonyl)-1H-indolePhenylacetyleneNiCl₂ (10)1,10-phenanthroline (15)ZnDMAc2530 min95[24]

Table 4: Buchwald-Hartwig Amination of Haloindoles

EntryIndole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-BromoindoleAnilinePd₂(dba)₃ (1)XPhos (4)LiHMDSTHF6578[25]
25-BromoindoleMorpholinePd₂(dba)₃ (1)XPhos (4)LiHMDSTHF6585[25]
34-Chloro-7-azaindoleN-MethylpiperazinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10092[11]
46-ChloroindolePiperidinePd₂(dba)₃ (1)DavePhos (4)LiHMDSTHF6575[25]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation of Indole

This protocol describes a mild and efficient Suzuki-Miyaura cross-coupling of 5-bromoindole with phenylboronic acid in an aqueous medium.[3]

Materials:

  • 5-Bromoindole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium/SPhos pre-catalyst (e.g., SPhos-Pd-G3)

  • Acetonitrile (ACN)

  • Deionized water

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add 5-bromoindole (0.1 mmol, 1.0 equiv.), phenylboronic acid (0.12 mmol, 1.2 equiv.), and potassium carbonate (0.3 mmol, 3.0 equiv.).

  • Add the Pd/SPhos catalyst (5 mol%).

  • Add a 4:1 mixture of water and acetonitrile (1 mL).

  • Seal the vial and purge with an inert gas for 5-10 minutes.

  • Place the vial in a preheated oil bath at 37 °C and stir for 18 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylindole.

Protocol 2: Sonogashira Coupling for C3-Alkynylation of a Functionalized Indole

This protocol details the Sonogashira coupling of a 3-iodoindole derivative with phenylacetylene.[6]

Materials:

  • 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (0.5 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 mmol, 10 mol%), and CuI (0.05 mmol, 10 mol%).

  • Add dry DMF (5 mL) and triethylamine (1.5 mmol, 3.0 equiv.).

  • Add phenylacetylene (0.6 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-alkynylated indole product.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromoindole

This protocol describes the amination of 5-bromoindole with morpholine.[25]

Materials:

  • 5-Bromoindole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.001 mmol, 1 mol%) and XPhos (0.004 mmol, 4 mol%) to a Schlenk tube.

  • Add anhydrous THF (1 mL) and stir for 10 minutes at room temperature.

  • Add 5-bromoindole (0.1 mmol, 1.0 equiv.), morpholine (0.12 mmol, 1.2 equiv.), and LiHMDS (0.22 mmol, 2.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms of the key cross-coupling reactions and a generalized experimental workflow.

Suzuki-Miyaura Coupling Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OAC Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OAC Ar-X Trans Ar-Pd(II)-Ar'(L_n) Transmetalation OAC->Trans Ar'-B(OR)₂ Base Trans->Pd0 Reductive Elimination Product Ar-Ar' Product Trans->Product ArX Ar-X (Indole-X) ArX->OAC Boronic Ar'-B(OR)₂ Boronic->Trans Base Base Base->Trans BX B(OR)₂(Base)X

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling Cycle cluster_sonogashira Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OAC_pd Ar-Pd(II)-X(L_n) Pd0->OAC_pd Ar-X Trans_pd Ar-Pd(II)-C≡CR'(L_n) OAC_pd->Trans_pd Cu-C≡CR' Trans_pd->Pd0 Reductive Elimination Product_pd Ar-C≡CR' Trans_pd->Product_pd ArX_pd Ar-X ArX_pd->OAC_pd CuX CuX CuAcetylide Cu-C≡CR' CuX->CuAcetylide H-C≡CR', Base Alkyne H-C≡CR' Alkyne->CuAcetylide CuAcetylide->Trans_pd Transmetalation Base_cu Base Base_cu->CuAcetylide

Caption: The dual catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination Cycle cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OAC_bh Ar-Pd(II)-X(L_n) Oxidative Addition Pd0->OAC_bh Ar-X AmineComplex [Ar-Pd(II)(L_n)(HNR'R'')]⁺X⁻ OAC_bh->AmineComplex HNR'R'' AmidoComplex Ar-Pd(II)-NR'R''(L_n) AmineComplex->AmidoComplex Base AmidoComplex->Pd0 Reductive Elimination Product_bh Ar-NR'R'' Product AmidoComplex->Product_bh ArX_bh Ar-X ArX_bh->OAC_bh Amine_bh HNR'R'' Amine_bh->AmineComplex Base_bh Base Base_bh->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for a typical cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its versatile biological activity has made the development of efficient and robust synthetic protocols for substituted indoles a cornerstone of medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for several key methods used in the synthesis of substituted indoles, with a focus on both classical and modern microwave-assisted techniques.

Comparative Performance of Indole Synthesis Protocols

The selection of an appropriate synthetic strategy is crucial for the successful preparation of target indole derivatives. The following table summarizes the quantitative performance of three prominent methods for the synthesis of 2-phenylindole, a common benchmark substrate. This allows for a direct comparison of reaction conditions, yields, and required starting materials.

Synthesis ProtocolStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%[1]
Palladium-Catalyzed Synthesis (Larock Annulation) 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12h69-78%[1]

Experimental Protocols

Detailed methodologies for the synthesis of substituted indoles via the Fischer, Bischler-Möhlau, and a palladium-catalyzed approach are provided below. These protocols are designed to be readily implemented in a standard laboratory setting.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][3] Microwave irradiation dramatically reduces the often-prolonged reaction times associated with this method.[2]

Materials:

  • Phenylhydrazine

  • Propiophenone

  • Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

  • Add Eaton's Reagent (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.[2]

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the substituted indole.

Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-aryl-indoles from α-bromo-acetophenone and an excess of an aniline.[4][5] This microwave-assisted, solvent-free adaptation offers an environmentally friendly and efficient alternative to traditional methods.[6]

Materials:

  • Aniline

  • Phenacyl bromide

  • Domestic microwave oven

  • Beaker

Procedure:

  • In a beaker, thoroughly mix aniline (2.0 mmol) and phenacyl bromide (1.0 mmol). The aniline acts as both reactant and base.[2]

  • Place the beaker in a domestic microwave oven.

  • Irradiate the mixture at 540 W for 45-60 seconds.[2][6]

  • After irradiation, allow the mixture to cool to room temperature.

  • The resulting solid can be purified by recrystallization or silica gel column chromatography to afford the 2-arylindole.

Protocol 3: Microwave-Assisted Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds in indole synthesis.[7][8] This protocol describes a microwave-assisted intramolecular oxidative coupling of an enamine to form a substituted indole.

Materials:

  • Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 mmol)

  • Dimethylformamide (DMF, 3 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).[2]

  • Add DMF (3 mL) to the vial.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture under the optimized conditions (e.g., specific temperature and time as determined by initial screening) to effect cyclization.

  • After cooling, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by purification of the organic extract.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of substituted indoles, applicable to many of the protocols described herein.

experimental_workflow reagents Reagents & Solvents mixing Combine in Reaction Vessel reagents->mixing reaction Reaction (Heating/Irradiation) mixing->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Substituted Indole purification->product

Caption: General experimental workflow for indole synthesis.

This generalized workflow highlights the key stages in the synthesis of substituted indoles, from the initial combination of reagents to the final purification of the desired product. Each step corresponds to the detailed procedures outlined in the protocols above.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 2-Methyl-1H-indol-4-ol. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic step.

Step 1: Synthesis of (3-Hydroxyphenyl)hydrazine

The synthesis of the key precursor, (3-hydroxyphenyl)hydrazine, is typically achieved through the reaction of resorcinol with hydrazine hydrate.

Issue 1: Low Yield of (3-Hydroxyphenyl)hydrazine

  • Question: My yield of (3-hydroxyphenyl)hydrazine is significantly lower than the reported 76-85%. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction between resorcinol and hydrazine hydrate requires prolonged heating. Ensure the reaction has been refluxed for the recommended 20 hours.[1] Inadequate heating time or temperature can lead to incomplete conversion.

    • Oxidation of Hydrazine: Hydrazine and its derivatives are susceptible to oxidation. It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[1]

    • Sub-optimal Reagent Ratio: The molar ratio of hydrazine hydrate to resorcinol is a critical parameter. A large excess of hydrazine hydrate is typically used.[1] Verify that the correct ratio was used as specified in the protocol.

    • Improper Work-up: During work-up, the product is isolated by crystallization upon cooling. If the solution is not cooled sufficiently or if the crystallization time is too short, a significant amount of product may remain in the mother liquor.

Issue 2: Product Purity and Discoloration

  • Question: The isolated (3-hydroxyphenyl)hydrazine is discolored (e.g., pink or brown). What is the cause and how can I purify it?

  • Answer:

    • Air Oxidation: Phenylhydrazines, especially those with electron-donating groups like a hydroxyl group, are prone to air oxidation, which can lead to the formation of colored impurities. Handle the compound quickly and store it under an inert atmosphere.

    • Purification: Recrystallization is an effective method for purifying the product. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallizing polar compounds include ethanol/water or toluene.

Step 2: Fischer Indole Synthesis of this compound

This step involves the acid-catalyzed reaction of (3-hydroxyphenyl)hydrazine with acetone to form the acetone (3-hydroxyphenyl)hydrazone, which then undergoes cyclization.

Issue 3: Low Yield of this compound

  • Question: The final yield of this compound is poor. What are the common pitfalls in the Fischer indole synthesis step?

  • Answer:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2][3][4] Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃).[2][3] For hydroxylated phenylhydrazines, milder acids or lower concentrations might be necessary to prevent side reactions. Experiment with different catalysts and concentrations to optimize the yield.

    • Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization.[4] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. The optimal temperature should be determined experimentally.

    • Side Reactions: The electron-rich nature of the hydroxylated phenylhydrazine can lead to side reactions such as sulfonation if sulfuric acid is used as the catalyst. Consider using polyphosphoric acid or a mixture of acetic acid and a stronger acid to minimize these side reactions.

    • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone is a reversible reaction. Ensuring the removal of water, for example by azeotropic distillation if the solvent allows, can drive the equilibrium towards the hydrazone.

Issue 4: Formation of Impurities and Purification Challenges

  • Question: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

  • Answer:

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted (3-hydroxyphenyl)hydrazine and acetone. These can often be removed by washing the organic extract with water and brine.

    • Polymeric Byproducts: Acid-catalyzed polymerization of the starting materials or the product can lead to the formation of tar-like substances. Using the minimum necessary amount of acid and controlling the reaction temperature can mitigate this.

    • Oxidation Products: 4-Hydroxyindoles are susceptible to oxidation, which can lead to colored impurities. It is advisable to perform the reaction and work-up under an inert atmosphere and to use degassed solvents.

    • Purification Techniques:

      • Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A gradient of ethyl acetate in hexanes is a common eluent system.

      • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The two-step synthesis involves the formation of (3-hydroxyphenyl)hydrazine followed by the Fischer indole synthesis.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (3-Hydroxyphenyl)hydrazine cluster_step2 Step 2: Fischer Indole Synthesis Resorcinol Resorcinol Reaction1 + Resorcinol->Reaction1 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction1 Precursor (3-Hydroxyphenyl)hydrazine Reaction2 + Precursor->Reaction2 Reaction1->Precursor Reflux, 20h Acetone Acetone Acetone->Reaction2 FinalProduct This compound Hydrazone Acetone (3-hydroxyphenyl)hydrazone Reaction2->Hydrazone Condensation Hydrazone->FinalProduct Acid Catalyst, Heat Troubleshooting_Logic cluster_synthesis This compound Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowYield Low Final Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions Degradation Product Degradation LowYield->Degradation PurificationLoss Loss during Purification LowYield->PurificationLoss ImpureProduct Impure Final Product ImpureProduct->SideReactions ImpureProduct->Degradation OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) IncompleteReaction->OptimizeConditions ProperWorkup Ensure Proper Work-up IncompleteReaction->ProperWorkup SideReactions->OptimizeConditions InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere PurificationMethod Refine Purification Method PurificationLoss->PurificationMethod

References

Technical Support Center: Optimizing Indole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for common indole synthesis methodologies.

Section 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] Despite its widespread use, the reaction can be sensitive to various parameters, leading to issues such as low yields and side product formation.[2]

Troubleshooting Guide & FAQs

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I fix this?

A1: Low yields are a frequent issue and can stem from several factors. Here is a step-by-step troubleshooting guide:[2]

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions. Using freshly distilled or recrystallized materials is recommended.[2]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[1][4] Screening different acids, such as polyphosphoric acid (PPA), can identify the optimal choice for your specific substrates.[2]

  • Temperature and Time: This reaction often requires heat. However, excessively high temperatures or long reaction times can cause decomposition.[2] Monitor the reaction's progress using thin-layer chromatography (TLC) to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and dramatically shorten reaction times.[2]

  • Solvent Selection: The solvent can influence reaction rate and yield. Acetic acid and DMSO are commonly used polar aprotic solvents.[2] In some cases, running the reaction neat (without solvent) is effective.[2]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

  • One-Pot Procedures: To minimize material loss from handling, consider a one-pot synthesis where the intermediate hydrazone is not isolated.[2][5]

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are the common side reactions and how can I minimize them?

A2: Side product formation is a known challenge. Common byproducts include those from aldol condensation or Friedel-Crafts reactions.[2] Certain substitution patterns on the starting materials can also cause the reaction to fail entirely, leading to cleavage of the N-N bond.[6] To address this, focus on meticulous control of reaction conditions, particularly temperature and the rate of acid addition.

Q3: The reaction isn't going to completion, even after a long time. What's wrong?

A3: Incomplete conversion may be due to:

  • Insufficient Acid Catalyst: Ensure an adequate amount of a suitable acid is present.[2]

  • Low Temperature: The key[3][3]-sigmatropic rearrangement step has a significant activation energy and may require higher temperatures to proceed efficiently.[2] Cautiously increase the temperature while monitoring for any signs of decomposition.

Q4: I'm struggling with the purification of my final indole product. What are some effective strategies?

A4: Purification can be difficult due to the presence of tar-like byproducts and potential product decomposition.[2][3] Careful selection of chromatographic conditions is crucial. If chromatography fails, consider converting the crude indole into a crystalline derivative to facilitate purification.

Data Presentation: Catalyst and Condition Comparison

The choice of acid catalyst significantly impacts the outcome of the Fischer indole synthesis. The following table summarizes common catalysts and their typical reaction conditions.

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHReflux in solvents like ethanol, acetic acidWidely used, but can be harsh and lead to charring.[1][3]
Lewis Acids ZnCl₂, BF₃, AlCl₃Often used in higher boiling point solvents or neatCan be milder and offer better results for sensitive substrates.[1][4]
Polyphosphoric Acid (PPA) PPAUsed as both catalyst and solvent at high temperaturesEffective for a wide range of substrates.[2]
Solid Acids Amberlite IR 120 HHeterogeneous conditions, easier catalyst removalCan reduce tar formation and simplify workup.[3]
Experimental Protocol: General Procedure for Fischer Indole Synthesis

This protocol describes a general one-pot procedure for synthesizing a 2,3-disubstituted indole.

  • Reactant Preparation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the ketone/aldehyde (1.0-1.2 eq.) in a suitable solvent, such as glacial acetic acid.

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. Monitor formation by TLC.[7]

  • Cyclization: Add the acid catalyst (e.g., ZnCl₂ or a catalytic amount of H₂SO₄) to the flask.[7]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC.[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in a Fischer indole synthesis.

fischer_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_catalyst Screen Different Acid Catalysts check_purity->check_catalyst If pure success Yield Improved check_purity->success If impure & purified optimize_temp Optimize Temperature & Reaction Time check_catalyst->optimize_temp If no improvement check_catalyst->success If new catalyst works check_atmosphere Use Inert Atmosphere? optimize_temp->check_atmosphere If decomposition occurs optimize_temp->success If conditions optimized check_atmosphere->success If side reactions reduced

Caption: Troubleshooting flowchart for low yields in Fischer indole synthesis.

Section 2: Palladium-Catalyzed Indole Synthesis (Larock)

The Larock indole synthesis is a powerful method that forms indoles via a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[9] This reaction is highly versatile but requires careful optimization of the catalyst system, base, and additives.[9][10]

Troubleshooting Guide & FAQs

Q1: My Larock indole synthesis is not working. What are the critical parameters to check?

A1: The Larock synthesis is sensitive to the palladium catalyst, ligands, base, and chloride source.

  • Catalyst/Ligand: While originally developed as a "ligandless" reaction, phosphine ligands can be crucial, especially when using less reactive o-bromo or o-chloroanilines.[9][10] If the reaction is slow or fails, screening different ligands (e.g., PPh₃, dtbpf) or pre-formed palladium complexes may be necessary.[10]

  • Base: An excess of a carbonate base (e.g., K₂CO₃, Na₂CO₃) is typically used.[9] Ensure the base is finely powdered and dry.

  • Chloride Additive: A chloride salt like LiCl or n-Bu₄NCl is often essential for the catalytic cycle to proceed efficiently.[9] However, using more than one equivalent of LiCl can slow the reaction.[9]

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF are common solvents. Ensure they are anhydrous.

Q2: The reaction gives a complex mixture of products. How can I improve the regioselectivity?

A2: Regioselectivity is determined during the migratory insertion step of the alkyne into the aryl-palladium bond.[9] It is influenced by both steric and electronic factors of the alkyne substituents. Using bulkier groups on one side of the alkyne can improve regioselectivity.[9] Specialized NHC-palladium complexes have also been developed to achieve high regioselectivity.[11]

Q3: Can I use starting materials other than o-iodoanilines?

A3: Yes, but it requires modification of the reaction conditions. o-bromoanilines and o-chloroanilines are less reactive and typically require the use of specific phosphine ligands (like 1,1'-bis(di-tert-butylphosphino)ferrocene) and higher temperatures to achieve good yields.[9]

Data Presentation: Optimizing the Larock Reaction

The following table summarizes key components and their roles in optimizing the Larock synthesis.

ComponentOptionsRole & Optimization Notes
Palladium Source Pd(OAc)₂, PdCl₂(MeCN)₂Pre-catalyst that forms the active Pd(0) species.[10][12]
Aniline Substrate o-iodoaniline, o-bromoanilineIodoanilines are most reactive. Bromo/chloroanilines require stronger conditions.[9]
Ligand None, PPh₃, dtbpf, P(o-tol)₃Often not required for iodoanilines.[9] Essential for less reactive haloanilines.[10]
Base K₂CO₃, Na₂CO₃, NaOAcNeutralizes the HX formed during the reaction.[9]
Additive LiCl, n-Bu₄NClFacilitates the reductive elimination step. Stoichiometry is critical.[9]
Solvent NMP, DMF, DioxaneAnhydrous polar aprotic solvents are preferred.[9][10]
Visualization: General Experimental Workflow

This diagram outlines the typical workflow for setting up a Larock indole synthesis experiment.

larock_workflow start Prepare Dry Glassware under Inert Atmosphere add_solids Add o-Haloaniline, Base, Additive, & Pd Catalyst/Ligand start->add_solids add_liquids Add Anhydrous Solvent and Alkyne add_solids->add_liquids heat Heat Reaction Mixture to Optimized Temperature add_liquids->heat monitor Monitor Progress by TLC / LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup When complete purify Column Chromatography workup->purify

Caption: Standard experimental workflow for the Larock indole synthesis.

Section 3: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[13] This method has historically been limited by harsh reaction conditions and poor yields.[13][14]

Troubleshooting Guide & FAQs

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How can it be improved?

A1: This reaction is notorious for low yields under classical conditions.[13]

  • Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst can lead to milder reaction conditions.[13]

  • Microwave Irradiation: Employing microwave heating can significantly improve yields and reduce reaction times.[13][14]

  • Aniline Excess: The reaction requires a large excess of the aniline reactant, which often acts as the solvent as well. Ensure a sufficient excess is used.[15]

Q2: Are there alternatives if the Bischler-Möhlau synthesis fails?

A2: Yes, if this method is unsuitable for your substrate, other named reactions for preparing 2-aryl-indoles should be considered. The palladium-catalyzed Larock synthesis (discussed above) or the Buchwald-Hartwig amination are modern, versatile alternatives.[16]

References

"2-Methyl-1H-indol-4-ol stability and degradation studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Methyl-1H-indol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

The stability of this compound, like other indole derivatives, is mainly affected by exposure to strong acids, bases, oxidizing agents, light, and elevated temperatures.[1] The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of various degradation products.[1] Aromatic amines can also be sensitive to light and air.[2]

Q2: How should this compound be stored to ensure its long-term stability?

To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1] Using amber or opaque vials is recommended to protect the compound from light-induced degradation.[1][2] For long-term storage, refrigeration (2-8°C) is advisable.[2]

Q3: What are the common visual signs of this compound degradation?

Visual indicators of degradation can include a change in color, often darkening from an off-white or light brown to a darker shade, and a change in the physical form of the solid, such as clumping.[2] While these signs are indicative, chemical analysis is required for a definitive assessment of purity.[2]

Q4: Which analytical methods are best suited for stability and degradation studies of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a common and effective method for monitoring the stability of indole derivatives and separating the parent compound from its degradation products.[3] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4][5]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample stored in solution.

  • Possible Cause 1: Acid-Catalyzed Degradation. The indole ring can be sensitive to strongly acidic conditions, which might be present in your mobile phase.[1] Protonation of the indole ring can lead to the formation of degradation products.[1]

    • Recommended Action: If you suspect acid-catalyzed degradation, consider using a mobile phase with a neutral or mildly acidic pH. Analyze a freshly prepared sample as a control.

  • Possible Cause 2: Oxidation. The indole ring is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent or exposure to air.[1][2]

    • Recommended Action: Prepare stock solutions using high-purity, degassed solvents. Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.[1] Purging the solvent with nitrogen or argon before use can also minimize oxidation.

  • Possible Cause 3: Photodegradation. Exposure to ambient or UV light can induce degradation.[1]

    • Recommended Action: Always store solutions in amber vials or wrap containers in aluminum foil. Minimize the exposure of the sample to light during preparation and analysis.

Issue 2: The solid compound has darkened in color over time.

  • Possible Cause: Oxidation or Reaction with Moisture. A change in color is a common sign of degradation, likely due to oxidation from exposure to air or reaction with moisture.[2]

    • Recommended Action: Discontinue the use of the suspect batch for critical experiments. Assess the purity of the material using HPLC or TLC to confirm degradation.[2] Procure a new batch and ensure strict adherence to recommended storage and handling guidelines.[2]

Issue 3: My reaction yield is lower than expected when using an oxidizing agent.

  • Possible Cause: Degradation of the Starting Material. The indole nucleus is electron-rich and can be easily oxidized by common oxidizing agents, leading to the formation of various byproducts and reducing the yield of the desired reaction.[1]

    • Recommended Action: Carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, to minimize the degradation of the indole core.[1] Consider adding the oxidant slowly and at a reduced temperature.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[6][7]

Table 1: Summary of Typical Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent and ConcentrationTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursDegradation expected. Monitor for new peaks in HPLC.
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursSignificant degradation expected.
Oxidation 3% H₂O₂Room TemperatureUp to 24 hoursHigh susceptibility to degradation is likely.
Thermal Dry Heat80°CUp to 7 daysAssess solid-state stability. Color change may occur.
Photolytic UV (254 nm) & Visible LightRoom TemperatureICH Q1B GuidelinesAssess light sensitivity. Degradation may occur.

Note: The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[8] Conditions should be optimized on a case-by-case basis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate in a water bath at 60°C.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.[1]
  • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.
  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Time Points:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). For thermal and photolytic studies, time points may extend over several days.

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Photo Photolytic Stress (ICH Q1B) Stock->Photo Sampling Sample at Time Points (0, 2, 6, 12, 24h...) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal Thermal Stress (Solid, 80°C) Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analyze Analyze via Stability- Indicating HPLC Method Neutralize->Analyze

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Potential Oxidative Degradation Pathway Parent This compound Intermediate1 Indolenine Hydroperoxide (Intermediate) Parent->Intermediate1 [O] (e.g., H₂O₂, Air) Degradant1 Oxindole Derivative Intermediate1->Degradant1 Rearrangement Degradant2 Ring-Opened Products Intermediate1->Degradant2 Further Oxidation

References

"identification of byproducts in 2-methyl-4-hydroxyindole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-methyl-4-hydroxyindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in the synthesis of 2-methyl-4-hydroxyindole, particularly via the Fischer indole synthesis?

A1: The synthesis of 2-methyl-4-hydroxyindole, often achieved through the Fischer indole synthesis, can lead to several byproducts. The most common include:

  • Isomeric Byproducts: Formation of the 2-methyl-6-hydroxyindole isomer is a frequent issue, arising from the two possible cyclization pathways with a meta-substituted starting material.[1][2]

  • Products of N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.[3][4] This typically results in the formation of the starting aniline or aminophenol and byproducts from the ketone reactant.

  • Polymeric or "Tarry" Materials: Harsh acidic conditions and high temperatures can cause the starting materials, intermediates, or the final hydroxyindole product to decompose and polymerize, resulting in the formation of intractable tar-like substances.[1][2]

  • Oxidation Products: The 4-hydroxyindole moiety is susceptible to air oxidation, which can lead to colored impurities, especially during workup and purification.[4]

Q2: My reaction has a very low yield and has produced a significant amount of dark, tarry material. What is the likely cause and how can I fix it?

A2: Low yields and the formation of tar are classic problems in Fischer indole synthesis, typically caused by harsh reaction conditions.[1][2] High temperatures and strong acid catalysts (e.g., concentrated H₂SO₄, HCl) can promote decomposition and polymerization side reactions.[3][5]

To mitigate this, consider the following optimizations:

  • Acid Catalyst: Experiment with different Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl₂), which can be milder and more effective for certain substrates.[4][6]

  • Temperature Control: The Fischer indole synthesis often requires elevated temperatures, but excessive heat is detrimental.[7] Try running the reaction at a lower temperature for a longer duration. A modified Bischler reaction, which can be performed at a lower temperature, has been shown to reduce the formation of tarry side products.[1][2]

  • Stepwise Reaction: Consider pre-forming the hydrazone intermediate under milder conditions before introducing the acid catalyst for the cyclization step.[4]

Q3: I have confirmed the presence of an isomeric byproduct (2-methyl-6-hydroxyindole). How can I improve the regioselectivity or separate the isomers?

A3: The formation of both 4-hydroxy and 6-hydroxy isomers is common when using meta-substituted phenols or anilines in indole synthesis.[1][2] Achieving high regioselectivity can be challenging. While optimizing the catalyst and reaction conditions may slightly favor one isomer, the most practical solution is often purification. The two isomers can typically be separated using column chromatography.[1][2]

Q4: The final isolated product is a greenish-brown or pinkish solid, not off-white. What causes this discoloration?

A4: The discoloration is likely due to the oxidation of the phenolic hydroxyl group in the 4-hydroxyindole ring system.[4] Indoles, and particularly hydroxyindoles, can be sensitive to air and light. To prevent this, perform the reaction workup, purification (e.g., chromatography, recrystallization), and subsequent storage under an inert atmosphere like nitrogen or argon. Storing the final compound at a low temperature (2-8°C) in a sealed, dark container is also recommended.

Troubleshooting Guide

This guide links common experimental issues to their potential causes and provides recommended solutions for optimizing the synthesis of 2-methyl-4-hydroxyindole.

Problem Potential Cause Recommended Solution
Low Yield & High Tar Formation 1. Reaction temperature is too high. 2. Acid catalyst is too harsh or concentrated.[3][4] 3. Prominent N-N bond cleavage side reaction.[3]1. Lower the reaction temperature and increase the reaction time. 2. Screen alternative acid catalysts (e.g., PPA, ZnCl₂, p-TsOH).[4][6] 3. Ensure efficient formation of the hydrazone intermediate before cyclization.
Presence of Isomeric Impurities Poor regioselectivity during the electrophilic cyclization step.[1]Separate isomers using column chromatography. Explore alternative synthetic routes if high isomer purity is required from the reaction mixture.
Product Discoloration (Pink/Brown) Air oxidation of the electron-rich 4-hydroxyindole ring.[4]Perform workup and purification steps under an inert atmosphere (N₂ or Ar). Store the final product protected from light and air at low temperatures.
Starting Material in Final Product Incomplete hydrazone formation or incomplete cyclization.Ensure anhydrous conditions for hydrazone formation. Increase reaction time or moderately increase the temperature for the cyclization step.
Unidentified Byproducts in Analysis Side reactions involving the ketone (e.g., aldol condensation) or decomposition.[5]Use analytical techniques like GC-MS or LC-MS to identify the mass of the impurities and NMR to elucidate their structure. This can provide clues about the side reaction pathway.

Byproduct Identification Data

The following table summarizes key analytical data for potential byproducts to aid in their identification.

Byproduct NamePotential OriginExpected m/z [M+H]⁺Key ¹H NMR Characteristics
2-Methyl-6-hydroxyindole Isomeric byproduct148.18Aromatic protons will show a different chemical shift and splitting pattern compared to the 4-hydroxy isomer.
3-Aminophenol N-N bond cleavage of the corresponding phenylhydrazone intermediate.110.13Characteristic signals for a meta-substituted aromatic ring.
Polymeric Materials Decomposition/Polymerization under harsh acidic conditions.[2]N/A (mixture)Broad, unresolved signals ("hump") in the baseline of the ¹H NMR spectrum.
Oxidized Species Air oxidation of the 4-hydroxyindole product.[4]VariesMay result in complex aromatic signals and a colored appearance; often less soluble.

Analytical & Experimental Protocols

A multi-technique approach is recommended for the robust identification and quantification of byproducts.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main 2-methyl-4-hydroxyindole product from process-related impurities.[9][10]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 Acetonitrile:Water mixture.

  • Data Analysis: Purity is determined by area percent normalization. The percentage of any byproduct is calculated from its peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying volatile byproducts, such as those arising from N-N bond cleavage or from the starting ketone.[8]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane. Derivatization (e.g., silylation of the -OH and -NH groups) may be necessary to improve volatility and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR provides structural confirmation of the desired product and helps identify and characterize impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often suitable as it can solubilize the polar product and its byproducts, and the labile -OH and -NH protons are often clearly visible.

  • Analysis:

    • Product: Look for the characteristic singlet for the C2-methyl group and the distinct splitting patterns of the three aromatic protons on the indole core.

    • Isomer: The 6-hydroxy isomer will exhibit a different set of aromatic proton chemical shifts and coupling constants.

    • Starting Materials: Check for sharp signals corresponding to any unreacted phenylhydrazine or ketone.

    • Tarry Byproducts: These often appear as very broad, unresolved signals in the baseline.[2]

Visual Workflow Guides

The following diagrams illustrate key logical and chemical pathways involved in the synthesis and troubleshooting process.

G start Problem in Synthesis low_yield Low Yield / Tar start->low_yield impure_prod Impure Product (TLC/NMR Analysis) start->impure_prod discoloration Product Discoloration start->discoloration cause_harsh Cause: Harsh Conditions low_yield->cause_harsh cause_side_react Cause: Side Reactions (N-N Cleavage) low_yield->cause_side_react impure_prod->cause_side_react cause_isomer Cause: Isomer Formation impure_prod->cause_isomer cause_oxidation Cause: Air Oxidation discoloration->cause_oxidation sol_optimize Solution: Optimize Temp/Acid cause_harsh->sol_optimize sol_analyze Solution: Analyze by GC-MS/LC-MS cause_side_react->sol_analyze sol_purify Solution: Column Chromatography cause_isomer->sol_purify sol_inert Solution: Use Inert Atmosphere cause_oxidation->sol_inert

Caption: Troubleshooting workflow for 2-methyl-4-hydroxyindole synthesis.

G reactants 3-Hydroxyphenylhydrazine + Acetone hydrazone Hydrazone Intermediate reactants->hydrazone Formation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst (Main Pathway) byproduct_cleavage Byproduct: 3-Aminophenol hydrazone->byproduct_cleavage Side Reaction: N-N Bond Cleavage diimine Di-imine Intermediate rearrangement->diimine byproduct_isomer Byproduct: 2-Methyl-6-hydroxyindole rearrangement->byproduct_isomer Alternative Cyclization product Product: 2-Methyl-4-hydroxyindole diimine->product -NH3

Caption: Fischer indole synthesis pathway and common side reactions.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity when using unsymmetrical ketones. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to help you control and analyze the formation of regioisomers in your reactions.

Troubleshooting Guide: Unwanted Regioisomer Formation

The formation of a mixture of regioisomers is a common challenge in the Fischer indole synthesis when an unsymmetrical ketone is used. This guide will walk you through the potential causes and solutions to steer your reaction towards the desired product.

Problem: My reaction with an unsymmetrical ketone is producing a mixture of two indole regioisomers. How can I improve the selectivity?

The regiochemical outcome of the Fischer indole synthesis is determined by the direction of tautomerization of the initially formed phenylhydrazone to the ene-hydrazine intermediate. This crucial step is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[1]

Step 1: Identify the Root Cause

First, let's diagnose the likely reason for your lack of selectivity.

  • Steric Hindrance: The formation of the ene-hydrazine can be directed by the steric bulk of the substituents on the ketone. The reaction will preferentially proceed via the less sterically hindered enamine.

  • Electronic Effects: The electronic nature of the substituents on both the phenylhydrazine and the ketone can influence the stability of the transition state during the[2][2]-sigmatropic rearrangement. Electron-donating groups on the phenylhydrazine ring can accelerate the reaction.[3]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Different acids can lead to different regioisomeric ratios.[4]

  • Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a decrease in selectivity.

Step 2: Implement a Solution

Based on the probable cause, here are some strategies to improve regioselectivity:

  • Modify the Acid Catalyst:

    • Brønsted vs. Lewis Acids: The choice between a Brønsted acid (e.g., H₂SO₄, PPA, p-TsOH) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can significantly impact the outcome.[1][5] Lewis acids are often milder and can sometimes offer better selectivity.

    • Acid Concentration: The strength and concentration of the acid are crucial. For instance, increasing the concentration of phosphoric oxide in orthophosphoric acid has been shown to favor the formation of the 2-substituted indole from methyl alkyl ketones.[4] A study on the cyclization of cyclohexanone phenylhydrazone showed that varying sulfuric acid concentration in methanol led to different product ratios.[6]

    • Eaton's Reagent: The use of Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide excellent regiocontrol in the formation of 3-unsubstituted indoles from methyl ketones.[7]

  • Adjust the Reaction Temperature:

    • Lowering the reaction temperature generally favors the thermodynamically more stable product, which is often the less sterically hindered isomer.

    • Conversely, in some cases, higher temperatures might be necessary to drive the reaction to completion, but this can come at the cost of selectivity. A careful optimization of the temperature profile is recommended.

  • Consider Solvent Effects:

    • While often overlooked, the solvent can influence the reaction's regioselectivity. It is advisable to screen a few different solvents with varying polarities.

  • Substrate Modification (If possible):

    • If you have the flexibility to modify your starting materials, consider introducing a bulky protecting group to sterically block one of the α-positions of the ketone, directing the enamine formation to the desired side. This group can be removed after the indole synthesis.

Visualizing the Troubleshooting Workflow:

troubleshooting_workflow start Mixture of Regioisomers Observed cause Identify Potential Cause start->cause steric Steric Hindrance cause->steric Bulky Groups electronic Electronic Effects cause->electronic EDG/EWG acid Acid Catalyst cause->acid Inappropriate Acid temp Temperature cause->temp High Temp. solution Implement Solution steric->solution electronic->solution acid->solution temp->solution modify_acid Modify Acid Catalyst (Type/Concentration) solution->modify_acid adjust_temp Adjust Reaction Temperature solution->adjust_temp change_solvent Change Solvent solution->change_solvent modify_substrate Substrate Modification solution->modify_substrate analyze Analyze Regioisomer Ratio (HPLC/NMR) modify_acid->analyze adjust_temp->analyze change_solvent->analyze modify_substrate->analyze

Caption: A decision tree for troubleshooting regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that leads to the formation of regioisomers in the Fischer indole synthesis?

A1: The formation of regioisomers originates from the tautomerization of the phenylhydrazone intermediate into one of two possible ene-hydrazines when an unsymmetrical ketone is used. The subsequent[2][2]-sigmatropic rearrangement, which is the key bond-forming step, then occurs from these different ene-hydrazine isomers, leading to the respective indole products. The ratio of the resulting regioisomers is determined by the relative rates of formation of the two competing ene-hydrazines and the stability of the transition states of the subsequent rearrangement.

Visualizing the Regioisomer Formation Mechanism:

regioisomer_mechanism cluster_start Starting Materials cluster_enehydrazine Ene-hydrazine Tautomers phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone unsym_ketone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) unsym_ketone->hydrazone ene_a Ene-hydrazine A (Less Substituted) hydrazone->ene_a Path A ene_b Ene-hydrazine B (More Substituted) hydrazone->ene_b Path B rearrangement_a [3,3]-Sigmatropic Rearrangement ene_a->rearrangement_a rearrangement_b [3,3]-Sigmatropic Rearrangement ene_b->rearrangement_b indole_a Indole Regioisomer A rearrangement_a->indole_a indole_b Indole Regioisomer B rearrangement_b->indole_b

Caption: Mechanism of regioisomer formation in Fischer indole synthesis.

Q2: How do electron-donating and electron-withdrawing groups on the phenylhydrazine ring affect regioselectivity?

A2: Substituents on the phenylhydrazine ring primarily exert an electronic effect. Electron-donating groups (EDGs) at the meta-position generally favor cyclization at the C6 position (para to the EDG), while electron-withdrawing groups (EWGs) can lead to a mixture of C4 and C6 substituted indoles.[8] This is because the key[2][2]-sigmatropic rearrangement involves an electrophilic attack of the enamine on the aromatic ring, and the regioselectivity is influenced by the nucleophilicity of the different positions on the benzene ring.

Q3: Are there any computational models that can predict the major regioisomer?

A3: Yes, computational studies using methods like Density Functional Theory (DFT) have been successfully employed to predict the regiochemical outcome of the Fischer indole synthesis.[9][10][11] These studies typically calculate the energy barriers of the transition states for the two competing[2][2]-sigmatropic rearrangement pathways. The pathway with the lower activation energy is predicted to be the major pathway, leading to the predominant regioisomer. These models have shown that factors like steric hindrance and the electronic effects of substituents can significantly influence the stability of the transition states.[10]

Quantitative Data on Regioisomer Ratios

The following table summarizes some reported regioisomeric ratios for the Fischer indole synthesis with unsymmetrical ketones under various conditions. This data can serve as a starting point for optimizing your own reactions.

PhenylhydrazineKetoneAcid CatalystTemperature (°C)Regioisomer Ratio (A:B)Reference
PhenylhydrazineMethyl ethyl ketone90% H₃PO₄100100:0 (2,3-dimethylindole favored)[4]
PhenylhydrazineMethyl ethyl ketone70% H₂SO₄10065:35 (2-ethylindole favored)[4]
PhenylhydrazineMethyl isopropyl ketone90% H₃PO₄100100:0 (2,3,3-trimethyl-3H-indole)[4]
PhenylhydrazineMethyl isopropyl ketone70% H₂SO₄10040:60 (2-isopropylindole favored)[4]
Phenylhydrazine2-MethylcyclohexanoneAcetic AcidRTSingle Isomer[12]
m-TolylhydrazineIsopropyl methyl ketoneAcetic AcidRTMixture of 4- and 6-methyl isomers[12]

Note: Regioisomer A generally refers to the product from the reaction at the less substituted α-carbon of the ketone, while Regioisomer B is from the more substituted α-carbon. The specific naming of the products is provided where available.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with an Unsymmetrical Ketone

This protocol is a general guideline and should be optimized for your specific substrates.

  • Hydrazone Formation (Optional, can be done in-situ):

    • In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the phenylhydrazine (1.0 eq) dropwise with stirring.

    • A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

    • Heat the mixture (e.g., 60-80 °C) for 30-60 minutes.

    • The hydrazone may precipitate upon cooling and can be isolated by filtration if desired.

  • Indolization:

    • In a separate flask, place the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a solution of a Brønsted/Lewis acid in a suitable solvent).

    • Heat the acid to the desired reaction temperature (typically between 80 °C and 160 °C).

    • Carefully add the pre-formed hydrazone or the crude reaction mixture from the previous step to the hot acid with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and quench by pouring it onto ice water.

    • Neutralize the mixture with a suitable base (e.g., NaOH, NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the regioisomers.

Protocol 2: Quantitative Analysis of Indole Regioisomers by HPLC

This is a general reverse-phase HPLC method for the separation and quantification of indole regioisomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-35 °C.

  • Detection Wavelength: Indoles typically have strong UV absorbance around 220 nm and 280 nm. Monitor at a wavelength where both isomers have good absorbance.

  • Quantification:

    • Prepare standard solutions of known concentrations for each pure regioisomer.

    • Inject the standards to determine their retention times and generate a calibration curve (peak area vs. concentration).

    • Inject the reaction mixture and integrate the peak areas of the two regioisomers.

    • Use the calibration curves to determine the concentration of each isomer in the mixture and calculate the regioisomeric ratio.

Protocol 3: Quantitative Analysis of Indole Regioisomers by ¹H NMR Spectroscopy

¹H NMR can be a powerful tool for determining the regioisomeric ratio without the need for separation.

  • Sample Preparation:

    • Dissolve a known mass of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard (a compound with a sharp singlet in a region of the spectrum that does not overlap with the product signals, e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate integration.

  • Data Analysis:

    • Identify distinct, well-resolved signals for each regioisomer. These are often the signals for the methyl or methylene groups adjacent to the indole ring or the aromatic protons.

    • Integrate the area of a characteristic signal for each isomer and the signal for the internal standard.

    • Calculate the molar ratio of the two isomers based on the integration values, taking into account the number of protons giving rise to each signal.

References

Technical Support Center: Stability of Indole Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH on the stability of indole compounds in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of indole compounds in aqueous solutions?

Indole and its derivatives are susceptible to degradation under several conditions. The primary factors include:

  • pH: Both acidic and alkaline conditions can promote the degradation of the indole ring.

  • Light: Many indole compounds are photosensitive and can degrade upon exposure to UV or visible light.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the indole nucleus.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: How does pH specifically impact the stability of indole in an aqueous solution?

The stability of the indole ring is significantly influenced by the pH of the aqueous solution.

  • Acidic Conditions: In strongly acidic solutions, the indole nucleus is susceptible to protonation. The protonated form of indole has a pKa of -3.6. This protonation occurs primarily at the C3 position, making the molecule highly reactive and prone to polymerization and other degradation reactions.

  • Neutral Conditions: Near neutral pH (around 7.4), indole compounds are generally more stable, though other factors like light and temperature can still cause degradation.

  • Alkaline Conditions: While the indole ring itself is relatively stable to alkali, certain indole derivatives, particularly those with ester functionalities, can undergo hydrolysis at pH 9 and above. The rate of hydrolysis increases with increasing pH.

Q3: What are the expected degradation products of indole under acidic and basic conditions?

The degradation pathways of indole under purely chemical hydrolytic conditions are complex and can lead to a variety of products. While much of the literature focuses on biological degradation, some insights into chemical degradation exist:

  • Acid-Catalyzed Degradation: Under acidic conditions, protonation at the C3 position can lead to dimerization and polymerization, forming complex mixtures that are often colored. The specific products can vary depending on the reaction conditions and the structure of the indole derivative.

  • Base-Catalyzed Degradation: For indole derivatives with susceptible functional groups, such as esters, alkaline hydrolysis will yield the corresponding carboxylic acid and alcohol. For the core indole ring, degradation under basic conditions is less pronounced than under acidic conditions but can occur, potentially leading to ring-opening products.

Q4: How can I minimize the degradation of my indole compound during experiments?

To enhance the stability of indole compounds in your aqueous preparations, consider the following precautions:

  • pH Control: Maintain the pH of your solution within a range where the compound is most stable, typically near neutral pH, unless the experimental design requires acidic or basic conditions. Use appropriate buffer systems to maintain a constant pH.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, freezing may be an option, but assess the freeze-thaw stability of your specific compound.

  • Inert Atmosphere: If your compound is sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants may be considered, but their compatibility and potential for interference with downstream analysis must be evaluated.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of my indole compound in an acidic aqueous solution.

  • Question: Why is my indole compound degrading so quickly in an acidic buffer?

  • Answer: Indole and its derivatives are known to be unstable in strongly acidic environments. The pyrrole ring of the indole nucleus is electron-rich and can be easily protonated, particularly at the C3 position. This protonation makes the molecule highly susceptible to further reactions, including polymerization, which leads to the loss of the parent compound.

  • Troubleshooting Steps:

    • Verify pH: Double-check the pH of your buffer.

    • Increase pH if possible: If your experimental protocol allows, adjust the pH to a less acidic or neutral condition.

    • Minimize exposure time: If acidic conditions are necessary, minimize the time the compound spends in the acidic solution before analysis.

    • Lower temperature: Perform the experiment at a lower temperature to reduce the degradation rate.

Problem 2: My indole-ester derivative is showing signs of degradation in a basic solution.

  • Question: I thought indoles were stable in basic conditions, but my indole-ester is degrading. Why?

  • Answer: While the core indole ring is generally more stable under basic conditions compared to acidic ones, functional groups on the indole molecule can be labile. Ester groups are susceptible to base-catalyzed hydrolysis. At pH values of 9 or higher, you can expect measurable hydrolysis of indole-ester conjugates, leading to the formation of the corresponding indole carboxylic acid and the alcohol portion of the ester.

  • Troubleshooting Steps:

    • pH control: If possible, lower the pH of your solution to below 9.

    • Quantitative analysis: Use a stability-indicating analytical method, such as HPLC, to monitor the disappearance of the parent compound and the appearance of the hydrolysis products to confirm the degradation pathway.

    • Temperature reduction: Lowering the temperature will decrease the rate of hydrolysis.

Problem 3: I am seeing multiple unexpected peaks in the HPLC chromatogram of my indole stability study.

  • Question: What is the origin of the multiple peaks in my chromatogram after stressing my indole compound at different pH values?

  • Answer: The appearance of multiple peaks indicates the formation of degradation products. Indole degradation can be complex, leading to several different species. These could be isomers, oligomers, or products of ring-opening or substitution reactions.

  • Troubleshooting Steps:

    • Peak Tracking: Carefully track the appearance and disappearance of peaks over time under different stress conditions (acid, base, light, oxidation, heat) to understand the degradation profile.

    • Mass Spectrometry: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

    • Forced Degradation Study: Perform a systematic forced degradation study to intentionally generate degradation products and to ensure your analytical method can separate them from the parent compound.

Quantitative Data

Table 1: Effect of pH on the Biological Degradation of Indole

pHRemoval Efficiency (%) after 96 hours
3.0~ 20
5.0~ 80
7.0~ 95
9.0~ 65
Data derived from a study on the biodegradation of indole by Acinetobacter spp. and may not represent chemical stability.

Table 2: Solubility of Indole

SolventSolubility
Water (room temperature)~0.1 g/100 mL
Hot WaterSoluble
EthanolSoluble
EtherSoluble
BenzeneSoluble
ChloroformSoluble
Mineral OilInsoluble
GlycerolInsoluble

Quantitative data on the solubility of indole in aqueous solutions as a direct function of pH is limited in the available literature. However, based on its pKa, significant changes in solubility are not expected in the pH range of 2 to 12 as the molecule remains largely un-ionized.

Experimental Protocols

Protocol 1: Forced Degradation Study for Indole Compounds

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of an indole compound under various stress conditions. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the indole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

  • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Withdraw samples at various time points.

5. Thermal Degradation:

  • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber.

  • Sample at various time points (e.g., 1, 3, 7 days).

6. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of indole and its degradation products.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds. A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of the indole compound (typically around 280 nm). A PDA detector is recommended to monitor peak purity and detect degradation products with different spectral properties.

  • Injection Volume: 10 µL

Visualizations

degradation_pathway Indole Indole Protonated_Indole Protonated Indole (at C3) Indole->Protonated_Indole H+ (Acidic pH) Oxidized_Products Oxidized Indoles (e.g., Oxindole, Isatin) Indole->Oxidized_Products [O] (Oxidizing Agent) Degradation_Products_Acid Dimers, Polymers, Other Products Protonated_Indole->Degradation_Products_Acid Further Reaction Indole_Ester Indole Derivative (e.g., Ester) Hydrolysis_Products Indole Carboxylic Acid + Alcohol Indole_Ester->Hydrolysis_Products OH- (Alkaline pH) experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analytical Testing (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis Start Pure Indole Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Characterization Characterization of Degradation Products Analysis->Characterization Method_Dev Development & Validation of Stability-Indicating Method Analysis->Method_Dev Pathway_Elucidation Elucidation of Degradation Pathway Characterization->Pathway_Elucidation End Stability Profile Established Method_Dev->End Pathway_Elucidation->End

Technical Support Center: Strategies for Preventing Oxidation of Hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of hydroxyindoles. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are hydroxyindoles so susceptible to oxidation?

A1: The electron-rich pyrrole ring and the hydroxyl group on the benzene ring make hydroxyindoles highly susceptible to oxidation. The indole nucleus can be easily oxidized, especially under acidic conditions, leading to the formation of colored, often polymeric, degradation products.[1] The hydroxyl group further activates the aromatic system, making it more prone to reaction with atmospheric oxygen and other oxidizing agents.

Q2: What are the common signs of hydroxyindole oxidation in my sample?

A2: The most common sign of oxidation is a change in the color of your solid compound or solution, often turning yellow, brown, or even black. You may also observe the formation of precipitates as the oxidation products can be less soluble. Analytically, you will see a decrease in the concentration of your starting material and the appearance of new peaks in your HPLC or LC-MS chromatograms.

Q3: What are the primary factors that accelerate the oxidation of hydroxyindoles?

A3: Several factors can accelerate the oxidation of hydroxyindoles:

  • Presence of Oxygen: Dissolved oxygen in solvents is a key culprit in the oxidation process.[2]

  • Exposure to Light: UV and even ambient light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4]

  • pH: Extreme pH conditions, both acidic and basic, can catalyze degradation. The stability of indole alkaloids is highly dependent on pH.[3][5]

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidation.

Q4: What is the best way to store my hydroxyindole compounds?

A4: For optimal stability, hydroxyindole compounds should be stored as a solid in a tightly sealed container, protected from light (using an amber vial or by wrapping the container in foil). For long-term storage, it is recommended to store the compound at low temperatures (-20°C or -80°C) and under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.[6][7] Storing hydroxyindoles in solution for long periods is generally not recommended.[6]

Troubleshooting Guides

Issue 1: My hydroxyindole solution is rapidly changing color (yellow/brown).
Potential Cause Recommended Action
Dissolved Oxygen in Solvent Use a deoxygenated solvent. Prepare it by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use. For highly sensitive experiments, use the freeze-pump-thaw method for degassing.
Exposure to Light Protect your solution from light at all times by using amber-colored glassware or by wrapping your flasks and vials with aluminum foil.
High Ambient Temperature Perform your experiment at a lower temperature, if the reaction conditions allow. Use an ice bath to cool your reaction mixture.
Incompatible pH Check the pH of your solution. If possible, adjust the pH to a neutral or slightly acidic range (pH 4-6), where many indole derivatives show greater stability.[8]
Contamination with Metal Ions If you suspect metal ion contamination from your reagents or glassware, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your solution at a low concentration (e.g., 0.1-1 mM).
Issue 2: I am observing significant degradation of my hydroxyindole during a reaction.
Potential Cause Recommended Action
Reaction is run in the presence of air. Set up your reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.[9] Ensure all glassware is oven-dried to remove moisture.
The indole nitrogen is reacting or promoting degradation. Protect the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[10][11] This can improve the stability of the indole ring towards a variety of reaction conditions.
An oxidizing reagent is present in the reaction mixture. If possible, replace the oxidizing reagent with a milder alternative. If the reagent is essential, consider adding it slowly and at a low temperature to control the reaction rate and minimize side reactions.
The work-up procedure is exposing the compound to harsh conditions. Minimize the exposure of your compound to strong acids or bases during extraction and purification. Use buffered aqueous solutions for washing and consider using a milder purification technique like flash chromatography with a neutral solvent system.
Issue 3: I am having trouble with the N-protection of my hydroxyindole.
Potential Cause Recommended Action
Low yield of N-Boc protected product. Ensure your reaction is performed under anhydrous conditions. The presence of water can consume the Boc-anhydride. Use a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen before adding the Boc-anhydride to drive the reaction to completion.[12]
Side reaction at the hydroxyl group. If you are trying to selectively protect the indole nitrogen without affecting the hydroxyl group, avoid using strong catalysts like DMAP (4-Dimethylaminopyridine) which can promote reaction at the hydroxyl group.[12] Running the reaction at a lower temperature can also improve selectivity.
Difficulty in removing the protecting group. Some protecting groups, like arylsulfonyl derivatives, can be difficult to remove.[10] If you anticipate needing to deprotect the nitrogen later in your synthesis, choose a more labile protecting group like Boc, which can be removed under acidic conditions.[13]

Data Presentation

Table 1: Relative Stability of Hydroxyindole Isomers to Ferroptosis Induction

This table summarizes the relative effectiveness of different hydroxyindole isomers in protecting neuronal cells from ferroptosis, a form of oxidative cell death. A higher potency indicates greater stability and protective effect against oxidation-induced cell death.

Hydroxyindole IsomerRelative Potency in Inhibiting FerroptosisReference
3-HydroxyindoleMost Potent[4][14]
4-HydroxyindoleMore effective than 6-HI and 7-HI[11]
6-HydroxyindoleLess potent than 3-HI and 4-HI[4][14]
7-HydroxyindoleLess potent than 3-HI and 4-HI[4][14]
5-HydroxyindoleLess Effective[4][14]

Data is based on studies in HT-22 and N27 cell lines.[14]

Table 2: Influence of Temperature on the Oxidation Rate of 5-Hydroxyindole

This table shows the effect of temperature on the pseudo-first-order rate constant (k') for the oxidation of 5-hydroxyindole by chloramine-B in a basic solution.

Temperature (K)Rate Constant (k') (10⁻⁴ s⁻¹)Reference
2935.32[15]
2987.48[15]
30310.1[15]
30814.3[15]

Experimental conditions: [Chloramine-B]₀ = 4.00 x 10⁻⁴ M; [5-Hydroxyindole]₀ = 6.00 x 10⁻³ M; [NaOH] = 8.00 x 10⁻³ M.[15]

Experimental Protocols

Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved oxygen from solvents for highly sensitive reactions.[16]

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • Solvent to be degassed

  • Liquid nitrogen

  • High vacuum line

Procedure:

  • Place the solvent in a Schlenk flask. Do not fill the flask more than half full.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen. Swirl the flask to ensure even freezing.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it thaws.

  • Repeat steps 2-5 for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.

Protocol 2: N-Protection of a Hydroxyindole with Boc-Anhydride

This protocol describes a general procedure for the protection of the indole nitrogen.

Materials:

  • Hydroxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reaction flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried reaction flask with a magnetic stir bar under an inert atmosphere.

  • To the flask, add the hydroxyindole (1 equivalent).

  • Add anhydrous solvent (e.g., THF) to dissolve the hydroxyindole.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0°C (ice bath). Hydrogen gas will be evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add a solution of Boc₂O (1.2 equivalents) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Monitoring Hydroxyindole Oxidation by HPLC

This protocol provides a general method for quantifying the degradation of a hydroxyindole compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)

  • Hydroxyindole sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of your hydroxyindole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Forced Degradation (Optional but Recommended): To demonstrate the stability-indicating nature of the method, subject your hydroxyindole to forced degradation conditions (e.g., heat, acid, base, oxidizing agent).

  • HPLC Method:

    • Set the column temperature (e.g., 25-30°C).

    • Use a gradient or isocratic elution method with a mobile phase consisting of acetonitrile and water (both containing 0.1% acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to a wavelength where the hydroxyindole has maximum absorbance.

  • Analysis:

    • Inject a known volume of your sample solution onto the HPLC system.

    • Record the chromatogram. The peak corresponding to your hydroxyindole should be well-resolved from any degradation products.

    • Quantify the amount of hydroxyindole remaining by comparing the peak area to a standard curve or to the initial time point.

Visualizations

Hydroxyindole_Oxidation cluster_0 Initiation cluster_1 Propagation & Termination Hydroxyindole Hydroxyindole Hydroxyindole_Radical Hydroxyindole Radical Hydroxyindole->Hydroxyindole_Radical - e⁻, - H⁺ Initiator O2, Light, Metal Ions Initiator->Hydroxyindole Quinone_Imine Quinone-imine Intermediate Hydroxyindole_Radical->Quinone_Imine Oxidation Further_Oxidation Further Oxidation Degradation_Products Colored Degradation Products Further_Oxidation->Degradation_Products Quinone_Imine->Further_Oxidation Polymerization Polymerization Quinone_Imine->Polymerization Polymerization->Degradation_Products Handling_Workflow Start Start: Handling Hydroxyindole Check_Purity Check Purity (HPLC, NMR) Start->Check_Purity Store_Solid Store Solid Under Inert Gas, -20°C, Dark Check_Purity->Store_Solid Prepare_Solution Prepare Solution Store_Solid->Prepare_Solution Use_Degassed_Solvent Use Degassed Solvent Prepare_Solution->Use_Degassed_Solvent Add_Antioxidant Add Antioxidant (Optional) Use_Degassed_Solvent->Add_Antioxidant Inert_Atmosphere Work Under Inert Atmosphere Add_Antioxidant->Inert_Atmosphere Protect_From_Light Protect from Light Inert_Atmosphere->Protect_From_Light Control_Temperature Control Temperature Protect_From_Light->Control_Temperature Monitor_Stability Monitor Stability (HPLC) Control_Temperature->Monitor_Stability End Experiment Complete Monitor_Stability->End Prevention_Strategy_Decision_Tree Start Is the Hydroxyindole Prone to Oxidation? Yes Yes Start->Yes Yes No No Start->No No Reaction_or_Storage Is it for a Reaction or Long-Term Storage? Yes->Reaction_or_Storage Standard_Handling Standard Handling Procedures No->Standard_Handling Reaction Reaction Reaction_or_Storage->Reaction Reaction Storage Storage Reaction_or_Storage->Storage Storage Reaction_Conditions Are Reaction Conditions Harsh? Reaction->Reaction_Conditions Storage_Conditions Store Solid, -20°C, Inert Gas, Dark Storage->Storage_Conditions Harsh Harsh Reaction_Conditions->Harsh Harsh Mild Mild Reaction_Conditions->Mild Mild N_Protection Use N-Protection (e.g., Boc) Harsh->N_Protection Mild_Conditions Use Degassed Solvents, Inert Atmosphere, Low Temp Mild->Mild_Conditions

References

Technical Support Center: Optimizing Column Chromatography for Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of indole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my indole derivative?

A1: The optimal stationary phase depends on the polarity and stability of your specific indole derivative.[1]

  • Silica Gel: This is the most common choice for normal-phase chromatography due to its versatility. However, its acidic nature can sometimes lead to the degradation or strong, irreversible adsorption of electron-rich or acid-sensitive indoles.[1][2]

  • Alumina: A suitable alternative for indoles that are sensitive to acid.[1][2] It is available in acidic, neutral, and basic forms, allowing you to match the stationary phase to your compound's properties.[1]

  • Reversed-Phase Silica (C8, C18): Ideal for polar indole derivatives. This method uses a polar mobile phase, typically a mixture of water with methanol or acetonitrile.[1][3]

  • Functionalized Silica: For specific challenges, phases like amino-functionalized silica can offer different selectivity and improve the purification of basic compounds.[1]

Table 1: Stationary Phase Selection Guide

Stationary PhaseBest ForPotential Issues
Silica Gel General purpose, non-polar to moderately polar indoles.Degradation of acid-sensitive indoles; strong adsorption of basic indoles leading to tailing.[1][2]
Alumina (Neutral/Basic) Acid-sensitive or basic indole derivatives.Can be less predictable than silica gel.
Reversed-Phase (C18) Polar, water-soluble indole derivatives.[1][3]Requires use of aqueous mobile phases which can be harder to remove.

Q2: How do I select the right mobile phase (eluent)?

A2: Mobile phase selection is crucial and should always be guided by prior analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 for good separation.[4][5]

  • Starting Point: A common starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][7]

  • Solvent Polarity: The eluting power of the solvent mixture is increased by adding a more polar solvent. An elutropic series, which orders solvents by polarity on a given stationary phase, is a useful guide. For silica gel, the polarity increases as follows: Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < Methanol < Water.[8]

  • TLC Analysis: Run several TLC plates with different ratios of your chosen solvents to find the optimal separation between your product and impurities.[4][9]

Table 2: Common Mobile Phase Systems for Indole Derivatives (Normal Phase)

Solvent SystemTypical Ratio (Non-polar:Polar)Application Notes
Hexane / Ethyl Acetate 9:1 to 1:1A versatile and common starting point for many indoles.[6][7]
Dichloromethane / Methanol 99:1 to 9:1Good for more polar indoles. Methanol is very polar and should be increased in small increments.[1][4]
Chloroform / Methanol 40:1 to 10:1Can offer different selectivity compared to other systems.[10]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the separation. It is simpler to perform and is ideal for purifying compounds where the impurities are well-separated from the product on the TLC plate (large ΔRf).[11][12][13][14] However, it can lead to peak broadening for compounds that elute later.[12]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by gradually increasing the percentage of the more polar solvent.[11][12] This is highly effective for separating complex mixtures with components of widely varying polarities.[11][13][14][15] It results in sharper peaks and often reduces the total purification time.[11][12]

Q4: My indole derivative is colorless. How can I see it on a TLC plate or in my column fractions?

A4: Most indole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp.

  • UV Light (254 nm): This is a non-destructive method. UV-active compounds will appear as dark spots on a TLC plate containing a fluorescent indicator (F254).[1]

  • Staining Reagents: If your compound is not UV-active or for confirmation, chemical stains can be used. These are typically destructive.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for the indole nucleus, which typically produces distinctive blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[1]

    • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[1]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of indole derivatives.

Problem: My compound is streaking or "tailing" on the TLC plate and column.

This is a very common issue with indoles, often due to the basicity of the indole nitrogen interacting strongly with the acidic silica gel.[1]

CauseSolution
Interaction with Acidic Silica The slightly acidic nature of silica gel can protonate basic indoles, causing strong, non-uniform interactions that lead to tailing.[1]
Acidic Functional Groups If your indole derivative contains an acidic group (e.g., a carboxylic acid), it can be deprotonated by the silica, also causing tailing.
Sample Overload Applying too much sample to the TLC plate or column exceeds the stationary phase's capacity.[1]
Compound Instability The indole derivative may be decomposing on the silica gel.[1][2]

Table 3: Mobile Phase Modifiers to Reduce Peak Tailing

ModifierConcentrationUsed ForMechanism
Triethylamine (NEt₃) 0.1 - 2.0% v/vBasic IndolesCompetes with the basic analyte for active sites on the silica gel.[1]
Ammonia (in MeOH) 1 - 10% solutionBasic IndolesNeutralizes acidic silica surface.[1]
Acetic/Formic Acid 0.1 - 2.0% v/vAcidic IndolesSuppresses ionization of acidic analytes, making them less polar.[1]

Problem: My compound won't come off the column or is decomposing.

CauseSolution
Compound is too Polar The chosen eluent is not polar enough to displace the compound from the stationary phase.
Irreversible Adsorption/Decomposition The compound is strongly binding to or reacting with the acidic silica gel.[2]

Problem: I get poor separation of my product from an impurity, even though they have different Rf values on TLC.

CauseSolution
Column Overload Too much crude material was loaded onto the column.
Improper Column Packing Air bubbles, cracks, or an uneven bed in the stationary phase create channels, leading to poor separation.
Inappropriate Flow Rate A flow rate that is too fast reduces the equilibration time between the mobile and stationary phases, leading to band broadening.[16]
TLC is Misleading A co-eluting impurity may not be visible on the TLC plate, or the separation seen on the thin layer of silica does not translate perfectly to the packed column.[2][17]

Visualized Workflows

G cluster_0 Mobile Phase Selection Workflow cluster_1 Optimization start Crude Indole Mixture tlc Run TLC with Hex/EtOAc (e.g., 4:1, 2:1, 1:1) start->tlc check_rf Is Product Rf ~0.3? tlc->check_rf change_solv Try Different Solvent System (e.g., DCM/MeOH) tlc->change_solv Poor Separation add_mod Streaking? Add Modifier (e.g., 1% NEt3) tlc->add_mod run_col Run Column (Isocratic) check_rf->run_col Yes adjust_pol Adjust Polarity: More EtOAc for lower Rf More Hex for higher Rf check_rf->adjust_pol No (Too High/Low) end Pure Indole run_col->end adjust_pol->tlc change_solv->tlc add_mod->tlc G cluster_0 Troubleshooting Poor Separation start Poor Separation in Column check_tailing Is there peak tailing? start->check_tailing check_stability Is compound stable on silica? check_tailing->check_stability No add_mod Add Modifier (e.g., NEt3 for bases, AcOH for acids) check_tailing->add_mod Yes check_load Was column overloaded? check_stability->check_load Yes change_sp Change Stationary Phase (Alumina, Reversed-Phase) check_stability->change_sp No (Run 2D TLC) rerun_less Re-run with Less Sample (Increase Silica:Sample Ratio) check_load->rerun_less Yes optimize_gradient Optimize Gradient or Change Solvent System check_load->optimize_gradient No

References

Technical Support Center: Experimental Workup Procedures for Indole Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the experimental workup of various indole chemical reactions. The information is tailored for researchers, scientists, and drug development professionals to help streamline purification processes and improve overall reaction outcomes.

General Troubleshooting and FAQs

This section addresses broad issues that can arise during the workup and purification of indole-containing reaction mixtures.

Q1: My indole product appears to be degrading during workup. What are the likely causes and how can I prevent this?

A1: Indole and its derivatives can be sensitive to harsh conditions. Degradation is often caused by:

  • Strong Acids: Many indoles are unstable in the presence of strong acids, which can lead to polymerization or decomposition. If an acidic wash is necessary, use a dilute acid (e.g., 1 M HCl) and minimize contact time. Neutralize the acidic catalyst used in the reaction with a mild base like sodium bicarbonate solution during the workup.[1]

  • High Temperatures: Prolonged exposure to high temperatures during solvent removal or purification can cause decomposition. It is advisable to concentrate the product solution under reduced pressure at a lower temperature.

  • Air and Light Exposure: Some indoles are susceptible to oxidation, which can be accelerated by air and light.[2] Workup procedures should be carried out promptly, and purified compounds should be stored under an inert atmosphere (e.g., nitrogen or argon) in amber vials.[2]

Q2: I'm having difficulty removing the catalyst from my reaction mixture. What are the best strategies?

A2: The method for catalyst removal depends on the type of catalyst used.

  • Palladium Catalysts (e.g., from Heck or Buchwald-Hartwig reactions): Filtration through a pad of Celite or silica gel is a common first step to remove the bulk of the palladium catalyst.[3] For residual palladium, an aqueous wash with a solution of sodium thiosulfate or ammonium chloride can be effective.

  • Acid Catalysts (e.g., from Fischer or Pictet-Spengler synthesis): Neutralization with a mild aqueous base like saturated sodium bicarbonate is the standard procedure.[1] Ensure the aqueous layer is basic (pH > 7) before extraction of the product.

  • Lewis Acids (e.g., ZnCl₂): Quenching the reaction with a chelating agent like EDTA in an aqueous solution can help to remove the metal salts.

Q3: My crude product is an oil, making purification by recrystallization impossible. What are my options?

A3: Oily products are common in indole synthesis. The primary purification technique in this case is column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and impurities. Common solvent systems for indoles include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

  • Alternative Techniques: If column chromatography fails to provide pure material, consider techniques like preparative HPLC or conversion of the indole to a crystalline salt (e.g., hydrochloride or picrate) which may be more amenable to recrystallization.

Reaction-Specific Troubleshooting Guides

This section provides detailed troubleshooting for the workup of specific indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is notorious for producing complex crude reaction mixtures.

Q1: My Fischer indole synthesis workup results in a low yield of the desired product. Why is this happening and how can I improve it?

A1: Low yields in Fischer indole synthesis workups can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC until the starting material is consumed.

  • Side Reactions: The acidic and high-temperature conditions can lead to the formation of numerous byproducts and polymers.[1]

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriate to keep your indole product in the organic phase. Indoles are weakly basic and can be protonated and extracted into the aqueous layer if the pH is too low.

  • Decomposition on Silica Gel: Some indoles are sensitive to the acidic nature of silica gel. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Experimental Protocol: General Workup for Fischer Indole Synthesis [1]

  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Quenching: If a strong acid catalyst was used, carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data: Fischer Indole Synthesis Workup

CatalystSolventTemperature (°C)Workup MethodYield (%)Purity (%)
PPANone120Neutralization, Extraction, Chromatography65>95
ZnCl₂None170Neutralization, Extraction, Chromatography58>95
p-TsOHToluene110Neutralization, Extraction, Chromatography75>98
H₂SO₄Toluene110Neutralization, Extraction, Chromatography70>95

Data is representative and can vary based on specific substrates.

Troubleshooting Workflow for Fischer Indole Synthesis

start Low Yield After Workup check_completion Reaction Complete? start->check_completion check_pH Correct pH During Extraction? check_completion->check_pH Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) check_completion->optimize_reaction No check_silica Product Stable on Silica? check_pH->check_silica Yes adjust_pH Adjust pH of Aqueous Layer check_pH->adjust_pH No neutralize_silica Use Neutralized Silica Gel check_silica->neutralize_silica No end Improved Yield check_silica->end Yes optimize_reaction->start adjust_pH->start neutralize_silica->start

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

This synthesis of 2-aryl-indoles often requires harsh conditions, which can complicate the workup.[4][5]

Q1: The workup of my Bischler-Möhlau reaction is messy, with a lot of tar-like material. How can I clean it up?

A1: The high temperatures and excess aniline used in the classical Bischler-Möhlau synthesis can lead to significant side product formation.[4]

  • Removal of Excess Aniline: Excess aniline can often be removed by vacuum distillation if it is sufficiently volatile. Alternatively, an acid wash (e.g., with 1 M HCl) will protonate the aniline, making it water-soluble and allowing for its removal in the aqueous phase. Be cautious with this method if your indole product is acid-sensitive.

  • Filtration: After cooling the reaction, diluting with a non-polar solvent like toluene or hexanes may cause some polymeric byproducts to precipitate, which can then be removed by filtration.

  • Chromatography: Column chromatography is almost always necessary for this reaction. A gradient elution is recommended to separate the desired product from the complex mixture of byproducts.

Experimental Protocol: Workup for a Microwave-Assisted Bischler-Möhlau Synthesis [6]

  • Cooling and Dilution: After the microwave irradiation is complete, allow the reaction vessel to cool to room temperature. Dilute the solid reaction mixture with ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with water to remove any inorganic salts. If an excess of aniline was used, wash with 1 M HCl to remove it. Follow with a wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reissert Indole Synthesis

The Reissert synthesis involves a reductive cyclization, and the workup must efficiently remove the reducing agent and its byproducts.[7]

Q1: My Reissert indole-2-carboxylic acid product is contaminated with metal salts from the reduction step. How do I remove them?

A1: The choice of reducing agent dictates the workup procedure.

  • Zinc in Acetic Acid: After the reaction, the excess zinc powder needs to be removed. This is typically done by filtering the reaction mixture through a pad of Celite. The zinc acetate formed is soluble in water and can be removed by aqueous extraction.

  • Iron in Acetic Acid: Similar to zinc, the remaining iron powder is removed by filtration. The iron salts can be removed by washing with water.

Experimental Protocol: Workup for Reissert Synthesis using Zinc/Acetic Acid

  • Filtration: Upon completion of the reaction, filter the hot reaction mixture through a pad of Celite to remove excess zinc dust. Wash the filter cake with hot acetic acid or ethanol.

  • Precipitation: Cool the filtrate. The indole-2-carboxylic acid product often precipitates upon cooling. The precipitate can be collected by filtration.

  • Extraction (if no precipitation): If the product does not precipitate, pour the filtrate into a large volume of ice-water. Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining acetic acid and zinc salts.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Palladium-Catalyzed Reactions (Heck, Buchwald-Hartwig)

A key challenge in the workup of these reactions is the complete removal of the palladium catalyst and ligands.

Q1: I see a black precipitate (palladium black) in my Heck/Buchwald-Hartwig reaction mixture. How does this affect the workup?

A1: The formation of palladium black indicates that the catalyst has decomposed. While it needs to be removed, its presence also suggests that the reaction may not have proceeded efficiently.

  • Filtration: The palladium black can be removed by filtering the reaction mixture through a pad of Celite before aqueous workup.

  • Aqueous Wash: A wash with a dilute solution of ammonium chloride or sodium thiosulfate can help to remove residual soluble palladium species.

Experimental Protocol: General Workup for a Buchwald-Hartwig Amination of an Indole

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and any inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Logic for Palladium Removal

start Crude Product Contaminated with Palladium celite_filtration Filter through Celite start->celite_filtration aq_wash Aqueous Wash (NH4Cl or Na2S2O3) celite_filtration->aq_wash chromatography Column Chromatography aq_wash->chromatography activated_charcoal Treat with Activated Charcoal chromatography->activated_charcoal Still Contaminated end Palladium-Free Product chromatography->end Sufficiently Pure activated_charcoal->chromatography

Caption: Decision tree for palladium catalyst removal.

Purification Data Comparison

The choice of purification method can significantly impact the final yield and purity of the indole product.

Purification MethodTypical Recovery (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 50-90>99High purity, scalableProduct must be a solid, potential for significant material loss in mother liquor
Column Chromatography 60-9595-99Widely applicable, good for separating complex mixturesCan be time-consuming and solvent-intensive, potential for product degradation on silica
Preparative HPLC 40-80>99Excellent separation of closely related compoundsExpensive, limited sample capacity

This technical support center provides a starting point for troubleshooting common workup procedures for indole chemical reactions. For specific and complex cases, further optimization of these general protocols may be necessary.

References

Validation & Comparative

A Comparative Guide to 2-Methyl-1H-indol-4-ol and 2-Methyl-1H-indol-5-ol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical and potential biological properties of 2-Methyl-1H-indol-4-ol and 2-methyl-1H-indol-5-ol. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and application.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Positional isomerism, as seen in this compound and 2-methyl-1H-indol-5-ol, can significantly influence a molecule's physical, chemical, and pharmacological properties. Understanding these differences is crucial for designing and developing novel therapeutics.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and 2-methyl-1H-indol-5-ol. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these molecules.

PropertyThis compound2-methyl-1H-indol-5-ol
Molecular Formula C₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol 147.17 g/mol [2]
Melting Point 122-124°CNot Available
Boiling Point (Predicted) 339.2 ± 22.0 °CNot Available
Density (Predicted) 1.262 ± 0.06 g/cm³Not Available
XLogP3 (Computed) Not Available1.7
CAS Number 35320-67-313314-85-7[2]

Biological Activities: An Overview and Future Directions

Indole-containing compounds are known to exhibit a wide spectrum of biological effects, including but not limited to, interactions with serotonin and dopamine receptors, as well as antimicrobial and antioxidant properties.[3][4][5] The position of the hydroxyl group on the indole ring is expected to significantly influence receptor binding affinity and functional activity.

Potential Signaling Pathways of Interest

Given the structural similarity of these compounds to endogenous signaling molecules like serotonin, a likely mechanism of action would involve G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, canonical GPCR signaling cascade that could be investigated for these indole derivatives.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or 2-methyl-1H-indol-5-ol GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of these isomers and for key biological assays.

Synthesis Protocols

Synthesis of 2-methyl-1H-indol-5-ol:

This protocol is adapted from a known procedure for the demethylation of a methoxy-substituted indole.[2]

  • Dissolution: Dissolve 5-methoxy-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Demethylating Agent: Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (3 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Basification and Extraction: Make the aqueous layer basic by adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 2-methyl-1H-indol-5-ol as a solid.[2]

Proposed Synthesis of this compound:

A plausible route for the synthesis of this compound is the Leimgruber-Batcho indole synthesis, a versatile method for preparing substituted indoles.

Leimgruber_Batcho Start Substituted o-Nitrotoluene Enamine Enamine Intermediate Start->Enamine Reaction with N,N-dimethylformamide dimethyl acetal Indole This compound Enamine->Indole Reductive Cyclization (e.g., H₂, Pd/C)

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Biological Assay Protocols

The following are generalized protocols for assessing the potential biological activities of this compound and 2-methyl-1H-indol-5-ol.

Serotonin Receptor Binding Assay (Radioligand Displacement):

This assay determines the affinity of the test compounds for a specific serotonin receptor subtype.[6][7]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin receptor of interest (e.g., 5-HT₂A).

  • Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (this compound or 2-methyl-1H-indol-5-ol).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is then used to calculate the binding affinity (Ki).

Antimicrobial Activity Assay (Broth Microdilution):

This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.[8][9]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging):

This assay measures the free radical scavenging capacity of the test compounds.[10][11]

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).[10][11]

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to varying concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.[11]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Evaluation Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Receptor_Binding Receptor Binding Assays (e.g., Serotonin, Dopamine) Characterization->Receptor_Binding Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant

Caption: A generalized experimental workflow for the evaluation of novel indole derivatives.

Conclusion

This guide provides a foundational comparison of this compound and 2-methyl-1H-indol-5-ol based on available data. While physicochemical properties can be tabulated, a significant gap exists in the direct comparative biological evaluation of these two isomers. The provided experimental protocols offer a starting point for researchers to investigate their potential pharmacological activities. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these and other substituted indole derivatives.

References

A Comparative Analysis of Modern Indole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis remains a cornerstone of modern organic chemistry. This guide provides an objective comparison of several prominent modern methodologies for indole synthesis, with a focus on reaction performance, substrate scope, and experimental protocols. The methodologies covered include the Larock, Hegedus, Buchwald-Hartwig, Leimgruber-Batcho, and modern variations of the Fischer indole synthesis.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for each of the discussed indole synthesis methodologies, allowing for a direct comparison of their performance under various conditions.

Table 1: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[1][2]

Starting MaterialsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
o-Iodoaniline, DiphenylacetylenePd(OAc)2K2CO3DMF1002498
o-Bromoaniline, 1-Phenyl-1-propynePd(OAc)2 / PPh3NaOAcDMF1004881
o-Chloroaniline, 1-Phenyl-1-propynePd2(dba)3 / XPhosK3PO4Toluene1102475
N-Methyl-o-iodoaniline, 4-OctynePd(OAc)2Na2CO3DMF1002495
4-Nitro-o-iodoaniline, DiphenylacetylenePd(OAc)2K2CO3DMF1002485
Table 2: Hegedus Indole Synthesis

The Hegedus indole synthesis involves a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[3]

Starting MaterialPd(II) SaltAdditiveSolventTemp. (°C)Time (h)Yield (%)
o-AllylanilinePd(OAc)2BenzoquinoneTHF252475
N-Tosyl-o-allylanilinePdCl2(MeCN)2CuCl2THF25280
o-(2-Methylallyl)anilinePd(OAc)2BenzoquinoneAcetonitrile602465
o-(Cyclohex-2-en-1-yl)anilinePdCl2(MeCN)2BenzoquinoneTHF252470
2-(But-2-en-1-yl)anilinePd(OAc)2O2DMSO801255
Table 3: Buchwald-Hartwig Indole Synthesis

The Buchwald-Hartwig amination can be applied to the intramolecular cyclization of o-halo-β-styrylamines or related precursors to form indoles.[4][5]

Starting MaterialCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-N-mesyl-β-styrylaminePd(OAc)2 / XPhosCs2CO3Toluene1001292
2-Chloro-N-benzyl-β-styrylaminePd2(dba)3 / RuPhosNaOtBuDioxane1101885
2-Iodo-N-Boc-β-(p-tolyl)styrylaminePd(OAc)2 / SPhosK3PO4Toluene902488
(Z)-1-(2-Bromophenyl)-N-tosyl-1-propen-2-aminePd2(dba)3 / BrettPhosK2CO3Dioxane1001678
N-(2-Bromobenzyl)prop-1-en-2-aminePd(OAc)2 / DavePhosNaOtBuToluene1002470
Table 4: Leimgruber-Batcho Indole Synthesis

This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to the indole.[6][7]

o-Nitrotoluene DerivativeReagents for Enamine FormationReduction ConditionsSolventTemp. (°C)Time (h)Overall Yield (%)
o-NitrotolueneDMFDMA, PyrrolidineH2, Pd/CBenzene80 (reflux)485
4-Methyl-o-nitrotolueneDMFDMA, PyrrolidineRaney Ni, HydrazineEthanol78 (reflux)290
5-Methoxy-o-nitrotolueneDMFDMAFe, Acetic AcidAcetic Acid118 (reflux)175
4-Chloro-o-nitrotolueneDMFDMA, PyrrolidineSnCl2, HClEthanol78 (reflux)382
2,4-DinitrotolueneDMFDMANa2S2O4aq. THF66 (reflux)270
Table 5: Modern Fischer Indole Synthesis (Microwave-Assisted)

Microwave irradiation has been shown to significantly accelerate the classical Fischer indole synthesis, often leading to higher yields in shorter reaction times.[8][9]

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/AcidSolventTemp. (°C)Time (min)Yield (%)
PhenylhydrazineCyclohexanonep-TSANone150391
PhenylhydrazinePropiophenoneEaton's ReagentNone1701092
4-MethoxyphenylhydrazineAcetoneZnCl2None120588
Phenylhydrazine4-HeptanonePolyphosphoric acidNone160885
2,4-DinitrophenylhydrazineCyclopentanoneH2SO4Ethanol1301578

Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below.

General Procedure for Larock Indole Synthesis

To a solution of the o-haloaniline (1.0 mmol) and the alkyne (1.2 mmol) in DMF (5 mL) is added the palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol), and the base (e.g., K2CO3, 2.0 mmol). The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired indole.

General Procedure for Hegedus Indole Synthesis

A solution of the o-alkenylaniline (1.0 mmol) in the specified solvent (5 mL) is treated with the Pd(II) salt (e.g., Pd(OAc)2, 1.0 mmol) and any additives (e.g., benzoquinone, 1.2 mmol). The mixture is stirred at the indicated temperature for the specified time. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the indole product.

General Procedure for Buchwald-Hartwig Indole Synthesis

A mixture of the o-halo-β-styrylamine derivative (1.0 mmol), the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), the ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., Cs2CO3, 2.0 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give the desired indole.

General Procedure for Leimgruber-Batcho Indole Synthesis

Step 1: Enamine Formation. A mixture of the o-nitrotoluene (1.0 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 mmol), and pyrrolidine (1.2 mmol) in a suitable solvent (e.g., DMF) is heated at reflux for the specified time. The solvent is then removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent (e.g., ethanol) and subjected to the specified reduction conditions (e.g., hydrogenation with Pd/C or treatment with Raney Nickel and hydrazine). Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to afford the final indole product.

General Procedure for Microwave-Assisted Fischer Indole Synthesis

A mixture of the phenylhydrazine (1.0 mmol), the carbonyl compound (1.1 mmol), and the acid catalyst (e.g., p-TSA, 0.1 mmol) is placed in a microwave reactor vial. The vial is sealed and subjected to microwave irradiation at the specified temperature for the indicated time. After cooling, the reaction mixture is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships of the described indole synthesis methodologies.

Larock_Indole_Synthesis start o-Haloaniline + Alkyne oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition alkyne_coordination Alkyne Coordination oxidative_addition->alkyne_coordination migratory_insertion Migratory Insertion alkyne_coordination->migratory_insertion intramolecular_amination Intramolecular Amination migratory_insertion->intramolecular_amination reductive_elimination Reductive Elimination intramolecular_amination->reductive_elimination indole 2,3-Disubstituted Indole reductive_elimination->indole pd_cycle Pd(0) Regeneration reductive_elimination->pd_cycle pd_cycle->pd0

Caption: Catalytic cycle of the Larock indole synthesis.

Hegedus_Indole_Synthesis start o-Alkenylaniline coordination Coordination start->coordination pd2 Pd(II) Salt pd2->coordination aminopalladation Aminopalladation coordination->aminopalladation beta_hydride_elimination β-Hydride Elimination aminopalladation->beta_hydride_elimination isomerization Isomerization beta_hydride_elimination->isomerization pd0 Pd(0) beta_hydride_elimination->pd0 indole Indole isomerization->indole reoxidation Reoxidation (Oxidant) pd0->reoxidation reoxidation->pd2

Caption: Mechanism of the Hegedus indole synthesis.

Leimgruber_Batcho_Workflow start o-Nitrotoluene enamine_formation Enamine Formation (DMFDMA, Pyrrolidine) start->enamine_formation enamine β-Amino-o-nitrostyrene (Enamine) enamine_formation->enamine reduction Reductive Cyclization (e.g., H2, Pd/C) enamine->reduction indole Indole reduction->indole

Caption: Workflow of the Leimgruber-Batcho indole synthesis.

Fischer_Indole_Synthesis_Mechanism start Phenylhydrazine + Aldehyde/Ketone hydrazone_formation Hydrazone Formation start->hydrazone_formation hydrazone Phenylhydrazone hydrazone_formation->hydrazone tautomerization Tautomerization (Acid-catalyzed) hydrazone->tautomerization enehydrazine Enehydrazine tautomerization->enehydrazine sigmatropic [3,3]-Sigmatropic Rearrangement enehydrazine->sigmatropic diimine Di-imine Intermediate sigmatropic->diimine cyclization Cyclization & Aromatization diimine->cyclization indole Indole cyclization->indole

Caption: Mechanistic pathway of the Fischer indole synthesis.

References

Validating the Vanguard: A Comparative Guide to the Chemical Structure of Novel 2-Methyl-1H-indol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold remains a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. The precise chemical structure of any novel compound is paramount to understanding its function and potential as a therapeutic agent. This guide provides a comparative framework for validating the chemical structure of novel 2-Methyl-1H-indol-4-ol derivatives, offering insights into key analytical techniques and comparisons with alternative heterocyclic scaffolds.

Structural Elucidation: A Multi-Technique Approach

The definitive validation of a novel chemical structure relies on the convergence of data from multiple analytical techniques. Spectroscopic methods provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule.[1][2] The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a detailed map of the molecule's structure.

Table 1: Comparative ¹H NMR Data for Indole Derivatives

Proton2-Methylindole¹ (CDCl₃) [ppm]4-Azaindole² (CDCl₃) [ppm]Expected Range for Novel this compound Derivative
N-H~7.9 (br s)8.80-9.20 (br s)8.0 - 9.5 (br s)
C2-CH₃~2.4 (s)-2.3 - 2.6 (s)
H3~6.3 (s)-6.2 - 6.5 (s)
H5~7.2 (d)~7.5 (dd)Aromatic region (6.5 - 8.0)
H6~7.0 (t)~7.1 (dd)Aromatic region (6.5 - 8.0)
H7~7.5 (d)~8.2 (dd)Aromatic region (6.5 - 8.0)
C4-OH--4.5 - 6.0 (br s, may exchange with D₂O)

¹Data compiled from publicly available spectra.[3] ²Reference data for a related heterocyclic compound.[4]

Experimental Protocol: ¹H NMR Spectroscopy [4]

  • Sample Preparation: Accurately weigh 5-10 mg of the novel this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a standard single-pulse experiment, 16-64 scans, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[4]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[5][6] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer valuable clues about the compound's structure.[7]

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
2-MethylindoleC₉H₉N131.17131 (M⁺), 130, 115, 103
Novel this compound DerivativeC₉H₉NO147.17147 (M⁺), loss of H₂O, loss of CH₃
Alternative Scaffold (e.g., Benzofuran)C₈H₆O118.13118 (M⁺), 90, 63

Experimental Protocol: Mass Spectrometry [8][9]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are common for small molecules.[6]

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[6]

  • Data Analysis: Determine the accurate mass and elemental composition from the high-resolution data. Analyze the fragmentation pattern to deduce the connectivity of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[10][11]

Table 3: Comparative Crystallographic Data

ParameterIndole Analogue Example¹Expected for Novel Derivative
Crystal SystemMonoclinicDependent on crystal packing
Space GroupP2₁/cDependent on crystal packing
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)To be determined
Key Bond Lengths (Å)C-N, C-C, C-OConsistent with indole and phenol structures
Key Bond Angles (°)Angles within the ringsConsistent with sp² and sp³ hybridization

¹Data for a representative indole analogue.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction [10][13]

  • Crystal Growth: Grow single crystals of the novel compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate crystal structure.[11]

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Workflow and Comparative Analysis Visualizations

The following diagrams illustrate the general workflow for chemical structure validation and a conceptual comparison of the indole scaffold with other common heterocyclic structures in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Structure Validation synthesis Novel this compound Derivative Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography purification->xray data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

A generalized experimental workflow for the synthesis, purification, and structural validation of a novel chemical compound.

scaffold_comparison cluster_alternatives Alternative Heterocyclic Scaffolds indole Indole Scaffold Privileged structure in medicinal chemistry - Wide range of biological activities - Readily amenable to chemical modification quinoline Quinoline Important in antimalarial and anticancer drugs indole->quinoline Comparison benzofuran Benzofuran Found in natural products with diverse bioactivities indole->benzofuran Comparison benzimidazole Benzimidazole Core of various anthelmintic and antifungal agents indole->benzimidazole Comparison pyrrolopyridine Pyrrolopyridine (Azaindole) Isosteric replacement for indole with modified properties indole->pyrrolopyridine Comparison

Conceptual comparison of the privileged indole scaffold with other important heterocyclic systems in drug discovery.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs.[14][15][16] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets.[16]

When comparing novel this compound derivatives to compounds with alternative heterocyclic scaffolds, several factors should be considered:

  • Biological Activity: The indole nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[17]

  • Synthetic Accessibility: A variety of well-established synthetic methods, such as the Fischer, Bartoli, and Reissert indole syntheses, allow for the efficient and diverse derivatization of the indole core.[14]

  • Physicochemical Properties: The indole scaffold provides a balance of lipophilicity and hydrophilicity that can be fine-tuned through substitution to optimize pharmacokinetic properties. The introduction of a hydroxyl group at the 4-position in the title compounds is expected to increase polarity and potential for hydrogen bonding.

  • Structural Mimicry: Indole is a key component of the amino acid tryptophan, allowing indole-containing molecules to potentially mimic endogenous ligands and interact with their biological targets.[18]

References

A Comparative Guide to the Biological Activity of 2-Methyl-1H-indol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-Methyl-1H-indol-4-ol and its analogs represent a promising class of molecules with potential therapeutic applications. This guide provides a comparative overview of the biological activities of these analogs, focusing on their antiproliferative, antioxidant, and antibacterial properties. Due to the limited availability of direct comparative studies on a wide range of this compound analogs, this guide synthesizes available data to offer insights into their structure-activity relationships (SAR).

Comparative Biological Activity Data

Compound/AnalogBiological ActivityAssayCell Line/StrainActivity Metric (IC50/MIC in µM)Reference
This compound AntiproliferativeNot SpecifiedNot SpecifiedData Not Available
AntioxidantNot SpecifiedNot SpecifiedData Not Available
AntibacterialNot SpecifiedNot SpecifiedData Not Available
4-Hydroxyindole Intermediate for synthesis of biologically active molecules like psilocin.---[1]
Topsentin Analogs (contain 4-hydroxyindole) Antiviral, Antitumor, Adrenergic, AntibacterialVariousVariousNot Specified[2]
Substituted Indole Analogs AntiproliferativeMTT AssayMCF-7, MDA-MB-231Vf: 2.91, 1.914; Vg: 0.891, 3.479[3]
Indole-Azole Derivatives AntibacterialMIC DeterminationMRSA4a: 6[4]
Indole Derivatives AntibacterialMIC DeterminationS. aureus, MRSA, E. coli, B. subtilis3.125-50[5]

Note: The data presented is for structurally related compounds and not a direct comparison of a series of this compound analogs. Further experimental studies are required for a direct comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for the key experiments cited in the evaluation of indole derivatives.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare serial dilutions of the this compound analogs in methanol.

  • Reaction Mixture: Add a specific volume of the sample solution to an equal volume of the DPPH working solution. A control containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Antibacterial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of different concentrations of the this compound analogs into the wells. A negative control (solvent) and a positive control (standard antibiotic) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically performed. Serial dilutions of the compounds are prepared in a 96-well plate with bacterial inoculum. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Signaling Pathways and Experimental Workflows

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antiproliferative Antiproliferative Assay (MTT) Characterization->Antiproliferative Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Antibacterial Antibacterial Assay (Agar Well Diffusion/MIC) Characterization->Antibacterial Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR) Antiproliferative->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Antiproliferative->Apoptosis_Assay Lead_Optimization Lead Compound Identification & Optimization Pathway_Analysis->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of this compound analogs.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Analog This compound Analog Indole_Analog->PI3K Inhibits Indole_Analog->Akt Inhibits

References

A Comparative Guide to Catalytic Efficiency in Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the indole scaffold, a privileged structure in a vast array of pharmaceuticals and natural products, has been significantly advanced by palladium catalysis. The versatility of palladium catalysts has given rise to numerous synthetic strategies, each with distinct advantages and limitations. This guide provides an objective comparison of the catalytic efficiency of several prominent palladium-catalyzed indole synthesis methods, supported by experimental data to aid researchers in selecting the optimal system for their specific needs.

The primary palladium-catalyzed routes to indoles, such as the Larock, Buchwald-Hartwig, intramolecular Heck, and C-H activation strategies, offer significant improvements over classical methods like the Fischer synthesis, particularly in terms of functional group tolerance and reaction conditions.[1][2] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency, which is often measured by chemical yield, turnover number (TON), and turnover frequency (TOF).

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of various palladium catalysts in the synthesis of different indole derivatives. This data is compiled from the literature to provide a direct comparison of their efficiencies under specific reported conditions.

Indole Synthesis Method Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Substrate Scope Highlight Citation
Larock Indole Synthesis Pd(OAc)₂PPh₃K₂CO₃DMF10024>802,3-disubstituted indoles from o-iodoanilines and internal alkynes.[3][4]
Larock (Optimized) 10% Pd/CNoneNaOAcNMP110-130Not SpecifiedGood to ExcellentAvoids the need for LiCl and uses a heterogeneous catalyst.[4]
Buchwald-Hartwig Amination / Fischer Cyclization Pd₂(dba)₃XantphosNaOt-BuToluene802-773-98N-arylindoles from aryl bromides and hydrazones.[5][6]
Intramolecular Heck Reaction PdCl₂(PCy₃)₂P(OPh)₃K₂CO₃DMF90Not Specified73Indoles from 2-halo-N-allylanilines.[7]
C-H Activation/Amination Pd(OAc)₂NoneAgOAcNot Specified120Not SpecifiedGoodIntramolecular synthesis of carbazoles from N-acetyl 2-aminobiphenyls.[8][9]
Reductive Cyclization of β-Nitrostyrenes Pd(OAc)₂1,10-phenanthrolineEt₃NToluene140Not Specifiedup to 662- and 3-substituted indoles.[10]
Annulation of Iodoanilines and Ketones Pd₂(dba)₃DPEphosCs₂CO₃Toluene1001270-90Tetrasubstituted indoles.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are protocols for key palladium-catalyzed indole syntheses.

1. Larock Indole Synthesis

This method involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[3][4]

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the o-iodoaniline (1.0 mmol), the alkyne (2.0-5.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added.

  • Reaction Conditions: The mixture is stirred and heated to 100 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

2. Buchwald-Hartwig Amination for N-Arylhydrazone Synthesis (Precursor to Fischer Indole Synthesis)

This protocol describes the formation of an N-arylhydrazone, a key intermediate for a modified Fischer indole synthesis, via a palladium-catalyzed cross-coupling reaction.[5][6]

  • Catalyst Preparation: In a glovebox, a flask is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol), a suitable phosphine ligand such as Xantphos (0.01 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Reagent Addition: The aryl bromide (1.0 mmol), benzophenone hydrazone (1.2 mmol), and anhydrous toluene (5 mL) are added.

  • Reaction Conditions: The reaction vessel is sealed and heated to 80 °C with vigorous stirring for 2-7 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Hydrolysis/Cyclization: The reaction mixture is cooled, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude N-arylhydrazone is then subjected to acidic conditions (e.g., polyphosphoric acid or zinc chloride) to effect the Fischer cyclization to the corresponding indole.

3. Intramolecular Heck Reaction

This procedure outlines the synthesis of indoles from 2-halo-N-allylanilines.[7]

  • Reaction Setup: A mixture of the 2-iodo-N-allylaniline (0.3 mmol), [PdCl₂(PCy₃)₂] (0.012 mmol, 4 mol%), triphenyl phosphite (P(OPh)₃, 0.012 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 1.2 mmol, 4 equiv) is placed in a Schlenk tube.

  • Solvent Addition: Anhydrous DMF (2 mL) is added.

  • Reaction Conditions: The tube is sealed, and the mixture is stirred under air at 90 °C. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to yield the indole product.

Visualizing the Comparison Workflow

The logical process for comparing the efficiency of different palladium catalysts for indole synthesis can be visualized as a workflow. This diagram outlines the key stages from catalyst selection to final performance analysis.

Palladium_Catalyst_Efficiency_Comparison cluster_0 Catalyst & Reaction Selection cluster_1 Experimental Execution cluster_2 Data Analysis & Comparison A Identify Target Indole Structure B Select Potential Pd-Catalyzed Reactions (e.g., Larock, Heck, Buchwald-Hartwig) A->B C Choose Specific Catalyst Systems (Pd Source + Ligand) B->C D Define Standardized Reaction Conditions (Substrate Concentration, Temperature, Time) C->D E Perform Parallel Synthesis D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Isolate and Purify Products F->G H Characterize and Quantify Yield G->H I Calculate Efficiency Metrics (TON, TOF, Yield) H->I J Compare Performance Data (Table Visualization) I->J K Optimal Catalyst System Identified J->K Select Optimal Catalyst System

References

A Researcher's Guide to the Spectroscopic Differentiation of Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of indole isomers is a critical step in synthesis, quality control, and structure-activity relationship studies. This guide provides a comprehensive comparison of key spectroscopic techniques for differentiating these closely related compounds, supported by experimental data and detailed protocols.

Indole and its substituted isomers are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. Due to subtle differences in the substitution patterns on the indole ring, isomers can exhibit distinct chemical and biological properties. Consequently, robust analytical methods are required to unambiguously distinguish between them. This guide explores the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), often coupled with chromatographic separation, for the effective differentiation of indole isomers.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for indole isomer differentiation depends on the specific isomers , the complexity of the sample matrix, and the information required. While mass spectrometry provides information on the elemental composition and fragmentation, techniques like NMR, IR, and UV-Vis spectroscopy offer detailed insights into the molecular structure and electronic environment, which are often unique for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including the differentiation of indole isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the indole ring are highly sensitive to the position of substituents. For instance, the protons on the pyrrole ring (at C2 and C3) have distinct chemical shifts from those on the benzene ring.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indole ring also provide a unique fingerprint for each isomer. The position of a substituent will cause notable shifts in the signals of the carbon atoms in its vicinity.

Isomer ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole H1: 8.10 (s), H2: 7.22 (t), H3: 6.52 (t), H4: 7.64 (d), H5: 7.12 (t), H6: 7.18 (t), H7: 7.58 (d)C2: 124.1, C3: 102.1, C3a: 128.0, C4: 120.8, C5: 121.8, C6: 119.2, C7: 111.3, C7a: 135.8
4-Nitroindole --
5-Nitroindole --
6-Nitroindole --
7-Nitroindole --
Note: Chemical shifts are dependent on the solvent and concentration. Data presented is a general representation. Dashes indicate data not readily available in a comparable format.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to differentiate isomers based on variations in bond vibrations, especially in the fingerprint region. For substituted indoles, such as indole aldehydes, the position of the substituent influences the electronic environment of other bonds, leading to characteristic shifts in their absorption frequencies.[1][2][3][4]

Isomer (Formylindoles) N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹)
2-Formylindole -1656-1654
3-Formylindole -1656-1654
4-Formylindole 3467 (associated)1686
5-Formylindole -1713
6-Formylindole --
7-Formylindole 3517 (free)-
Note: Values can vary based on the physical state of the sample (e.g., solid, solution, gas phase). Dashes indicate data not readily available in a comparable format.[2][3][4]

The N-H stretching frequency can be influenced by intramolecular hydrogen bonding with the substituent, leading to noticeable differences between isomers.[2][3][4] Similarly, the carbonyl (C=O) stretching frequency in indole aldehydes is sensitive to the position of the aldehyde group.[2][3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of substituents on the indole ring can alter the energy of these transitions, resulting in different absorption maxima (λmax). This technique is particularly effective for differentiating isomers with chromophoric substituents, such as nitroindoles.

Isomer λmax (nm) *
Indole 270
3-Nitroindole 349
4-Nitroindole - (extends furthest into visible range)
5-Nitroindole 322
6-Nitroindole Two maxima in the 300-400 nm range
7-Nitroindole -
Note: λmax values are solvent-dependent. Dashes indicate data not readily available in a comparable format.[5][6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their differentiation. However, for some regioisomers, the mass spectra can be very similar.[1] In such cases, coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is essential.[1][7] For instance, 3-formylindole can be distinguished from its other isomers by a base peak at m/z 144 instead of 145.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data for the comparison of indole isomers.

Sample Preparation for Spectroscopic Analysis
  • Compound Procurement/Synthesis: Obtain high-purity samples of the indole isomers to be analyzed. If synthesizing, ensure purification through methods like recrystallization or chromatography.[7]

  • Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the spectral region of interest. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are required. For UV-Vis and IR, ensure the solvent does not have strong absorption bands that would interfere with the analyte's signals.

  • Concentration: Prepare solutions of a known concentration. For UV-Vis, concentrations are typically in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer. For NMR, concentrations are generally higher, in the millimolar range.

NMR Spectroscopy Protocol
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Sample Preparation: Dissolve 5-10 mg of the indole isomer in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum, which may require a larger number of scans for a good signal-to-noise ratio.

    • Perform 2D NMR experiments like COSY and HSQC to aid in the assignment of proton and carbon signals.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling patterns to differentiate between isomers.

IR Spectroscopy Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution Samples: Place a drop of the liquid or solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare the spectra of the different isomers, paying close attention to the N-H stretch, C=O stretch (if applicable), and the fingerprint region (1500-600 cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the indole isomer in a suitable solvent (e.g., methanol, ethanol, or 2-propanol) in a quartz cuvette.[5][8]

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-700 nm).[5]

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) for each isomer and compare the values.

GC-MS Protocol for Volatile Indole Isomers
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane).

  • Chromatographic Separation:

    • Column: Use a suitable capillary column (e.g., Rtx-200, a trifluoropropyl methyl polysiloxane stationary phase).[1]

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Temperature Program: Use a temperature gradient to separate the isomers based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry: As the separated isomers elute from the GC column, they are ionized (typically by electron ionization), and their mass spectra are recorded.

  • Data Analysis: Compare the retention times and mass fragmentation patterns to identify and differentiate the isomers.[1]

Visualizing the Differentiation Workflow

The logical flow of differentiating indole isomers using spectroscopic techniques can be visualized to better understand the process.

Spectroscopic_Differentiation_Workflow cluster_sample Sample cluster_separation Optional Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Sample Mixture of Indole Isomers or Unknown Isomer Separation Chromatography (GC or HPLC) Sample->Separation If mixture NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Separation->NMR Separation->IR Separation->UV_Vis Separation->MS Data_Analysis Compare Spectra: - Chemical Shifts (NMR) - Absorption Bands (IR) - λmax (UV-Vis) - Fragmentation (MS) NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: Workflow for the spectroscopic differentiation of indole isomers.

This guide demonstrates that a multi-faceted approach, often combining a separation technique with one or more spectroscopic methods, is the most reliable strategy for the differentiation of indole isomers. By carefully selecting the appropriate techniques and following robust experimental protocols, researchers can confidently identify and characterize these important molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methylindole Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-methylindole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.

Anticancer Activity of 2-Methylindole Derivatives

The anticancer potential of 2-methylindole derivatives has been extensively explored against various human cancer cell lines. The cytotoxic effects are largely influenced by the nature and position of substituents on the indole core.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-methylindole derivatives against common cancer cell lines. The data highlights how modifications to the core structure impact potency.

Compound IDR1 (Position 1)R3 (Position 3)R5 (Position 5)Cancer Cell LineIC50 (µM)Reference
1a H-CH2-CO-ArylHMCF-7 (Breast)1.8 ± 0.9
1b H-CH2-CO-ArylHHeLa (Cervical)9.23 ± 0.58
1c H-CH2-CO-ArylHA549 (Lung)3.3 ± 0.85
2a -CH3-CO-ArylHDU-145 (Prostate)0.68[1]
2b -CH3-CO-Aryl(OH)HDU-145 (Prostate)0.54[1]
3a H-Aryl-propenoneHA549 (Lung)0.51 ± 0.11[1]
3b H-Aryl-propenoneHHeLa (Cervical)0.65 ± 0.08[1]
3c H-Aryl-propenoneHMCF-7 (Breast)0.71 ± 0.23[1]
4a H-CO-NH-Aryl(thiazole)HMCF-7 (Breast)4.36 - 23.86[2]
4b H-CO-NH-Aryl(thiazole)-OCH3HepG2 (Liver)32.74 - 69.63[2]

Structure-Activity Relationship Insights:

  • Substitution at Position 3: The nature of the substituent at the C3 position is a critical determinant of anticancer activity. The presence of an arylpropenone moiety (compounds 3a-c ) or a substituted acetamide group often leads to potent cytotoxicity.[1]

  • Substitution at Position 1 (N-alkylation): Methylation at the N1 position of the indole ring can influence activity, as seen in the potent activity of compounds 2a and 2b against prostate cancer cells.[1]

  • Aromatic Ring Substituents: The substitution pattern on the aryl moieties attached at position 3 significantly impacts potency. For instance, hydroxyl groups on the aromatic ring can enhance activity.[1]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole (compounds 4a-b ), can yield compounds with significant antiproliferative effects.[2]

Mechanism of Action: Targeting Tubulin and Signaling Pathways

Several 2-methylindole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds often bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

Furthermore, some indole derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival 2-Methylindole Derivatives 2-Methylindole Derivatives 2-Methylindole Derivatives->Akt

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-methylindole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 2-methylindole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 2-methylindole derivatives and incubate for 48-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add 2-methylindole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of 2-Methylindole Derivatives

2-Methylindole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The table below presents the MIC values of selected 2-methylindole derivatives against various bacterial strains.

Compound IDR3 SubstituentBacterial StrainMIC (µg/mL)Reference
5a -HydrazinecarbothioamideS. aureus6.25[8]
5b -HydrazinecarbothioamideMRSA6.25[8]
6a -ThiadiazoleS. aureus6.25[8]
6b -ThiadiazoleMRSA6.25[8]
7a -TriazoleS. aureus3.125[8]
7b -TriazoleMRSA3.125[8]
7c -TriazoleE. coli6.25[8]
7d -TriazoleB. subtilis3.125[8]
8a -(4-oxo-2-thioxothiazolidin-5-ylidene)methylEnterobacter cloacae0.004-0.03 (mg/mL)[9]
8b -(4-oxo-2-thioxothiazolidin-5-ylidene)methylE. coli>0.06 (mg/mL)[9]

Structure-Activity Relationship Insights:

  • Heterocyclic Substituents at C3: The introduction of nitrogen and sulfur-containing heterocycles, such as 1,2,4-triazole and 1,3,4-thiadiazole, at the C3 position of the 2-methylindole scaffold is a successful strategy for developing potent antibacterial agents.[8]

  • Triazole Moiety: Derivatives containing a 1,2,4-triazole ring (compounds 7a-d ) generally exhibit strong activity against both Gram-positive and Gram-negative bacteria.[8]

  • Thiazolidinone Moiety: The presence of a thiazolidinone ring linked to the indole core can lead to exceptionally potent antibacterial activity, as seen with compound 8a .[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 2-methylindole derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-methylindole derivatives in MHB directly in the wells of a 96-well plate.[12]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[13]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of compounds in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20h C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

This guide highlights the significant potential of 2-methylindole derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies reveal that strategic modifications at various positions of the indole ring, particularly the introduction of diverse aryl and heterocyclic moieties at the C3 position, are key to enhancing biological activity. The provided experimental protocols and visual workflows offer a practical resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new, more potent 2-methylindole-based therapeutic candidates. Further exploration of these compounds, including in vivo studies and detailed mechanistic investigations, is warranted to translate these promising findings into clinical applications.

References

A Comparative Guide to Modern Indole Synthesis Methods Versus the Classic Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The development of efficient and versatile methods for its synthesis is therefore a critical area of research.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, has long been a cornerstone for constructing this heterocyclic system.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][4] While robust and widely used, the Fischer synthesis has limitations, including the need for harsh acidic conditions, high temperatures, and a restricted substrate scope.[5][6]

In recent decades, a multitude of new indole synthesis methodologies have emerged, aiming to overcome the drawbacks of the classical approach. These modern methods often employ transition-metal catalysis (e.g., using palladium, copper, rhodium) to achieve milder reaction conditions, broader functional group tolerance, and access to a wider range of substituted indoles.[7] This guide provides an objective comparison of the classic Fischer indole synthesis against selected modern, transition-metal-catalyzed alternatives, with a focus on performance metrics supported by experimental data.

Quantitative Performance Comparison

The following table summarizes key quantitative data for the synthesis of representative indole derivatives using the Fischer indole synthesis and several modern catalytic methods. This data allows for a direct comparison of reaction efficiency and conditions.

Synthesis MethodStarting MaterialsCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (neat)1700.172-80[1]
Fischer (Microwave) Phenylhydrazine, PropiophenoneEaton's ReagentNone (neat)1700.1792[8]
Larock Indole Synthesis 2-Bromoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF10048High (not specified)[1]
Copper-Catalyzed Synthesis N-Tosylhydrazones, AlkynesCuBrAcetonitrile100Not Specified38-74
Iron-Catalyzed Synthesis N-Substituted AnilinesFeCl₃, Cu(OAc)₂·H₂ODMF120Not Specified32-72
Rhodium-Catalyzed Annulation N-Nitrosoanilines[RhCp*Cl₂]₂, AgSbF₆DCE8012Good (not specified)[9]
Logical and Experimental Workflows

The general workflows for classical and modern indole syntheses differ significantly in their approach, particularly concerning the catalysts and reaction conditions employed.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials A Phenylhydrazine C Condensation to form Phenylhydrazone A->C B Aldehyde or Ketone B->C D Acid-Catalyzed [3,3]-Sigmatropic Rearrangement C->D Heat, Acid (e.g., ZnCl₂) E Cyclization & Ammonia Elimination D->E F Indole Product E->F G Purification F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for the Fischer indole synthesis.

Modern methods often rely on transition-metal catalysts to facilitate C-H activation or cross-coupling reactions, enabling the construction of the indole ring under milder conditions.

Modern_Indole_Synthesis_Workflow cluster_start Starting Materials A Aniline Derivative (e.g., o-haloaniline) C Catalytic Cycle A->C B Coupling Partner (e.g., Alkyne) B->C D Indole Product C->D Transition Metal Catalyst (e.g., Pd, Cu, Rh) + Ligand + Base E Purification D->E F Characterization (NMR, MS, etc.) E->F

Caption: General workflow for a modern transition-metal-catalyzed indole synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Fischer Indole Synthesis (Classical Method for 2-Phenylindole)

This protocol is a classic example of the Fischer indole synthesis using a strong Lewis acid catalyst at high temperature.[1]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1] The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The yield of the phenylhydrazone intermediate is typically 87-91%.[1]

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1] The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the bath, and the mixture is stirred for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.[1]

  • Step 3: Workup and Purification. The cooled, pulverized mass is treated with a mixture of 400 mL of water and 60 mL of concentrated hydrochloric acid to dissolve the zinc chloride and any basic byproducts.[1] The crude 2-phenylindole is then extracted with two 250-mL portions of boiling 95% ethanol. The combined hot extracts are decolorized with activated carbon (Norit) and filtered. Upon cooling, the 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol. The final yield is 72-80%.[1]

Larock Indole Synthesis (Palladium-Catalyzed Method)

This method, developed by Richard C. Larock, is a powerful palladium-catalyzed annulation for synthesizing indoles from o-haloanilines and alkynes.

  • General Protocol: To a reaction vessel containing the 2-bromoaniline derivative (1.0 mmol), diphenylacetylene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), triphenylphosphine (PPh₃, 0.1 mmol), and sodium carbonate (Na₂CO₃, 2.5 mmol) is added 5 mL of N,N-dimethylformamide (DMF).[1] The vessel is sealed, and the reaction mixture is stirred at 100°C for 48 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica gel to yield the corresponding indole product.[1]

Copper-Catalyzed Synthesis from N-Tosylhydrazones and Alkynes

This approach provides a direct route to functionalized indoles through a copper-catalyzed coupling reaction.

  • General Protocol: In a reaction tube, an alkyne (1.0 equiv), an N-tosylhydrazone (1.2 equiv), and a catalytic amount of copper(I) bromide (CuBr) are combined in acetonitrile. The tube is sealed, and the mixture is heated to 100°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford the functionalized indole. Yields for this method range from 38-74% depending on the specific substrates used.

Conclusion

The Fischer indole synthesis remains a valuable and historically significant method, particularly for large-scale synthesis where cost is a major factor.[10] Its primary drawbacks are the harsh conditions and limited tolerance for certain functional groups.[6] Modern transition-metal-catalyzed methods, such as the Larock, copper-catalyzed, and iron-catalyzed syntheses, offer significant advantages in terms of milder reaction conditions, improved yields in some cases, and a vastly expanded substrate scope.[7] The choice of method will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. For complex molecules and in the context of drug discovery, the precision and functional group tolerance of modern catalytic methods often make them the preferred choice.

References

"comparative in-vivo stability of functionalized indole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vivo stability of functionalized indole derivatives reveals significant variations based on the nature and position of chemical modifications to the core indole structure. These modifications are crucial in drug discovery to enhance pharmacokinetic profiles, leading to improved efficacy and duration of action. This guide provides an objective comparison of the performance of various functionalized indoles, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key metabolic pathways and experimental workflows.

Comparative In-Vivo Stability Data

The stability of indole derivatives is often evaluated by their metabolic half-life (t½) and the percentage of the compound remaining after incubation with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450 (CYP450). The data below summarizes the stability of several classes of functionalized indole derivatives.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives

Strategic fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

Compound IDDescriptionHalf-life (t½, min)In Vitro SystemData Source
UT-155Non-fluorinated indole12.35Mouse Liver Microsomes[1][2]
4-Fluoro-indazole analog of UT-1554-Fluoro substituted13.29Mouse Liver Microsomes[1]
CF3-substituted indazole analog of UT-155CF3 substituted53.71Mouse Liver Microsomes[1]
5-Fluoroindole (5-FI)5-Fluoro substituted144.2Rat Liver Microsomes[1]
Table 2: Metabolic Stability of Benzoyl Indole Derivatives as ABCG2 Reversal Agents

These compounds were compared to Ko143, a potent ABCG2 inhibitor with known low metabolic stability.[3]

CompoundDescription% Compound Remaining (after 1h)In Vitro SystemData Source
Ko143Potent ABCG2 inhibitor23%Human Liver Microsomes[3]
Compound 2Methoxy benzoyl indole56%Human Liver Microsomes[3]
Compound 8Methoxy benzoyl indole78%Human Liver Microsomes[3]
Table 3: In-Vivo Half-Life of a Functionalized Indole as an LSD1 Inhibitor

This novel indole derivative showed favorable metabolic stability in preclinical studies.[4][5]

Compound IDAdministration RouteHalf-life (t½, h)In Vivo ModelData Source
Compound 43Oral6.27Not Specified[4][5]
Compound 43Intravenous8.78Not Specified[4][5]
Table 4: In-Vitro Half-Lives of Synthetic Cannabinoid Receptor Agonists (SCRAs)

The stability of these indole and indazole-3-carboxamide derivatives varies significantly based on their specific substitutions.[6]

CompoundIn Vitro Half-life (t½, min) in pHLMIn Vitro Half-life (t½, min) in pHHepsData Source
(S)-AMB-FUBINACA0.60 ± 0.022.50 ± 0.55[6]
(S)-AB-FUBINACA118 ± 2876 ± 24[6]
pHLM: pooled Human Liver Microsomes; pHHeps: pooled Human Hepatocytes

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Control compounds (e.g., a known stable and a known unstable compound)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C for a few minutes.

  • Add the test compound to the reaction mixture to initiate the reaction. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Metabolic Pathway of Indole Derivatives

The primary metabolic pathway for many indole derivatives involves oxidation by cytochrome P450 enzymes.[1] Functionalization, such as fluorination, can block these metabolic "hotspots."

CYP450-Mediated Metabolism of Indole Derivatives Indole Functionalized Indole Derivative Metabolite1 Oxidized Metabolite (e.g., Hydroxylated Indole) Indole->Metabolite1 CYP450 Oxidation Metabolite2 Further Oxidized or Conjugated Metabolite Metabolite1->Metabolite2 Phase I / Phase II Metabolism Excretion Excretion Metabolite2->Excretion Fluorinated_Indole Fluorinated Indole Derivative Blocked Metabolism Blocked Fluorinated_Indole->Blocked

Caption: CYP450-mediated metabolism of indole derivatives and the blocking effect of fluorination.

Experimental Workflow for In-Vitro Stability Assay

The following diagram illustrates the typical workflow for determining the metabolic stability of a compound using liver microsomes.

In-Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer + Microsomes) B Add Test Compound A->B C Pre-warm to 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at Time Points E->F G Quench Reaction F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Analysis (Calculate t½) I->J

Caption: Workflow for determining in-vitro metabolic stability using liver microsomes.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of synthesized 2-Methyl-1H-indol-4-ol, a crucial intermediate in pharmaceutical research. Ensuring high purity is mandatory for accurate biological evaluation, safety, and regulatory compliance.[1] This document details the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA), offering a framework for selecting the most appropriate methods.

Workflow for Purity Confirmation

A systematic approach is essential for the robust characterization of synthesized compounds. The general workflow involves a preliminary check, primary quantitative analysis, and orthogonal confirmation to ensure the reliability of the purity assessment.

Purity Confirmation Workflow cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Action synthesis Synthesized Crude This compound purification Purification (e.g., Column Chromatography) synthesis->purification primary_analysis Primary Quantitative Analysis (HPLC or GC-MS) purification->primary_analysis purity_check Purity > 98%? primary_analysis->purity_check orthogonal_confirm Orthogonal Confirmation (qNMR and/or Elemental Analysis) purity_check->orthogonal_confirm Yes re_purify Further Purification purity_check->re_purify No final_report Final Purity Report orthogonal_confirm->final_report re_purify->primary_analysis

Caption: General workflow for the purification and purity confirmation of a synthesized compound.

Comparison of Core Analytical Techniques

The choice of analytical technique depends on the specific information required, such as relative purity, absolute purity, or impurity identification. An orthogonal approach, using multiple techniques that rely on different chemical principles, is highly recommended for comprehensive characterization.[2][3]

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
HPLC Differential partitioning of analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase based on polarity.[1]Relative purity (area %), retention times of impurities, quantification of known impurities with standards.High versatility, sensitivity, and reproducibility for a wide range of indole derivatives.[1] Nondestructive.Requires reference standards for absolute quantification; peak co-elution can mask impurities.
GC-MS Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, followed by mass-based detection and identification.[1]Relative purity (TIC area %), identification of volatile impurities by mass spectral library matching.[1]Excellent for volatile and semi-volatile impurities; provides structural information for impurity identification.[4]Requires analyte to be thermally stable and volatile; derivatization may be necessary.
qNMR The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] Purity is determined by comparing the analyte signal integral to that of a certified internal standard.[3]Absolute purity (mass %), structural confirmation, identification and quantification of impurities without needing their reference standards.Primary analytical method providing absolute quantification.[2] Nondestructive.[2] Detects non-chromophoric impurities and solvents.[6]Lower sensitivity than chromatographic methods; signal overlap can complicate analysis.
Elemental Analysis Combustion of the compound to convert elements (C, H, N) into simple gases (CO₂, H₂O, N₂) which are quantified to determine the mass percentage of each element.[7][8]Confirmation of empirical and molecular formula by comparing experimental elemental composition to theoretical values.[7][9]Provides fundamental confirmation of the compound's elemental composition.Does not detect impurities with the same elemental composition (isomers); provides an indirect measure of purity.

Experimental Protocols

Detailed methodologies are provided as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for determining the relative purity of this compound.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[10]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile (HPLC grade).

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm and 275 nm.

      • Injection Volume: 10 µL.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        20.0 90
        25.0 90
        25.1 10

        | 30.0 | 10 |

    • Data Analysis: Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

  • Sample Data Presentation:

    Peak No. Retention Time (min) Peak Area Area % Identification
    1 4.5 15,200 0.3 Impurity A
    2 8.9 4,985,000 99.5 This compound
    3 11.2 9,800 0.2 Impurity B

    | Total | | 5,010,000 | 100.0 | |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: TraceGOLD TG-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm I.D. x 0.25 µm film.

  • Reagents:

    • Sample Solvent: Methanol or Dichloromethane (GC grade).

  • Procedure:

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of solvent.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C.[1]

      • Injection Mode: Split (50:1 ratio).[1]

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.[1]

      • MS Transfer Line Temperature: 280 °C.[1]

      • Ion Source Temperature: 230 °C.[1]

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40 - 450 m/z.

    • Data Analysis: Analyze the Total Ion Chromatogram (TIC) to calculate the relative area percentage of the main peak. Identify the main component and impurities by comparing their mass spectra against a reference library (e.g., NIST).[1]

  • Sample Data Presentation:

    Peak No. Retention Time (min) TIC Peak Area Area % Identification (via MS Library) Match Factor
    1 10.3 12,500 0.5 Starting Material X 950
    2 12.1 2,475,000 99.0 This compound 985
    3 14.8 12,500 0.5 Unknown Impurity -

    | Total | | 2,500,000 | 100.0 | | |

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of the synthesized compound.

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

    • Analytical balance with high precision.

  • Reagents:

    • Internal Standard (IS): Dimethyl sulfone (DMSO₂), certified reference material (>99.5% purity).

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of this compound into a clean vial.

      • Accurately weigh approximately 5 mg of the internal standard (dimethyl sulfone) into the same vial.

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

      • Transfer the solution to a 5 mm NMR tube.[5]

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically D1 ≥ 30 s).

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Data Processing and Calculation:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved signal of the analyte (e.g., the methyl protons at C2, 3H) and a signal of the internal standard (singlet for DMSO₂, 6H).

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight (Analyte: 147.18 g/mol ; IS: 94.13 g/mol )

        • m = mass

        • P = Purity of the internal standard

  • Sample Data Presentation:

    Parameter Analyte (this compound) Internal Standard (DMSO₂)
    Mass (m) 10.15 mg 5.08 mg
    Molecular Weight (MW) 147.18 g/mol 94.13 g/mol
    Signal Integrated C2-Methyl Methyl Protons
    Number of Protons (N) 3 6
    Integral Value (I) 5.42 3.00
    Purity of IS (P_IS) - 99.8%

    | Calculated Purity | 98.7% | |

Elemental Analysis (EA)

This analysis confirms the empirical formula of the synthesized compound.

  • Instrumentation:

    • CHN(S) Elemental Analyzer.

  • Procedure:

    • A precisely weighed sample (1-3 mg) of the dried compound is placed in a tin capsule.

    • The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated by a GC column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the weight percentages of C, H, and N. The results are compared to the theoretical values. A match within ±0.4% is generally considered acceptable for a pure compound.

  • Sample Data Presentation (for C₉H₉NO):

    Element Theoretical % Found % Deviation %
    Carbon (C) 73.45 73.21 -0.24
    Hydrogen (H) 6.16 6.11 -0.05

    | Nitrogen (N) | 9.52 | 9.58 | +0.06 |

Selecting the Right Technique

The choice of technique should be guided by the specific analytical goal.

Technique Selection goal What is the Analytical Goal? rel_purity Determine Relative Purity & Detect Impurities goal->rel_purity abs_purity Determine Absolute Purity (Primary Method) goal->abs_purity id_volatile Identify Volatile/ Thermally Stable Impurities goal->id_volatile confirm_formula Confirm Elemental Composition goal->confirm_formula hplc Use HPLC rel_purity->hplc qnmr Use qNMR abs_purity->qnmr gcms Use GC-MS id_volatile->gcms ea Use Elemental Analysis confirm_formula->ea

Caption: Decision guide for selecting an appropriate analytical technique based on the objective.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-1H-indol-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-1H-indol-4-ol, ensuring the safety of personnel and the protection of our environment.

Hazard and Safety Summary for Indole Compounds

The following table summarizes key hazard information extrapolated from related indole compounds. This data should be considered when handling and disposing of this compound.

Hazard StatementPrecautionary MeasuresPersonal Protective Equipment (PPE)Incompatible Materials
Causes skin irritation.[1][3]Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid contact with skin.[2]Wear protective gloves and clothing.[2][4]Strong oxidizing agents, Strong acids.[2]
Causes serious eye irritation.[1][4]Avoid contact with eyes.[2] If in eyes, rinse cautiously with water for several minutes.[1][4]Wear eye and face protection.[2][4]
May be harmful if swallowed.[2]Do not eat, drink, or smoke when using this product.[4]Not applicable.
May cause respiratory irritation.[1][3]Avoid breathing dust/fumes/gas/mist/vapors/spray.[2] Use only in a well-ventilated area.[2]Use appropriate exhaust ventilation.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The following procedure outlines the necessary steps for its safe collection, storage, and disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including the pure chemical and any contaminated materials (e.g., gloves, absorbent paper, weighing boats), as hazardous solid chemical waste.[6]

  • It is critical to segregate solid waste from liquid waste.[6]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids.[2][6]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][4]

3. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container must be in good condition.[6]

  • Keep the container tightly closed except when adding waste.[6]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[6]

  • The label must include the full chemical name: "this compound".[6]

  • Indicate the primary hazards (e.g., "Irritant").

5. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

  • Ensure secondary containment is in place to contain any potential spills.[8]

6. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a waste collection request to your Environmental Health and Safety (EHS) office.[6]

  • Do not dispose of this chemical down the drain or in regular trash.[8]

Disposal Process Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow Figure 1: this compound Disposal Workflow A Step 1: Identify & Segregate Waste (Solid Hazardous Waste) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Containerize Waste (Designated, Leak-proof Container) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Step 5: Store in Designated Area (Secure, Ventilated, Secondary Containment) D->E F Step 6: Arrange for Pickup (Follow Institutional EHS Protocol) E->F

Figure 1: this compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 2-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Methyl-1H-indol-4-ol. The following guidance is based on the safety data of structurally similar compounds, including Indole and 2-Methylindole. It is crucial to handle this compound with caution and adhere to the highest safety standards.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to minimize risk.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on the potential hazards associated with analogous indole compounds.[1][2][3]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]Prevents skin contact, which may cause irritation or toxic effects.[2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]Minimizes the inhalation of potentially harmful dust or vapors that may cause respiratory irritation.[2][3]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for laboratory safety.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Spill Management: In case of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste.[3] Ensure the spill area is decontaminated with an appropriate solvent and then washed.

Storage:

  • Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these are incompatible materials.[2]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

  • All waste containing this compound, including the chemical itself, contaminated lab supplies (e.g., gloves, weighing paper), and spill cleanup materials, should be treated as hazardous chemical waste.[7]

  • Segregate solid waste from liquid waste.[7]

Containerization and Labeling:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[7]

Disposal Procedure:

  • Dispose of the hazardous waste through an approved waste disposal plant or your institution's environmental health and safety (EHS) office.[1][2]

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

Workflow for Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound A Preparation - Wear appropriate PPE - Work in a fume hood B Handling - Weigh and transfer chemical - Perform experiment A->B Proceed with caution C Post-Handling - Decontaminate work area - Remove and dispose of PPE B->C After experiment completion D Waste Collection - Segregate solid and liquid waste - Place in labeled hazardous waste container B->D During and after handling C->D F Disposal - Arrange for pickup by EHS - Follow institutional protocols D->F When container is full or ready for disposal E Storage - Store in a cool, dry, ventilated area - Away from incompatible materials E->B Retrieve for use

Caption: A flowchart outlining the key steps for the safe handling, storage, and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.